4-Bromo-1-methyl-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUSISHVASVOBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626449 | |
| Record name | 4-Bromo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365427-30-1 | |
| Record name | 4-Bromo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Versatile Heterocycle
An In-depth Technical Guide to 4-Bromo-1-methyl-1H-indazole (CAS: 365427-30-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, frequently appearing in molecules designed to exhibit potent and selective biological activity. Among the vast array of functionalized indazoles, this compound stands out as a particularly valuable and versatile building block. Its strategic placement of a bromine atom and a methyl group on the bicyclic indazole core provides chemists with a robust platform for constructing complex molecular architectures, most notably in the field of kinase inhibitor development.[1][2]
This guide offers a comprehensive technical overview of this compound (CAS No. 365427-30-1), delving into its chemical properties, synthesis, reactivity, and applications. The content is curated for professionals in drug discovery and chemical research, emphasizing not just the procedural steps but the underlying chemical principles that drive its utility and application.
Sources
An In-depth Technical Guide on 4-Bromo-1-methyl-1H-indazole: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
As a key heterocyclic building block, 4-Bromo-1-methyl-1H-indazole has garnered significant interest within the medicinal chemistry and drug development sectors. Its unique physicochemical properties and versatile reactivity make it an invaluable starting material for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of this compound, detailing its core properties, established synthetic and purification protocols, and critical analytical characterization methods. Furthermore, it explores the compound's reactivity and highlights its applications in the landscape of modern drug discovery.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development.
Structural and Molecular Data
| Identifier | Value |
| Molecular Formula | C₈H₇BrN₂[1] |
| Molecular Weight | 211.06 g/mol [1][2] |
| IUPAC Name | This compound |
| CAS Number | 365427-30-1[1][2] |
| Canonical SMILES | CN1N=CC2=C1C(=CC=C2)Br |
| InChI Key | AQUSISHVASVOBL-UHFFFAOYSA-N[2] |
Physical and Chemical Characteristics
| Property | Value |
| Appearance | Solid[2] |
| Melting Point | Not explicitly available in search results. |
| Boiling Point | Data not available. |
| Solubility | Soluble in organic solvents like ethyl acetate and dichloromethane.[1] |
| Storage Temperature | Refrigerator (2-8°C)[2][3] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a well-established procedure, typically involving the methylation of 4-bromo-1H-indazole. The following protocol provides a reliable method for its preparation and subsequent purification.
Synthetic Workflow Diagram
Caption: General synthetic workflow for this compound.
Detailed Experimental Methodology
Materials:
-
4-Bromo-1H-indazole
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Iodomethane (CH₃I)
-
Acetone or Dimethylformamide (DMF) as solvent[1]
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Eluent system (e.g., ethyl acetate/cyclohexane)[1]
Procedure:
-
Reaction Setup: To a solution of 4-bromo-1H-indazole in acetone or DMF, add potassium carbonate and stir the mixture at room temperature.[1]
-
Methylation: Slowly add iodomethane to the reaction mixture. The reaction can be heated to reflux for several hours to ensure completion.[1]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated saline.[1]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.[1]
-
Purification: The crude product, which may contain the 2-methyl isomer, is purified by silica gel column chromatography using an appropriate eluent system, such as ethyl acetate/cyclohexane, to isolate the desired this compound.[1]
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. A characteristic singlet for the methyl group protons is expected around 4.04 ppm (in DMSO-d₆).[1] The aromatic protons will exhibit signals in the aromatic region of the spectrum.
-
Mass Spectrometry: This technique confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of 211.06 g/mol .
Note: While specific ¹³C NMR data was not available in the provided search results, it is a standard and recommended technique for full characterization.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final product. A high-purity sample will show a single major peak in the chromatogram.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is primarily attributed to the presence of the bromine atom at the 4-position. This halogen serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
Caption: Reactivity and applications of this compound.
This reactivity has been widely exploited in the synthesis of numerous compounds with potential therapeutic applications, including but not limited to, kinase inhibitors for oncology and modulators of G-protein coupled receptors (GPCRs).
Safety and Handling
Proper handling and storage of this compound are crucial to ensure laboratory safety.
-
Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][3]
-
Precautionary Statements: Recommended precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][4]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place, under refrigeration.[2][3]
Conclusion
This compound stands as a compound of significant value to the scientific community, particularly in the realm of drug discovery. Its well-defined physicochemical properties, coupled with straightforward synthetic access and versatile reactivity, make it an indispensable tool for the creation of novel molecular entities with therapeutic potential. This guide serves as a foundational resource for researchers looking to harness the capabilities of this important heterocyclic building block.
References
Sources
Spectroscopic Data for 4-Bromo-1-methyl-1H-indazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Bromo-1-methyl-1H-indazole (CAS No: 365427-30-1). As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization. This document details the experimental and predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section includes a detailed analysis of the spectral features, the underlying chemical principles, and the experimental protocols for data acquisition. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of substituted indazoles.
Introduction to this compound
This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are isosteric with purines and have garnered significant interest in drug discovery. The indazole scaffold is a privileged structure found in a variety of pharmacologically active molecules with activities such as anti-inflammatory, anti-cancer, and anti-viral properties. The introduction of a bromine atom at the 4-position and a methyl group at the N1-position significantly influences the molecule's electronic distribution, lipophilicity, and metabolic stability, making it a versatile intermediate for the synthesis of more complex derivatives.
Accurate structural elucidation and purity assessment are critical for any chemical entity intended for use in research and development. Spectroscopic techniques provide a powerful and non-destructive means to achieve this. This guide will delve into the key spectroscopic methods used to characterize this compound, providing both the data and the scientific rationale behind its interpretation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the number, environment, and connectivity of hydrogen atoms.
Experimental Data
The ¹H NMR spectrum of this compound was obtained in deuterated dimethyl sulfoxide (DMSO-d₆) at 400 MHz.[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.98 | d | 0.9 | 1H | H3 |
| 7.67 - 7.65 | m | - | 1H | H7 |
| 7.35 - 7.27 | m | - | 2H | H5, H6 |
| 4.04 | s | - | 3H | N-CH₃ |
Spectral Interpretation
The ¹H NMR spectrum provides a clear fingerprint of the molecule. The downfield region (7.0-8.0 ppm) is characteristic of aromatic protons.
-
H3 Proton: The signal at 7.98 ppm, a doublet with a small coupling constant, is assigned to the proton at the 3-position of the indazole ring. Its downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom (N2).
-
Aromatic Protons (H5, H6, H7): The complex multiplet between 7.27 and 7.67 ppm corresponds to the three protons on the benzene ring. The bromine atom at position 4 influences the chemical shifts and coupling patterns of these protons.
-
N-Methyl Protons: The singlet at 4.04 ppm, integrating to three protons, is unequivocally assigned to the methyl group attached to the N1 nitrogen. Its chemical shift is typical for an N-methyl group in a heteroaromatic system.
The choice of DMSO-d₆ as the solvent is common for nitrogen-containing heterocycles as it can help in resolving complex multiplets and in some cases, reveal the presence of exchangeable protons, although none are present in this N-methylated derivative.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using standard pulse sequences.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).
Logical Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.
Predicted Data
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~140 | C7a | Quaternary carbon in the pyrazole ring, adjacent to N1. |
| ~135 | C3a | Quaternary carbon at the ring junction, deshielded by the adjacent nitrogen. |
| ~130 | C3 | Carbon in the pyrazole ring, deshielded by N2. |
| ~125 | C5 | Aromatic CH, influenced by the bromine at C4. |
| ~122 | C6 | Aromatic CH. |
| ~115 | C7 | Aromatic CH. |
| ~110 | C4 | Carbon bearing the bromine atom (ipso-carbon), shielded by the halogen. |
| ~35 | N-CH₃ | N-methyl carbon, typical chemical shift. |
Rationale for Predicted Chemical Shifts
The predicted chemical shifts are based on the following principles:
-
Heteroatom Effects: The nitrogen atoms in the indazole ring have a significant influence on the chemical shifts of the adjacent carbon atoms, generally causing a downfield shift (deshielding).
-
Substituent Effects: The electron-withdrawing bromine atom at C4 is expected to have a complex effect. It will deshield the ortho and para carbons (C3a, C5) and shield the ipso-carbon (C4).
-
Aromaticity: The carbons within the aromatic system will resonate in the typical aromatic region (110-150 ppm).
-
Alkyl Group: The N-methyl carbon will appear in the upfield region, characteristic of sp³ hybridized carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon.
-
Data Processing: Process the data similarly to ¹H NMR, with calibration against the DMSO-d₆ solvent peak (δ = 39.52 ppm).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
Predicted Data
The predicted mass spectrum of this compound would exhibit the following key features:
| m/z (Mass-to-Charge Ratio) | Assignment | Rationale |
| 210/212 | [M]⁺ and [M+2]⁺ | Molecular ion peaks. The presence of a bromine atom results in a characteristic isotopic pattern with two peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
| 195/197 | [M - CH₃]⁺ | Loss of the N-methyl group. |
| 131 | [M - Br]⁺ | Loss of the bromine atom. |
| 104 | [C₇H₆N]⁺ | Further fragmentation of the indazole ring. |
Fragmentation Pathway
Electron ionization (EI) is a common method for mass spectrometry that can induce fragmentation of the molecular ion. The predicted fragmentation pathway for this compound is as follows:
Caption: Predicted MS fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Detection: Detect the ions and generate the mass spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a powerful tool for identifying functional groups.
Predicted Data
The predicted IR spectrum of this compound would show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | N-CH₃ |
| 1620-1580 | C=C stretch | Aromatic ring |
| 1500-1450 | C=N stretch | Indazole ring |
| 1400-1300 | C-H bend | N-CH₃ |
| 850-750 | C-H bend | Aromatic C-H (out-of-plane) |
| ~700 | C-Br stretch | Bromo group |
Rationale for Predicted Absorptions
-
Aromatic C-H Stretch: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds in an aromatic ring.
-
Aliphatic C-H Stretch: The absorptions just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the methyl group.
-
Ring Vibrations: The absorptions in the 1620-1450 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the bicyclic indazole ring system.
-
C-H Bending: The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) can provide information about the substitution pattern of the benzene ring.
-
C-Br Stretch: The carbon-bromine bond will have a characteristic stretching vibration at lower wavenumbers.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the N-methylation of 4-Bromo-1H-indazole.[1]
Reaction Scheme
Experimental Protocol
-
Reaction Setup: To a solution of 4-Bromo-1H-indazole in acetone, add potassium carbonate.
-
Methylation: Add iodomethane to the mixture and reflux for several hours.
-
Work-up: After the reaction is complete, filter the mixture and concentrate the filtrate. Dissolve the residue in an organic solvent like ethyl acetate and wash with brine.
-
Purification: Dry the organic layer and concentrate it. Purify the crude product by column chromatography on silica gel to separate the N1 and N2 methylated isomers.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The ¹H NMR data confirms the presence and connectivity of all protons in the molecule. While experimental ¹³C NMR, MS, and IR data were not available, the predicted spectra, based on sound chemical principles, offer valuable insights into the carbon skeleton, molecular weight, and functional groups of the compound. The provided experimental protocols serve as a practical guide for researchers working with this and similar molecules. This in-depth technical guide is intended to be a valuable resource for the scientific community, facilitating the confident use of this compound in various research and development endeavors.
References
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-1-methyl-1H-indazole
Introduction
4-Bromo-1-methyl-1H-indazole is a substituted heterocyclic compound belonging to the indazole family. These scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in a wide array of biologically active molecules. Accurate and unambiguous structural characterization is the bedrock of drug development and chemical research. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful method for the elucidation of molecular structures in solution.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. By delving into the causality behind the observed chemical shifts and coupling patterns, this document serves as a key reference for scientists engaged in the synthesis, identification, and application of substituted indazoles. We will dissect the spectral data, offer field-proven insights into spectral interpretation, and outline a robust experimental protocol for data acquisition, ensuring the highest standards of scientific integrity.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the standard IUPAC numbering for the indazole ring system is used. The diagram below illustrates the structure of this compound with all carbon and hydrogen atoms numbered for spectral assignment.
Caption: IUPAC numbering for this compound.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The key parameters—chemical shift (δ), integration, and spin-spin coupling (J)—are dictated by the electronic environment surrounding each proton.
Expertise & Experience: The Causality Behind the Shifts
In the this compound structure, the chemical shifts are influenced by several factors:
-
Aromaticity: The fused ring system is aromatic, causing protons attached to the ring to resonate in the downfield region (typically >7.0 ppm).
-
Inductive Effect of Bromine: As an electronegative atom, bromine withdraws electron density through the sigma bonds, deshielding nearby protons, particularly H-5.
-
Anisotropic Effects: The π-electron clouds of the aromatic rings generate local magnetic fields that can either shield or deshield nearby protons depending on their spatial orientation. This is particularly relevant for H-7.
-
N-Methyl Group: The methyl group on N1 is a distinguishing feature. Its protons are not on the aromatic system and will appear significantly upfield as a sharp singlet.
Data Presentation & Interpretation
The experimental ¹H NMR data for this compound, acquired in DMSO-d₆ at 400 MHz, is summarized and interpreted below[1].
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale for Assignment |
| 7.98 | d | 0.9 | 1H | H-3 | This proton is on the pyrazole ring, adjacent to N2. Its downfield shift is characteristic of indazoles. The small doublet splitting arises from a weak long-range coupling, likely to H-7 across the ring system. |
| 7.67 - 7.65 | m | - | 1H | H-7 | This multiplet (likely a doublet of doublets) is assigned to H-7. Its position ortho to the fused pyrazole ring results in a downfield shift. It is coupled to H-6 and H-5. |
| 7.35 - 7.27 | m | - | 2H | H-5, H-6 | This multiplet contains the remaining two aromatic protons. H-5 is expected to be a doublet of doublets, deshielded by the adjacent bromine. H-6, appearing as a pseudo-triplet, is coupled to both H-5 and H-7. The overlap creates a complex multiplet. |
| 4.04 | s | - | 3H | N-CH₃ (C8) | This sharp singlet corresponds to the three equivalent protons of the methyl group attached to N1. Its chemical shift is characteristic of an N-methyl group on an aromatic heterocycle. |
Note: The original data source describes the aromatic region with overlapping multiplets. The specific assignments of H-5, H-6, and H-7 within these multiplets are based on established principles of substituent effects in aromatic systems.
Visualization of Proton Connectivity
A ¹H-¹H Correlation Spectroscopy (COSY) experiment would definitively confirm the coupling network. The diagram below illustrates the expected key correlations.
Caption: Expected ³J (three-bond) and ⁴J (four-bond) correlations for the aromatic protons in a COSY spectrum.
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon.
Trustworthiness: Predicting Shifts in the Absence of Direct Data
As of the writing of this guide, a complete, experimentally verified ¹³C NMR dataset for this compound was not available in the surveyed literature. In such cases, a senior scientist must rely on established principles and data from analogous compounds to provide a reliable, predictive assignment. This approach is grounded in the principle of substituent chemical shift (SCS) effects.
The following predictions are based on:
-
Base Values for 1H-Indazole: The known ¹³C NMR spectrum of the parent 1H-indazole provides a starting point[2].
-
SCS Effects for Bromine: The effect of a bromine substituent on a benzene ring is well-documented. It causes a downfield shift for the ortho and para carbons and a significant upfield shift for the ipso-carbon (the carbon directly attached to Br) due to the "heavy atom effect"[3][4].
-
SCS Effects for N-Methylation: The effect of methylation at the N1 position.
Predicted Data Presentation & Interpretation
The table below presents the predicted ¹³C NMR chemical shifts for this compound.
| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale for Prediction |
| ~134 | C-3 | The C-3 carbon in indazoles is typically downfield. Its chemical shift is relatively unaffected by substitution on the benzo ring. |
| ~141 | C-7a | This is one of the bridgehead carbons. Its chemical environment is similar to that in the parent indazole (~140.0 ppm)[2]. |
| ~128 | C-5 | This carbon is ortho to the bromine atom. Bromine substitution typically causes a downfield shift of ~3 ppm on the ortho carbon from the base value of benzene (128.5 ppm). |
| ~125 | C-6 | This carbon is meta to the bromine. The substituent effect at the meta position is generally small. |
| ~122 | C-3a | The second bridgehead carbon, typically found around 121 ppm in the parent indazole[2]. |
| ~115 | C-7 | This carbon is para to the bromine substituent, which typically induces a small upfield shift. |
| ~113 | C-4 | The ipso-carbon attached to bromine. The heavy atom effect causes a significant upfield (shielding) effect compared to other substituted carbons. The shift for C-Br in bromobenzene is ~122.6 ppm[3]. The fusion to the pyrazole ring likely shifts this further. |
| ~36 | N-CH₃ (C8) | The N-methyl carbon signal typically appears in the 30-40 ppm range. |
Visualization of Carbon Skeleton
Caption: Molecular structure with predicted ¹³C chemical shifts.
Part 3: A Self-Validating System for Structural Confirmation
A core principle of trustworthy science is self-validation. While 1D NMR provides substantial data, its interpretation, especially in complex regions or for novel compounds, must be confirmed. Two-dimensional (2D) NMR experiments provide this validation by revealing correlations between nuclei.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-4 bonds. A cross-peak between two proton signals confirms they are neighbors in the coupling network. For this molecule, COSY would show a clear path from H-5 to H-6 to H-7, validating their assignments as a contiguous spin system.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached[5]. This would definitively link the ¹H assignments to the ¹³C assignments (e.g., the proton at ~7.66 ppm to the carbon at ~115 ppm, confirming the H-7/C-7 pair). This is the gold standard for assigning protonated carbons.
Caption: Workflow showing how 2D NMR validates 1D spectral assignments.
Experimental Protocol
The acquisition of high-quality, reproducible NMR data is contingent on meticulous sample preparation and correctly set acquisition parameters.
Step-by-Step Methodology
-
Sample Preparation:
-
Analyte Mass: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR[6].
-
Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. DMSO-d₆ is a good choice for indazoles. Use approximately 0.6-0.7 mL of solvent[3].
-
Dissolution: Add the solvent to the vial containing the sample. Gently vortex or sonicate until the solid is completely dissolved.
-
Filtration & Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube[7].
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol or ethanol. Cap the tube securely.
-
-
Spectrometer Setup and Data Acquisition:
-
Insertion: Insert the sample into the spectrometer's autosampler or manual probe.
-
Locking & Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field. An automated or manual shimming process is then performed to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution[6].
-
Tuning: The probe must be tuned to the specific frequencies of the nuclei being observed (¹H and ¹³C).
-
¹H NMR Acquisition (400 MHz):
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans (ns): 8 to 16 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition (100 MHz):
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: ~240 ppm.
-
Number of Scans (ns): 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing:
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.
-
Phasing: The phase of the spectrum is manually or automatically corrected to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced. For DMSO-d₆, the residual solvent peak is set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Integration: For the ¹H spectrum, the relative area under each peak is integrated to determine the proton count for that signal.
-
Experimental Workflow Diagram
Caption: Standard workflow for NMR sample analysis.
Conclusion
The comprehensive NMR analysis of this compound provides a definitive spectral signature for this important heterocyclic scaffold. The ¹H NMR spectrum is characterized by a downfield singlet for H-3, a complex aromatic region for H-5, H-6, and H-7, and a distinct upfield singlet for the N-methyl protons. While experimental ¹³C data is not widely published, a robust set of predicted chemical shifts has been provided based on established substituent effects, highlighting the key ipso-carbon shift caused by bromine's heavy atom effect. This guide underscores the necessity of a multi-faceted approach, combining 1D and 2D NMR techniques with a deep understanding of chemical principles, to achieve unambiguous structural elucidation. The detailed protocols and interpretations herein serve as an authoritative resource for researchers, ensuring accuracy and confidence in their synthetic and developmental endeavors.
References
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy.
- ALWSCI. (2024, July 25). How To Prepare And Run An NMR Sample.
- Yadav, A. K., et al. (2007). Supporting Information for: A General and Efficient Method for the Synthesis of 1H-Indazoles by Condensation of 2-Bromobenzaldehydes with Hydrazines. Wiley-VCH.
- JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives.
- Fruchier, A., Pellegrin, V., Schimpf, R., & Elguero, J. (1982). NMR studies in the heterocyclic series XXIV—1H,13C and15N study of15N labelled indazoles. Magnetic Resonance in Chemistry.
- Chemistry LibreTexts. (2021, October 16). 2D NMR Introduction.
- He, W., Zhang, R., & Cai, M. (n.d.).
- ResearchGate. (2016). 13 C NMR of indazoles.
- Western University. (n.d.). NMR Sample Preparation. Retrieved from Western University, Faculty of Science website. [Link]
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- SpectraBase. (n.d.). Bromobenzene - Optional[13C NMR] - Chemical Shifts.
- Chemistry Stack Exchange. (2017, April 30). 13C NMR of bromobenzene ipso carbon shielding.
- Alajarin, R., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2018). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- EPFL. (n.d.). 2D NMR.
- Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
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Molecular weight and formula of 4-Bromo-1-methyl-1H-indazole
An In-depth Technical Guide to 4-Bromo-1-methyl-1H-indazole
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and material science. The document details its fundamental physicochemical properties, provides validated protocols for its synthesis and characterization, and explores its applications, particularly in the realm of drug discovery. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile compound. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows for diverse functionalization and interaction with a wide range of biological targets. The specific compound, this compound, has emerged as a critical intermediate. The presence of a bromine atom at the 4-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the methyl group at the 1-position stabilizes a specific tautomeric form, ensuring regiochemical control in subsequent synthetic steps. This guide aims to consolidate the essential technical information required to effectively utilize this compound in a research and development setting.
Core Properties of this compound
A thorough understanding of the fundamental properties of a chemical compound is paramount for its successful application. This section outlines the key physicochemical characteristics of this compound.
Molecular Structure and Formula
The structural integrity of a molecule dictates its reactivity and physical properties. The molecular formula and weight are foundational data points for all stoichiometric calculations.
Diagram 1: Molecular Structure of this compound
A 2D representation of the this compound structure.
Physicochemical Data Summary
Quantitative data are summarized in the table below for quick reference and comparison. These values are critical for experimental design, including reaction setup, purification, and storage.
| Property | Value | Source |
| CAS Number | 365427-30-1 | [4] |
| Molecular Formula | C₈H₇BrN₂ | [5][6] |
| Molecular Weight | 211.06 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| Storage Temperature | Refrigerator (2-8°C) | [4][7] |
Synthesis and Purification
The reliable synthesis of this compound is crucial for its availability in research. The most common and field-proven method involves the N-methylation of 4-Bromo-1H-indazole.
Synthetic Pathway Overview
The methylation of 4-Bromo-1H-indazole using an electrophilic methyl source like iodomethane (methyl iodide) in the presence of a base is a standard and efficient procedure.[5] The primary challenge in this synthesis is the potential for methylation at either the N1 or N2 position of the indazole ring, leading to the formation of two constitutional isomers. The choice of base and solvent system is critical to control the regioselectivity of this reaction. Potassium carbonate is a commonly used base that favors the desired N1-alkylation.
Diagram 2: Synthesis Workflow
A flowchart of the synthesis and purification process.
Detailed Experimental Protocol
This protocol is a validated method for the synthesis of this compound.
Materials:
-
4-Bromo-1H-indazole (1.0 eq.)
-
Potassium carbonate (K₂CO₃) (3.0 eq.)
-
Iodomethane (MeI) (1.2-1.8 eq.)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/cyclohexane or dichloromethane for elution
Procedure:
-
Reaction Setup: To a solution of 4-Bromo-1H-indazole (1 eq.) in acetone (15-30 mL), add potassium carbonate (3 eq.). Stir the resulting suspension at room temperature for 30 minutes.[5]
-
Methylation: Slowly add iodomethane (1.2-1.8 eq.) to the reaction mixture. Heat the reaction under reflux for 3-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, remove the acetone by evaporation under reduced pressure. Dissolve the remaining residue in ethyl acetate (30 mL).
-
Extraction: Wash the organic phase with saturated brine (3 x 15 mL) to remove residual DMF and salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a mixture of ethyl acetate and cyclohexane (e.g., 1:2 ratio) or dichloromethane to separate the desired this compound from the 4-bromo-2-methyl-2H-indazole isomer.[5]
Causality and Insights:
-
Choice of Base: Potassium carbonate is a mild base, which is sufficient to deprotonate the indazole N-H. Its heterogeneity in acetone can sometimes lead to longer reaction times but often improves the N1/N2 selectivity compared to stronger, more soluble bases like sodium hydride.
-
Solvent System: Acetone is a good choice due to its appropriate boiling point for reflux and ease of removal. DMF can also be used and may lead to faster reaction times due to its higher polarity and boiling point, but its removal during workup is more challenging.
-
Purification: The two isomers, this compound and 4-bromo-2-methyl-2H-indazole, have different polarities and can be effectively separated by silica gel chromatography.[5] The 1-methyl isomer is typically less polar than the 2-methyl isomer.
Spectroscopic Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.
¹H NMR Spectroscopy
Proton NMR provides information on the chemical environment of hydrogen atoms in the molecule. The spectrum of this compound is distinct from its 2-methyl isomer.
Representative ¹H NMR Data:
-
Solvent: DMSO-d₆
-
Frequency: 400 MHz
-
Chemical Shifts (δ):
-
δ 7.98 (d, J = 0.9 Hz, 1H)
-
δ 7.67-7.65 (m, 1H)
-
δ 7.35-7.27 (m, 2H)
-
δ 4.04 (s, 3H)[5]
-
Interpretation:
-
The singlet at 4.04 ppm corresponds to the three protons of the methyl group attached to the N1 position.
-
The distinct aromatic signals between 7.27 and 7.98 ppm correspond to the protons on the bicyclic ring system. The specific splitting patterns and coupling constants (J values) are characteristic of the substitution pattern.
Applications in Research and Development
This compound is not an end product but a valuable starting material for the synthesis of more complex molecules.
Pharmaceutical Development
This compound is a key intermediate in the synthesis of a variety of pharmaceuticals.[8] The indazole scaffold is present in numerous kinase inhibitors used in oncology. The bromo-substituent at the 4-position is particularly useful for introducing further diversity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the construction of complex molecular architectures targeting specific enzymes and receptors.[8]
Biochemical Research
In biochemical research, derivatives of this compound are used as probes to investigate the mechanisms of action of enzymes and receptors.[8] By systematically modifying the structure, researchers can perform structure-activity relationship (SAR) studies to understand the key molecular interactions responsible for a compound's biological activity.
Material Science
The unique electronic properties of the indazole ring system make its derivatives interesting candidates for applications in material science. They have been explored for their potential use in creating advanced materials like organic semiconductors.[8]
Safety and Handling
Proper handling of all chemical reagents is crucial for laboratory safety.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Always consult the full Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a cornerstone intermediate for scientific innovation in both life sciences and material sciences. Its well-defined physicochemical properties, coupled with a robust and reproducible synthetic protocol, make it an invaluable tool for researchers. This guide has provided a comprehensive, technically grounded overview, from its fundamental characteristics to its practical synthesis and application, to empower scientists in their research endeavors. The key to leveraging this molecule's full potential lies in understanding the causal relationships between its structure, the chosen experimental conditions, and the desired outcome.
References
- This compound (C8H7BrN2). PubChemLite. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
- 4-Bromo-1H-indazole | C7H5BrN2 | MD Topology | NMR | X-Ray.
- 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548. PubChem. [Link]
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
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An In-Depth Technical Guide to the Solubility of 4-Bromo-1-methyl-1H-indazole
Abstract
4-Bromo-1-methyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key building block for synthesizing a range of pharmacologically active molecules. A thorough understanding of its solubility profile in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive analysis of the theoretical solubility of this compound based on its physicochemical properties, coupled with a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding and practical methodology for handling this compound.
Part 1: Physicochemical Profile and Theoretical Solubility Framework
A molecule's solubility is fundamentally governed by its structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a foundational guideline for predicting solubility behavior.[1]
1.1. Molecular Structure Analysis
This compound (CAS: 365427-30-1) possesses a fused heterocyclic ring system with distinct regions that dictate its polarity and lipophilicity.[2][3]
-
Indazole Core: The bicyclic aromatic system is largely nonpolar and hydrophobic.
-
N-Methyl Group: The methylation at the N1 position removes the hydrogen bond-donating capability present in the parent 4-Bromo-1H-indazole, which significantly reduces its solubility in protic solvents like water. However, it contributes to a permanent dipole moment.
-
Bromo Substituent: The bromine atom at position 4 increases the molecular weight and polarizability of the molecule. It contributes to its lipophilic character, a property quantified by its predicted logarithm of the partition coefficient (XLogP3) of approximately 2.2 for the parent compound, 4-Bromo-1H-indazole.[4][5]
1.2. Predicted Solubility in Common Organic Solvents
Based on this structural assessment, we can forecast the solubility behavior across different solvent classes:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate): High solubility is anticipated. These solvents can effectively solvate the molecule through strong dipole-dipole interactions without the need for hydrogen bonding. Evidence from synthesis literature, where purification is performed using ethyl acetate, supports this prediction.[3] Dimethyl sulfoxide (DMSO) is particularly effective for creating high-concentration stock solutions for high-throughput screening.[6]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected. While these solvents have strong dipoles, the inability of this compound to act as a hydrogen bond donor will limit its solubility compared to its N-H counterpart.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Low solubility is predicted. The molecule's significant dipole moment makes it less compatible with the weak van der Waals forces offered by nonpolar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM)): Moderate to high solubility is expected. DCM's ability to engage in dipole-dipole interactions and its capacity to solvate aromatic systems make it a suitable solvent, which is confirmed by its use in purification protocols.[3]
-
Aqueous Solvents (e.g., Water, Buffered Solutions): Very low solubility is predicted. The molecule's predominantly lipophilic nature and lack of key hydrogen bonding groups result in poor solvation by water.
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 365427-30-1 | [2][3] |
| Molecular Formula | C₈H₇BrN₂ | [2][3] |
| Molecular Weight | 211.06 g/mol | [2][3] |
| Physical Form | Solid | [2] |
| Purity | ≥97% (Typical) | [2] |
Part 2: Experimental Protocol for Thermodynamic Solubility Determination
To move beyond theoretical predictions, empirical determination is essential. The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility, which represents the true equilibrium saturation point of a solute in a solvent at a given temperature.
2.1. Mandatory Safety Precautions
This compound is classified as a hazardous substance. Adherence to safety protocols is non-negotiable.
-
Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Required PPE: Always wear nitrile gloves, safety glasses with side shields, and a lab coat.
-
Handling: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]
2.2. Experimental Workflow
The following diagram outlines the comprehensive workflow for accurate solubility determination.
Caption: Workflow for Thermodynamic Solubility Determination.
2.3. Detailed Step-by-Step Methodology
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials:
-
This compound
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge capable of holding 2 mL vials
-
HPLC system with a UV detector and a C18 column
-
Solvents: DMSO, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, and Purified Water (Type I).
Procedure:
-
Preparation of Calibration Standards:
-
Causality: A precise calibration curve is the foundation of accurate quantification.
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile).
-
Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Analyze these standards via HPLC-UV to generate a linear regression curve (Absorbance vs. Concentration). An R² value > 0.995 is required for the curve to be considered valid.
-
-
Sample Preparation and Equilibration:
-
Causality: Adding a clear excess of solid is critical to ensure the solvent becomes saturated, which is the definition of thermodynamic solubility.
-
To each of the 2 mL vials, add approximately 5-10 mg of this compound. The exact mass is not critical, only that it is in excess.
-
Carefully add 1.0 mL of the desired solvent to each vial.
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and a moderate speed (e.g., 200 rpm).
-
Allow the samples to equilibrate for at least 24 hours. For compounds that are slow to dissolve, 48 hours is recommended to ensure equilibrium is reached.
-
-
Phase Separation:
-
Causality: It is imperative to analyze only the dissolved compound. Any suspended solids will falsely elevate the measured solubility.
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet all undissolved solid material.
-
Alternatively, filter the suspension using a 0.22 µm syringe filter compatible with the solvent.
-
-
Sample Analysis:
-
Causality: Dilution is necessary to bring the concentration of the saturated solution into the linear range of the calibration curve.
-
Carefully open the vial, taking care not to disturb the solid pellet.
-
Withdraw an aliquot of the clear supernatant (e.g., 100 µL) and dilute it with the HPLC mobile phase into a known final volume (e.g., 10 mL). The dilution factor must be chosen carefully based on the expected solubility.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate the concentration in the diluted sample using the calibration curve.
-
Multiply this concentration by the dilution factor to determine the final solubility of the compound in that solvent. Report the result in mg/mL or µg/mL.
-
Part 3: Data Presentation and Application
The results from the experimental protocol should be compiled into a clear, comparative format.
3.1. Quantitative Solubility Data Table
| Solvent | Solvent Class | Predicted Solubility (Qualitative) | Experimental Solubility at 25°C (mg/mL) |
| Water | Aqueous | Very Low | Enter experimental data |
| PBS (pH 7.4) | Aqueous Buffer | Very Low | Enter experimental data |
| Methanol | Polar Protic | Moderate | Enter experimental data |
| Ethanol | Polar Protic | Moderate | Enter experimental data |
| Acetonitrile | Polar Aprotic | High | Enter experimental data |
| Acetone | Polar Aprotic | High | Enter experimental data |
| Ethyl Acetate | Polar Aprotic | High | Enter experimental data |
| Dichloromethane | Chlorinated | High | Enter experimental data |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Enter experimental data |
| Toluene | Nonpolar | Low | Enter experimental data |
| Hexane | Nonpolar | Very Low | Enter experimental data |
3.2. Interpretation and Practical Implications
-
For the Synthetic Chemist: High solubility in solvents like Dichloromethane and Ethyl Acetate validates their use in reaction setups and subsequent chromatographic purification.[3]
-
For the Drug Discovery Scientist: High solubility in DMSO allows for the creation of concentrated stock solutions (typically 10-20 mM) essential for automated high-throughput screening campaigns.
-
For the Formulation Scientist: Very low aqueous solubility is a critical piece of information, indicating that for in vivo applications, formulation strategies such as co-solvents, amorphous solid dispersions, or lipid-based formulations may be necessary to achieve adequate bioavailability.
References
- Experiment: Solubility of Organic & Inorganic Compounds.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Procedure For Determining Solubility of Organic Compounds. Scribd.
- Solubility of Organic Compounds. LibreTexts.
- 4-Bromo-1H-indazole. PubChem.
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The Diverse Biological Activities of Substituted Indazole Derivatives: A Technical Guide for Drug Discovery
Introduction: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry
Indazole, a bicyclic heterocyclic compound composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its remarkable ability to bind to a wide array of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[2] While naturally occurring indazole derivatives are rare, synthetic analogues have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, among others.[1] The versatility of the indazole core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of the multifaceted biological activities of substituted indazole derivatives, offering technical insights and experimental protocols for researchers in drug discovery and development.
Part 1: Anticancer Activity - Targeting the Hallmarks of Cancer
Indazole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use, including Pazopanib, Axitinib, and Niraparib.[3][4] Their antitumor effects are often attributed to the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[3]
Mechanism of Action: Kinase Inhibition and Beyond
Many indazole-based anticancer agents function as potent inhibitors of various protein kinases, such as vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and polo-like kinase 4 (PLK4).[3][5][6] By blocking the ATP-binding site of these enzymes, they disrupt downstream signaling pathways essential for tumor angiogenesis, proliferation, and metastasis.[3]
For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks VEGFR, PDGFR, and c-Kit, thereby inhibiting tumor growth and angiogenesis.[4] Axitinib is a potent and selective inhibitor of VEGFRs 1, 2, and 3.[4] Beyond kinase inhibition, some indazole derivatives induce apoptosis (programmed cell death) by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2, increasing reactive oxygen species (ROS) levels, and disrupting the mitochondrial membrane potential.[7]
Signaling Pathway: VEGFR Signaling Inhibition
The inhibition of VEGFR-2 is a key mechanism for many anticancer indazole derivatives.[3] This pathway is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
Caption: Inhibition of the VEGFR-2 signaling pathway by indazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8][9]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.[9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, K562, PC-3, Hep-G2) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10][11]
-
Compound Treatment: Treat the cells with various concentrations of the substituted indazole derivatives for a specified period (e.g., 48 or 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]
Part 2: Anti-inflammatory Activity - Modulating the Inflammatory Cascade
Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13] The COX enzymes, particularly COX-2, are key players in the inflammatory response, responsible for the synthesis of prostaglandins.[14]
Mechanism of Action: Selective COX-2 Inhibition
Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting both COX-1 and COX-2.[15] However, the inhibition of COX-1 is associated with gastrointestinal side effects.[15] Consequently, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery.[14] Certain substituted indazoles have been shown to be potent and selective inhibitors of COX-2.[16][17] By selectively targeting COX-2, which is upregulated at sites of inflammation, these compounds can reduce inflammation with a potentially better safety profile.[18]
Experimental Workflow: In Vitro COX Inhibition Assay
This workflow outlines the process for determining the inhibitory activity of indazole derivatives against COX-1 and COX-2.
Caption: Workflow for in vitro COX enzyme inhibition assay.
Step-by-Step Methodology: COX (ovine) Inhibitor Screening Assay
Principle: This assay measures the peroxidase activity of cyclooxygenases. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Protocol based on Cayman Chemical's COX Inhibitor Screening Assay Kit:
-
Reagent Preparation: Prepare the assay buffer, heme, enzymes (oCOX-1 and oCOX-2), arachidonic acid, and the indazole test compounds.
-
Assay Plate Setup: Add buffer, heme, and the enzyme to the appropriate wells of a 96-well plate.
-
Inhibitor Addition: Add the indazole derivatives (or a known inhibitor like celecoxib for a positive control) to the wells.[13]
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to initiate the reaction, followed immediately by the colorimetric substrate.
-
Kinetic Measurement: Read the absorbance at 590 nm every minute for five minutes to obtain the reaction rate.
-
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each concentration of the indazole derivative to calculate the IC50 value.[13]
Part 3: Antimicrobial Activity - Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indazole derivatives have shown promise as potent antibacterial and antifungal agents.[19]
Mechanism of Action: Diverse Antimicrobial Targets
The antimicrobial activity of indazole derivatives is attributed to various mechanisms. Some compounds inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, making them effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[20] Others are thought to disrupt the microbial cell membrane or interfere with other vital metabolic pathways.[19] Certain 2H-indazole derivatives have also demonstrated activity against protozoa like Giardia intestinalis and fungi such as Candida albicans.[21]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[19][22]
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the indazole derivatives in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[23]
Part 4: Neurological Activity - Potential for Neuroprotection
Recent studies have highlighted the potential of indazole derivatives in the treatment of neurodegenerative diseases.[2] Their neuroprotective effects are linked to various mechanisms, including the modulation of voltage-gated sodium channels and inhibition of monoamine oxidase B (MAO-B).[2][24]
Mechanism of Action: Modulating Neuronal Excitability and Neuroinflammation
Some indazole derivatives act as voltage-dependent sodium channel blockers, which can reduce excessive neuronal firing, a hallmark of excitotoxicity implicated in neurodegeneration.[24] Others have been identified as selective MAO-B inhibitors.[2] MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition can increase dopamine levels, which is beneficial in conditions like Parkinson's disease. Furthermore, the anti-inflammatory properties of some indazoles may also contribute to their neuroprotective effects by mitigating neuroinflammation, a common feature of many neurodegenerative disorders.[18][25]
Structure-Activity Relationships (SAR)
The biological activity of indazole derivatives is highly dependent on the nature and position of the substituents on the indazole ring.[1] For example, in a series of indazole arylsulfonamides acting as CCR4 antagonists, methoxy or hydroxyl groups at the C4 position and small groups at the C6 position were found to be favorable for potency.[26] For indazole-3-carboxamides as CRAC channel blockers, the specific regiochemistry of the amide linker was critical for activity.[27] These SAR insights are crucial for guiding the rational design of new and more potent indazole-based therapeutic agents.
Quantitative Data Summary
| Compound Class | Biological Activity | Key Target(s) | Example IC50 Values | Reference(s) |
| 1H-Indazole-4-carboxamides | Anticancer | FGFR1 | 30.2 ± 1.9 nM | [1] |
| 3-Substituted 1H-indazoles | Anticancer | IDO1 | 720 nM | [1] |
| Indazole Derivatives | Anti-inflammatory | COX-2 | 12.32 µM (5-aminoindazole) | [13] |
| (Aza)indazole Sulfonylamides | Anti-inflammatory | COX-2 | 0.409 µM | [17][28] |
| Thiazolylindazoles | Antibacterial | DNA Gyrase B | < 8 nM (enzymatic) | [20] |
| Indazole-based Thiadiazoles | Neuroprotective | MAO-B | 52 nM | [2] |
Conclusion and Future Perspectives
Substituted indazole derivatives represent a highly versatile and pharmacologically important class of compounds. Their broad spectrum of biological activities, coupled with the potential for synthetic modification, makes them attractive candidates for the development of new therapeutics. Future research will likely focus on the design of more selective and potent indazole derivatives, the elucidation of novel mechanisms of action, and the exploration of their therapeutic potential in a wider range of diseases. The integration of computational modeling with traditional synthetic and biological approaches will undoubtedly accelerate the discovery of the next generation of indazole-based drugs.[15]
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A Comprehensive Technical Guide to 4-Bromo-1-methyl-1H-indazole: A Keystone Intermediate in Modern Medicinal Chemistry
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Within the diverse toolkit of indazole-based building blocks, 4-Bromo-1-methyl-1H-indazole stands out as a particularly versatile and valuable intermediate. Its strategic bromination at the 4-position, combined with the methylation of the N1 position, offers a unique combination of stability and reactivity, making it an ideal substrate for a wide array of synthetic transformations. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the multifaceted role of this compound in the construction of complex bioactive molecules. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and showcase its application in the synthesis of targeted therapies, thereby underscoring its significance in the landscape of modern drug discovery.
Introduction: The Strategic Importance of the Indazole Scaffold
Nitrogen-containing heterocycles are fundamental to the design and discovery of new drugs, with the indazole core being a particularly prominent example.[1][2] This bicyclic aromatic system, composed of a benzene ring fused to a pyrazole ring, is a bioisostere of indole and is found in a multitude of compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and potent anti-cancer properties.[3][4] The strategic functionalization of the indazole ring is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.
This compound emerges as a key player in this context. The bromine atom at the C4 position serves as a versatile synthetic handle for introducing molecular complexity through various cross-coupling reactions. The N1-methylation prevents competing reactions at this position and can influence the molecule's overall conformation and binding affinity. This guide will illuminate the chemical dexterity of this intermediate, demonstrating its pivotal role in the efficient synthesis of high-value compounds.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a chemical intermediate's physical and spectroscopic properties is paramount for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 365427-30-1 | [5] |
| Molecular Formula | C₈H₇BrN₂ | [5] |
| Molecular Weight | 211.06 g/mol | [5] |
| Physical Form | Solid | [6] |
| Storage Temperature | Refrigerator (2-8°C) | [6] |
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): A representative ¹H NMR spectrum shows characteristic signals: δ 7.98 (d, J = 0.9 Hz, 1H), 7.67-7.65 (m, 1H), 7.35-7.27 (m, 2H), 4.04 (s, 3H).[5] The singlet at 4.04 ppm corresponds to the N-methyl protons, providing a clear diagnostic peak.
-
Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at m/z = 210 and 212, corresponding to the [M]⁺ and [M+2]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic peaks for C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=C and C=N stretching of the aromatic rings (around 1400-1600 cm⁻¹), and the C-Br stretching vibration (typically below 800 cm⁻¹).
Synthesis of this compound: A Practical Guide
The most common and reliable method for the synthesis of this compound is the N-methylation of 4-bromo-1H-indazole. The primary challenge in this synthesis is the regioselectivity, as methylation can occur at either the N1 or N2 position of the indazole ring.
Causality Behind Experimental Choices:
The choice of a suitable base and solvent system is critical to favor the formation of the desired N1-methylated isomer. A moderately strong base like potassium carbonate is sufficient to deprotonate the indazole, creating the indazolide anion. The subsequent nucleophilic attack on an electrophilic methyl source, such as iodomethane, proceeds via an SN2 mechanism. The solvent can influence the ratio of N1 to N2 alkylation.
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A Technical Guide to the Safe Handling of 4-Bromo-1-methyl-1H-indazole
Section 1: Compound Profile and Significance
4-Bromo-1-methyl-1H-indazole is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its indazole core is a privileged scaffold found in numerous pharmacologically active molecules. The strategic placement of the bromo- and methyl- groups allows for diverse synthetic transformations, making it a valuable intermediate for developing novel therapeutic agents.
Given its utility and reactivity, a comprehensive understanding of its safety profile and handling requirements is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, grounded in established safety data and best practices.
| Property | Value | Source(s) |
| CAS Number | 365427-30-1 | [1][2] |
| Molecular Formula | C₈H₇BrN₂ | [1][2] |
| Molecular Weight | 211.06 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Storage Temperature | Refrigerator (2-8°C) | [1][2][3] |
Section 2: Hazard Identification and Toxicological Summary
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. The primary risks are associated with acute toxicity and irritation. The causality behind these classifications stems from the compound's ability to interact with biological systems upon exposure.
| GHS Classification | Details |
| Signal Word | Warning [1][2][4] |
| Pictogram | GHS07 (Exclamation Mark)[1] |
| Hazard Statements | H302: Harmful if swallowed.[1][2][5] H312: Harmful in contact with skin.[4] H315: Causes skin irritation.[1][5][6] H319: Causes serious eye irritation.[1][4][5][6] H332: Harmful if inhaled.[2][4] H335: May cause respiratory irritation.[1][4][5][6] |
| Precautionary Statements | P261: Avoid breathing dust.[1][4][5][7] P270: Do not eat, drink or smoke when using this product.[4][5][8] P280: Wear protective gloves/clothing/eye protection.[4][5][6][9] P301/P302/P304/P305: First aid measures for ingestion, skin contact, inhalation, and eye contact.[4][5][6] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4] P501: Dispose of contents/container to an authorized hazardous waste collection point.[4] |
Expert Insight: The presence of multiple hazard statements indicates that this compound poses a risk through all primary routes of laboratory exposure: inhalation, ingestion, and dermal contact. The "harmful" classification (as opposed to "fatal" or "toxic") suggests moderate acute toxicity, but the risk is significant enough to warrant strict adherence to the protocols outlined below. The respiratory irritation potential (H335) is particularly critical when handling the compound as a solid powder.
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is essential. This begins with robust engineering controls, which provide the primary barrier, followed by diligent use of appropriate PPE.
Engineering Controls: The Primary Line of Defense
-
Chemical Fume Hood: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[9][10] This is a non-negotiable control measure to mitigate the risk of inhalation (H332, H335).
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dusts that might escape primary containment.[4][5]
-
Safety Stations: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[5]
Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for good engineering controls but is essential for protecting against direct contact.
| PPE Type | Specification & Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves .[9] Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected. The rationale is to prevent skin contact, which can be harmful (H312) and cause irritation (H315). |
| Eye/Face Protection | Safety glasses with side shields or, preferably, chemical splash goggles .[5][9] This is critical to prevent the solid powder or solutions from causing serious eye irritation (H319). |
| Skin & Body Protection | A buttoned lab coat and closed-toe shoes are mandatory.[9] For larger quantities or tasks with a higher risk of spillage, consider impervious clothing or an apron.[5] |
| Respiratory Protection | When used within a fume hood, additional respiratory protection is typically not required. If, under rare and specific circumstances, work must be done outside a hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[4][11] A full respiratory protection program must be in place for such scenarios. |
Section 4: Standard Operating Protocol for Handling
This protocol provides a self-validating system for the routine handling of this compound.
-
Preparation & Pre-Check:
-
Confirm the fume hood is operational and has a valid certification.
-
Don all required PPE (gloves, goggles, lab coat).
-
Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent) and place it inside the fume hood to minimize movement in and out of the containment area.
-
-
Weighing & Transfer (Solid):
-
Perform all weighing operations on a balance located inside the fume hood or in a dedicated weighing enclosure.
-
Handle the solid gently with a spatula to avoid generating airborne dust.[4] Do not "puff" air onto the solid.
-
Close the primary container immediately after dispensing the required amount.
-
-
Solution Preparation:
-
Add the weighed solid to the solvent in a flask or beaker within the fume hood.
-
Ensure the solvent is added slowly to prevent splashing.
-
If sonication or heating is required, ensure the vessel is appropriately covered to prevent aerosolization.
-
-
Post-Handling & Cleanup:
-
Decontaminate any surfaces within the fume hood that may have come into contact with the compound.
-
Wipe down spatulas and other reusable equipment before removing them from the hood.
-
Dispose of contaminated disposable items (e.g., weigh paper, gloves) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[4][8]
-
Section 5: Storage and Stability
Proper storage is critical for maintaining the compound's purity and ensuring safety.
-
Container: Keep the container tightly sealed to prevent exposure to air and moisture.[4][9] The compound may be sensitive to light, air, and moisture over extended periods.[9]
-
Location: Store in a designated, well-ventilated, and secure area. The compound should be stored locked up.[4]
-
Incompatibilities: Avoid storing with strong oxidizing agents. While no specific fire incompatibility is known, thermal decomposition can produce hazardous gases like carbon oxides, nitrogen oxides, and hydrogen bromide.[4][6]
Section 6: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Spill and Leak Containment
This protocol is for a minor solid spill within a laboratory setting.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment area, evacuate the lab and contact emergency services.[4]
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear full PPE, including double gloves, goggles, a lab coat, and if outside a fume hood, respiratory protection.
-
Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent further dust generation.
-
Cleanup: Use dry cleanup procedures.[4] Carefully sweep or scoop the material into a clearly labeled, sealable hazardous waste container.[4] DO NOT use a standard vacuum cleaner. If an explosion-proof vacuum is available, it may be used.[4]
-
Decontamination: Once the bulk material is removed, decontaminate the spill surface with a suitable solvent (e.g., ethanol or isopropanol) and paper towels. Place all cleaning materials into the hazardous waste container.
-
Final Steps: Wash the area with soap and water.[4] Dispose of all contaminated materials as hazardous waste.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[4][6] If breathing is difficult or they feel unwell, seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. If skin irritation occurs or persists, seek medical advice.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Ingestion: Rinse the mouth thoroughly with water.[4] Do NOT induce vomiting.[6] Call a Poison Control Center or doctor immediately for treatment advice.[4][6]
Section 7: Disposal Considerations
All waste containing this compound, whether in solid form, in solution, or as contaminated lab materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in designated, sealed, and clearly labeled hazardous waste containers.
-
Regulatory Compliance: Disposal must be carried out by a licensed waste disposal contractor in strict accordance with all local, regional, and national environmental regulations.[4] Do not dispose of this chemical into drains or the environment.[10]
Section 8: Visualization - Safe Handling Workflow
The following diagram illustrates the logical workflow for safely managing this compound from receipt to disposal, reinforcing the key decision points and safety checks required at each stage.
Caption: Logical workflow for the safe handling of this compound.
Section 9: References
-
PubChem. (n.d.). 4-bromo-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
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The Strategic Deployment of 4-Bromo-1-methyl-1H-indazole in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The indazole scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its prevalence in a multitude of clinically significant molecules.[1][2][3][4] Among the various functionalized indazoles, 4-Bromo-1-methyl-1H-indazole has emerged as a particularly versatile and strategic building block. Its unique substitution pattern, featuring a bromine atom at a key position for synthetic diversification and a methyl group that locks in a specific tautomeric form, makes it an invaluable starting material for the synthesis of complex therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a particular focus on its role in the development of kinase inhibitors and its potential for crafting novel G protein-coupled receptor (GPCR) modulators. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only established protocols but also the underlying scientific rationale to empower innovative molecular design.
The Indazole Core: A Privileged Scaffold in Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a recurring motif in a vast array of biologically active compounds.[1][2][3][4] Its structural resemblance to purines allows it to effectively interact with the ATP-binding sites of kinases, a property that has been extensively exploited in the design of potent and selective kinase inhibitors.[5] Furthermore, the rigid indazole framework provides an excellent scaffold for the precise spatial orientation of functional groups, enabling targeted interactions with various biological macromolecules, including GPCRs.
The therapeutic landscape is populated with numerous indazole-containing drugs, underscoring the significance of this heterocyclic system. Notable examples include:
-
Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), utilized in the treatment of advanced renal cell carcinoma.[3]
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[6]
-
Granisetron: A 5-HT3 receptor antagonist employed as an antiemetic to manage nausea and vomiting induced by chemotherapy and radiotherapy.[2][3]
The strategic importance of the indazole core necessitates a deep understanding of its chemical nuances and the synthetic methodologies that unlock its full potential as a pharmacophore.
Synthesis of this compound: A Foundational Protocol
The most common and practical approach to the synthesis of this compound begins with the commercially available 4-bromo-1H-indazole. The critical step is the N-methylation, which, due to the tautomeric nature of the indazole ring, typically yields a mixture of the desired 1-methyl and the isomeric 2-methyl products. Careful control of reaction conditions and efficient purification are paramount to obtaining the target compound in high purity.
N-Methylation of 4-Bromo-1H-indazole
The reaction involves the deprotonation of the indazole nitrogen followed by quenching with an electrophilic methyl source, typically iodomethane. The choice of base and solvent significantly influences the regioselectivity of the methylation.
Protocol:
-
Reaction Setup: To a solution of 4-bromo-1H-indazole (1.0 eq.) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base (e.g., potassium carbonate, 3.0 eq.).
-
Stirring: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the indazolide anion.
-
Methylation: Slowly add iodomethane (1.2-1.8 eq.) to the reaction mixture.
-
Heating: Heat the reaction under reflux for 3-8 hours, monitoring the progress by thin-layer chromatography (TLC).[7]
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated saline solution.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[7]
-
Purification: The crude product, a mixture of this compound and 4-bromo-2-methyl-2H-indazole, is then purified by silica gel column chromatography. A typical eluent system is a mixture of ethyl acetate and cyclohexane.[7]
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and cost-effective base suitable for this transformation. Stronger bases could lead to side reactions.
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the ions involved in the reaction. Acetone is another viable option.
-
Purification: The two isomers, this compound and 4-bromo-2-methyl-2H-indazole, exhibit different polarities, allowing for their separation by column chromatography. The 1-methyl isomer is generally less polar than the 2-methyl isomer.[7]
Data Presentation: Typical Yields and Ratios
| Starting Material | Product | Typical Yield (%) | Isomer Ratio (N1:N2) |
| 4-Bromo-1H-indazole | This compound | 50-60 | ~2.5:1 |
| 4-Bromo-1H-indazole | 4-Bromo-2-methyl-2H-indazole | 20-25 |
Note: Yields and ratios can vary depending on the specific reaction conditions.
Visualization: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
The Reactivity Landscape: A Hub for Molecular Diversification
The bromine atom at the C4 position of this compound is a synthetic linchpin, enabling a wide array of palladium-catalyzed cross-coupling reactions. These transformations are fundamental to the construction of complex molecular architectures and are extensively used in drug discovery programs.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between the indazole core and various aryl or heteroaryl boronic acids or esters.
Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, 2-3 eq.).
-
Solvent: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Degassing: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heating: Heat the reaction mixture at 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation for introducing amine functionalities that can serve as key pharmacophoric elements or handles for further derivatization.
Protocol:
-
Reaction Setup: Combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs2CO3, NaOtBu, 1.5-2.5 eq.) in a reaction vessel.
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Heating: Heat the reaction mixture at 80-120 °C for 4-24 hours.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for installing alkynyl groups onto the indazole core. These alkynes can be terminal or internal and serve as versatile intermediates for further transformations or as integral parts of the final molecular structure.
Protocol:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq.), the terminal alkyne (1.2-2.0 eq.), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine, diisopropylamine).
-
Solvent: Add an anhydrous solvent such as THF or DMF.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete.
-
Work-up and Purification: Quench the reaction, extract the product into an organic solvent, wash, dry, and concentrate. Purify the product by column chromatography.
Application in Kinase Inhibitor Design: The Case of Axitinib
The utility of the indazole scaffold in kinase inhibitor design is exemplified by the FDA-approved drug Axitinib. While the synthesis of Axitinib itself involves a different substituted indazole, the principles of its design and the synthetic strategies employed are directly applicable to derivatives of this compound.
The indazole core of Axitinib forms key hydrogen bonding interactions with the hinge region of the VEGFR kinase domain. The substituents on the indazole ring are crucial for achieving potency and selectivity.
Hypothetical Synthetic Approach to an Axitinib Analog using this compound:
A plausible synthetic route to an analog of Axitinib could involve a Suzuki-Miyaura coupling of this compound with a suitable boronic acid derivative, followed by further functionalization. This highlights how the C4-bromo substituent can be strategically replaced to introduce moieties that occupy specific pockets in the kinase active site.
Visualization: Kinase Inhibitor Binding
Caption: Schematic of an indazole-based inhibitor binding to a kinase active site.
Exploring New Frontiers: this compound in GPCR Modulator Synthesis
G protein-coupled receptors represent a large and diverse family of drug targets. The development of allosteric modulators, which bind to sites topographically distinct from the endogenous ligand binding site, offers opportunities for greater selectivity and a more nuanced pharmacological response. The rigid indazole scaffold is well-suited for the design of such modulators.
While the direct application of this compound in the synthesis of reported GPCR modulators is less documented than for kinase inhibitors, its potential is significant. The synthetic handles provided by the C4-bromo position allow for the introduction of diverse chemical functionalities that can probe the complex allosteric binding sites of GPCRs.
For instance, a Suzuki-Miyaura or Buchwald-Hartwig reaction could be employed to append moieties that interact with extracellular loops or transmembrane domains of a GPCR, thereby modulating its signaling activity. The exploration of this chemical space represents a promising avenue for the discovery of novel therapeutics.
Conclusion
This compound is a high-value building block in medicinal chemistry, offering a strategic entry point for the synthesis of a wide range of biologically active molecules. Its well-defined synthesis and predictable reactivity in key cross-coupling reactions make it an indispensable tool for drug discovery and development. The proven success of the indazole scaffold in kinase inhibitors, coupled with its inherent potential for the design of GPCR modulators, ensures that this compound will continue to be a molecule of significant interest to the scientific community. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, with the aim of empowering researchers to leverage this versatile building block in their quest for novel and effective therapeutics.
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Discovery and history of N-methylated indazoles
An In-Depth Technical Guide to the Discovery and History of N-Methylated Indazoles
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] The strategic functionalization of its two nitrogen atoms is a critical determinant of a molecule's biological activity and physicochemical properties. N-methylation, in particular, has been a central theme in the development of indazole-based therapeutics. However, the inherent tautomerism and ambident nucleophilicity of the indazole ring present a formidable challenge in achieving regioselective methylation, leading to mixtures of N1 and N2 isomers.[3][4] This guide provides a comprehensive exploration of the historical evolution of N-methylated indazoles, from the initial discovery of the parent heterocycle to the development of sophisticated, regioselective synthetic protocols. We will dissect the underlying chemical principles that govern selectivity, detail field-proven experimental methodologies, and examine the profound impact of N-methylation on the pharmacological profiles of key indazole derivatives.
The Genesis: Discovery of the Indazole Core
The history of indazoles begins with the pioneering work of Nobel laureate Emil Fischer, who first reported the synthesis of an indazole derivative in 1883.[5][6] His initial approach involved the thermal cyclization of ortho-hydrazino cinnamic acid to produce indazolone.[2][5] This foundational discovery opened the door to a new class of nitrogen-containing heterocycles. Following Fischer's work, a variety of methods for constructing the core indazole ring were developed, establishing the necessary precursors for subsequent functionalization studies.
Indazole can exist in three tautomeric forms: the 1H-indazole, 2H-indazole, and the less common 3H-indazole.[7][8] The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form.[1][8] This equilibrium is central to the chemistry of indazoles, as the deprotonation of either tautomer under basic conditions generates a resonance-stabilized indazolide anion, an ambident nucleophile with reactivity at both the N1 and N2 positions. This duality is the root of the primary challenge in its functionalization.
Caption: Tautomeric equilibrium of indazole and formation of the ambident indazolide anion.
The Regioselectivity Problem: Navigating N1 vs. N2 Methylation
Direct alkylation of the indazole ring with a methylating agent like methyl iodide or dimethyl sulfate typically yields a mixture of the N1-methyl and N2-methyl regioisomers.[4][9] The ratio of these products is highly dependent on a subtle interplay of factors including the base, solvent, temperature, and the electronic and steric nature of substituents on the indazole core.[3][10] This lack of selectivity complicates purification, reduces yields, and hinders the efficient development of specific, single-isomer drug candidates.
Early investigations revealed that reaction conditions could influence the isomeric ratio, hinting at the possibility of achieving either kinetic or thermodynamic control.
-
Kinetic Control: The reaction pathway with the lower activation energy is favored, leading to the kinetically preferred product. This is often achieved at lower temperatures with specific reagent combinations.
-
Thermodynamic Control: The reaction is allowed to reach equilibrium, favoring the formation of the most stable product. The N1-substituted indazole is generally the more thermodynamically stable isomer.[10]
The quest for predictable and high-yielding regioselective methylation methods became a central focus for synthetic and medicinal chemists working with this scaffold.
The Evolution of Synthetic Strategies
N1-Selective Methylation: Taming the Thermodynamic Product
Achieving high selectivity for the N1-position hinges on creating conditions that favor the formation of the thermodynamically most stable product. A widely adopted and validated protocol involves the use of a strong, non-coordinating base in a moderately polar aprotic solvent.
Causality: Sodium hydride (NaH) in tetrahydrofuran (THF) has proven to be a robust system for N1-alkylation.[10][11] NaH, an irreversible base, completely deprotonates the indazole to form the sodium indazolide salt. In a solvent like THF, the sodium cation is thought to coordinate preferentially with the N2 nitrogen and any proximal electron-rich groups (e.g., a C3-ester), sterically hindering the approach of the electrophile to the N2 position.[11][12] This directs the incoming methylating agent to the more accessible and nucleophilic N1 position, leading to the thermodynamically favored product with high selectivity.[10]
Experimental Protocol: General Procedure for N1-Selective Methylation
-
Preparation: To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF under an inert nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.
-
Alkylation: Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Workflow for a typical N1-selective methylation protocol.
N2-Selective Methylation: Accessing the Kinetic Isomer
While N1-alkylation is often desired, numerous potent bioactive molecules, such as the precursor to the anticancer drug Pazopanib, are N2-substituted.[4][13] Therefore, developing reliable methods for N2-selective methylation has been equally crucial.
Case Study: Synthesis of Pazopanib Intermediate The synthesis of 2,3-dimethyl-6-nitro-2H-indazole is a prime example of industrially relevant, selective N2-methylation.[13] While early methods using methyl iodide often gave poor yields or mixtures, modern protocols leverage different reagents to favor the kinetic N2 product.[14] Conditions employing dimethyl carbonate (DMC) as a greener methylating agent with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMF have proven effective.[13]
Causality: The preference for N2-alkylation under these conditions is less straightforward than the N1 case and is often substrate and condition-dependent. In polar aprotic solvents like DMF, the cation is well-solvated, leading to a "freer" indazolide anion where the N2 position, often bearing a higher partial negative charge, can be more kinetically reactive. The choice of a milder base and specific electrophile can tip the balance away from the thermodynamic pathway. Other methods, such as the Mitsunobu reaction, also frequently show a preference for the N2 position.[4][10]
Experimental Protocol: N2-Selective Methylation of 3-Methyl-6-nitro-1H-indazole [13]
-
Preparation: Dissolve 3-methyl-6-nitro-1H-indazole (1.0 equiv) and triethylenediamine (DABCO) (1.0 equiv) in N,N-Dimethylformamide (DMF).
-
Stirring: Stir the reaction mixture at room temperature for 15 minutes.
-
Addition of Reagent: Slowly add dimethyl carbonate (DMC) (1.2 equiv) dropwise to the mixture.
-
Heating: Heat the reaction system to reflux temperature and maintain stirring for approximately 6 hours, monitoring progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and pour it into water.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield the crude product.
-
Purification: Recrystallize or purify the crude solid by column chromatography to obtain pure 2,3-dimethyl-6-nitro-2H-indazole.
Caption: Workflow for N2-selective methylation using DMC/DABCO.
Summary of Methylation Conditions and Regioselectivity
The choice of reagents and conditions is paramount in directing the regiochemical outcome of indazole methylation. The following table summarizes representative conditions and their observed selectivity.
| Starting Indazole | Methylating Agent | Base | Solvent | Temperature | N1:N2 Ratio | Reference |
| 3-CO₂Me-1H-indazole | n-pentyl bromide | NaH | THF | 50 °C | >99 : <1 | [10] |
| 3-CO₂Me-1H-indazole | n-pentyl bromide | K₂CO₃ | DMF | 80 °C | 55 : 45 | [10] |
| 6-Nitro-1H-indazole | MeI | (none) | Sealed Tube | 100 °C | N2 selective | [14] |
| 6-Nitro-1H-indazole | Me₂SO₄ | KOH | (not specified) | 45 °C | ~1 : 1 | [14] |
| 3-Me-6-NO₂-1H-indazole | Dimethyl Carbonate | DABCO | DMF | Reflux | N2 selective | [13] |
| 5-Br-3-CO₂Me-1H-indazole | MeI | K₂CO₃ | DMF | RT | 44 : 40 | [4] |
*Note: n-pentyl bromide is used as a representative alkylating agent in this study, but the principle of regioselectivity extends to methylation.
Pharmacological Significance of N-Methylated Indazoles
The specific placement of a methyl group on the N1 or N2 nitrogen can have a dramatic effect on a molecule's biological activity. This is because the nitrogen atom and its substituent are often involved in crucial hydrogen bonding or hydrophobic interactions within the binding pocket of a target protein, such as a kinase.[15]
-
Axitinib & Pazopanib: These are FDA-approved tyrosine kinase inhibitors used in cancer therapy.[8][15] Pazopanib's synthesis involves a key N2-methylated intermediate, highlighting the importance of this isomer class.[4][13]
-
Niraparib: An anti-cancer drug used for treating ovarian cancer, it features a substituted 1H-indazole core, demonstrating the therapeutic relevance of the N1-H/N1-substituted scaffold.[1][8]
-
Benzydamine: A well-known non-steroidal anti-inflammatory drug (NSAID), is an N1-substituted indazole derivative.[2][5]
-
Granisetron: An antiemetic agent used to prevent chemotherapy-induced nausea, is another example of a bioactive N1-substituted indazole.[8][16]
The distinct biological profiles of N1 versus N2 isomers underscore the necessity for chemists to have precise and reliable synthetic tools to access either regioisomer selectively.
Conclusion
The journey from Emil Fischer's initial synthesis to the highly sophisticated, regioselective N-methylation protocols of today illustrates a remarkable progression in synthetic organic chemistry. The challenge posed by the ambident nature of the indazole anion has spurred the development of a diverse toolkit that allows researchers to exert fine control over the reaction outcome. By understanding the principles of kinetic and thermodynamic control and the nuanced effects of reagents, solvents, and substituents, chemists can now confidently target either the N1 or N2 position. This mastery is not merely an academic exercise; it is a critical enabling technology in drug discovery, allowing for the systematic exploration of structure-activity relationships and the efficient, large-scale synthesis of life-saving, single-isomer indazole-based medicines.
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- Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (2023).
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- Synthesis of Novel N1 and N2 Indazole Derivatives. (2014).
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Methodological & Application
Application Notes and Protocols for the Selective N1-Methylation of 6-Bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the selective N1-methylation of 6-bromo-1H-indazole, a critical transformation for synthesizing key intermediates in drug discovery programs. N1-alkylated indazoles are a privileged structural motif in medicinal chemistry, and mastering their regioselective synthesis is paramount.[1][2] This document outlines a robust and reproducible methodology using sodium hydride as a base and methyl iodide as the methylating agent in a polar aprotic solvent. We delve into the mechanistic rationale for achieving high N1-selectivity, provide a detailed step-by-step experimental procedure, and discuss critical process parameters, safety considerations, and product characterization.
Introduction: The Significance of N1-Alkylated Indazoles
The indazole scaffold is a bioisostere of indole and is a cornerstone in the design of numerous pharmacologically active molecules.[2] Specifically, N-alkylation of the indazole ring system is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as solubility, metabolic stability, and receptor binding affinity. The regioselectivity of this alkylation is crucial, as N1 and N2 isomers often exhibit distinct biological activities.[3] For instance, 6-bromo-1H-indazole serves as a versatile building block for kinase inhibitors and other therapeutic agents.[4][5][6] Achieving selective methylation at the N1 position is often desired and can be accomplished under thermodynamically controlled conditions.[2][3]
The direct alkylation of 1H-indazoles can lead to a mixture of N1 and N2 substituted products.[7] The regiochemical outcome is highly dependent on factors such as the substrate's electronic properties, the choice of base, solvent, and alkylating agent.[3] This protocol focuses on a well-established method to favor the formation of the thermodynamically more stable N1-methylated product.[3][7]
Mechanistic Rationale for N1-Selectivity
The methylation of 6-bromo-1H-indazole involves the deprotonation of the indazole N-H by a strong base to form an indazolide anion. This anion is a mesomeric species, with negative charge density on both the N1 and N2 atoms. The subsequent nucleophilic attack on the methylating agent can occur from either nitrogen.
The regioselectivity is governed by a delicate balance of kinetic and thermodynamic factors.[3]
-
Thermodynamic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][7] Consequently, the N1-methylated product is the thermodynamically favored isomer.[3] Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) allows for equilibration, driving the reaction towards the more stable N1-isomer.[3]
-
Kinetic Control: The N2 position can sometimes be more sterically accessible, leading to a faster initial reaction rate. Conditions that do not allow for equilibration may yield more of the N2-methylated product, which is often the kinetically favored isomer.[3]
This protocol employs conditions designed for thermodynamic control to maximize the yield of the desired N1-methyl-6-bromo-1H-indazole.
Physicochemical Properties of 6-Bromo-1H-indazole
A summary of the key physicochemical properties of the starting material is presented in Table 1. Understanding these properties, particularly solubility, is crucial for designing the experimental setup.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrN₂ | [4][8] |
| Molecular Weight | 197.03 g/mol | [4][8] |
| Appearance | White to off-white crystalline powder | [4][8][9] |
| Melting Point | 180-186 °C | [4][8][9] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol. | [4][8][9] |
Detailed Experimental Protocol for N1-Methylation
This protocol details the selective N1-methylation of 6-bromo-1H-indazole.
Materials and Reagents
-
6-Bromo-1H-indazole (C₇H₅BrN₂)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)[10]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Step-by-Step Procedure
The overall workflow for the N1-methylation is depicted in the diagram below.
Caption: Experimental workflow for N1-methylation.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 6-bromo-1H-indazole (1.0 equiv.) in anhydrous DMF. The high polarity and aprotic nature of DMF make it an excellent solvent for SN2 reactions.[11][12][13]
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (1.1-1.2 equiv., 60% dispersion in mineral oil) portion-wise. The use of a strong base like NaH is crucial for deprotonating the indazole.[2][3] Hydrogen gas will evolve during this step, so adequate ventilation is necessary.
-
Anion Formation: Allow the reaction mixture to slowly warm to room temperature and stir for 30-60 minutes to ensure complete formation of the indazolide anion.
-
Methylation: Cool the mixture back down to 0 °C. Add the methylating agent, such as methyl iodide (1.1-1.2 equiv.), dropwise via syringe. The reaction is exothermic and adding the electrophile at a low temperature helps control the reaction rate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C to neutralize any unreacted sodium hydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water (2x) and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N1-methyl-6-bromo-1H-indazole.[3]
Safety Precautions
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[14] It should be handled under an inert atmosphere and away from moisture.[15] Runaway reactions have been reported when using NaH in DMF, especially on a large scale at elevated temperatures.[12][16][17] It is critical to maintain temperature control, especially during the addition of NaH and the quenching step.
-
Methyl Iodide: Methyl iodide is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and an irritant. While it is an excellent solvent, it can decompose in the presence of strong bases like NaH, which can lead to side reactions.[18] Use in a well-ventilated area.
Characterization of 6-Bromo-1-methyl-1H-indazole
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a singlet corresponding to the N-methyl protons (typically around 4.0 ppm). The aromatic proton signals will also be present, with chemical shifts and coupling constants consistent with the 1,2,4-trisubstituted benzene ring pattern. |
| ¹³C NMR | Appearance of a signal for the N-methyl carbon. |
| Mass Spec. | The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 6-bromo-1-methyl-1H-indazole (C₈H₇BrN₂, MW: 211.06 g/mol ).[19] The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed. |
| HPLC | A single major peak should be observed, indicating the purity of the isolated product. |
Distinguishing between the N1 and N2 isomers is definitively achieved using 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC). For the N1-isomer, a correlation is expected between the N-methyl protons and the C7a carbon of the indazole ring, whereas for the N2-isomer, a correlation would be seen between the N-methyl protons and the C3 carbon.[2]
Troubleshooting and Side Reactions
The primary potential side reaction is the formation of the undesired N2-methylated isomer, 6-bromo-2-methyl-2H-indazole.
-
Low N1:N2 Selectivity: This can result from the reaction conditions not favoring thermodynamic control. Ensure the use of a strong, non-nucleophilic base and an appropriate aprotic solvent. In some cases, the choice of counter-ion (e.g., using Cs₂CO₃) can influence selectivity.[20]
-
Incomplete Reaction: This may be due to insufficient base, inactive (wet) NaH, or impure solvent. Ensure all reagents are of high quality and the reaction is run under strictly anhydrous conditions.
-
Degradation: As noted, NaH in DMF can be unstable.[16][18] Maintaining low temperatures throughout the addition and quenching steps is crucial to minimize degradation of the solvent and potential side reactions.
By carefully controlling the reaction parameters as outlined in this protocol, researchers can reliably and selectively synthesize N1-methyl-6-bromo-1H-indazole, a valuable intermediate for advancing drug discovery and development projects.
References
- 6-Bromo-1H-indazole: High-Purity Pharmaceutical Intermediate for Advanced Synthesis. (n.d.).
- An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. (n.d.). Benchchem.
- Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. (n.d.). Benchchem.
- Buy 6-Bromo-1H-indazole, 95%,1gm ASB2543.1gm in India. (n.d.). Biomall.
- Dimethylformamide. (n.d.). Wikipedia.
- Al-Zoubi, R. M., et al. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC - NIH.
- Development of a selective and scalable N1-indazole alkylation. (2024). PMC.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals.
- 6-Bromo-3-methyl-1-tosyl-1H-indazole. (n.d.). Smolecule.
- Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. (n.d.). ACS Publications.
- Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. (n.d.). Benchchem.
- Dimethylformamide (DMF). (n.d.). Common Organic Chemistry.
- Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. (2009). Organic Letters.
- Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. (2019). ACS Publications.
- Silylation grade solvent, dimethylformamide (DMF), 50 mL. (n.d.). Analytics-Shop.
- Mechanism of a Highly Selective N2 Alkylation of Indazole. (n.d.). WuXi Biology.
- The Safe Use of Sodium Hydride On Scale. (n.d.). PDF.
- Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. (n.d.).
- Unambiguous Structure Elucidation of 6-Bromo-1-methyl-1h-indazol-4-amine via NMR Spectroscopy: A Comparative Guide. (n.d.). Benchchem.
- Mechanism of a Highly Selective N2 Alkylation of Indazole-Magical Power of Quantum Mechanics-Chemistry. (n.d.).
- 6-Bromo-1-methyl-1H-indazole. (n.d.). PubChem.
- 6-Bromo-1-methyl-1H-indazole. (n.d.). Sigma-Aldrich.
- Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. (2019). ResearchGate.
- SODIUM HYDRIDE. (n.d.). CAMEO Chemicals - NOAA.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). NIH.
- 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (n.d.). ResearchGate.
- 6-Bromo-1H-indazole-4-carboxaldehyde 97%. (n.d.). Sigma-Aldrich.
- 590417-94-0|6-Bromo-1-methyl-1H-indazole|BLD Pharm. (n.d.).
- 1260741-78-3|6-Bromo-3-iodo-1-methyl-1H-indazole. (n.d.). BLDpharm.
- 6-Bromo-5-fluoro-1-methyl-1H-indazole. (n.d.). PubChem.
- 590417-94-0 | 6-Bromo-1-methyl-1H-indazole | Bromides. (n.d.). Ambeed.com.
- Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. (2024). PMC - NIH.
- 6-Bromo-1H-indazole | Biochemical Reagent. (n.d.). MedchemExpress.com.
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).
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Application Note: Strategic Synthesis of Kinase Inhibitors from 4-Bromo-1-methyl-1H-indazole
Abstract
The 1-methyl-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its ability to act as a versatile hinge-binding motif has led to its incorporation into numerous clinical candidates and approved drugs. This application note provides a detailed guide for researchers and drug development professionals on the strategic utilization of a key starting material, 4-Bromo-1-methyl-1H-indazole, in the synthesis of diverse kinase inhibitor cores. We will explore the rationale behind key synthetic choices, provide step-by-step protocols for high-yield coupling reactions, and present a logical framework for library development.
Introduction: The 1-Methyl-1H-indazole Moiety in Kinase Inhibition
Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Small molecule kinase inhibitors function by competing with ATP at the enzyme's active site. The N1-methylated indazole core has proven to be an exceptional "hinge-binder," forming critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a structurally conserved segment that connects the N- and C-lobes of the kinase domain. This interaction serves as a robust anchor for the inhibitor, allowing for diverse chemical functionalities to be explored at other positions to achieve potency and selectivity.
The strategic placement of a bromine atom at the C4 position of the 1-methyl-1H-indazole core provides a versatile synthetic handle. This allows for the introduction of a wide array of substituents through well-established palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of the solvent-exposed region and the pocket beneath the P-loop.
Core Synthetic Strategies: From Bromide to Diverse Libraries
The chemical reactivity of the C4-bromine on the indazole ring makes it an ideal substrate for several powerful cross-coupling reactions. The choice of reaction is dictated by the desired C-C or C-N bond formation, allowing for the installation of aryl, heteroaryl, alkyl, or amino groups.
Figure 2. Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Charging: To a dry Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Inerting: Seal the tube, and evacuate and backfill with argon gas. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand if required.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (4:1 v/v, ~0.1 M concentration relative to the bromide).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Summary Table:
| Coupling Partner | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 6 | 92 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 5 | 95 |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (3.0) | DME/H₂O | 100 | 12 | 78 |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | DME/H₂O | 85 | 8 | 85 [1] |
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol details the coupling of this compound with a generic secondary amine.
Step-by-Step Methodology:
-
Reagent Charging: To a dry Schlenk tube under argon, add this compound (1.0 eq.), the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 eq.).
-
Inerting: Ensure the vessel remains under a positive pressure of argon.
-
Liquid Addition: Add the amine (1.2 eq.) followed by anhydrous toluene (~0.2 M concentration).
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Data Summary Table:
| Coupling Partner | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | RuPhos Pd G3 (2) | NaOtBu (1.5) | Toluene | 110 | 4 | 91 |
| Aniline | XPhos Pd G2 (2) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | 84 |
| Piperidine | RuPhos Pd G3 (2) | NaOtBu (1.5) | Toluene | 110 | 6 | 88 [2] |
| N-Methylpiperazine | BrettPhos Pd G3 (2) | LHMDS (1.8) | Toluene | 105 | 12 | 75 |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of kinase inhibitor libraries. Through the strategic application of modern cross-coupling methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, medicinal chemists can rapidly access a diverse range of analogues. The protocols and data presented herein provide a robust foundation for the efficient elaboration of this key scaffold, enabling the systematic exploration of structure-activity relationships crucial for the development of next-generation targeted therapeutics.
References
- Organic Synthesis. Buchwald-Hartwig Coupling.
- Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.
- Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- El-Shorbagy, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- American Chemical Society. (2017). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega.
- MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Wikipedia. Sonogashira coupling.
- Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.
- Royal Society of Chemistry. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.
- ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-....
- Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- ResearchGate. Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2....
- American Chemical Society. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
- ResearchGate. (2009). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
- ResearchGate. (2009). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences.
- Royal Society of Chemistry. (2023). 6-(Imidazo[1,2-b]pyridazin-3-yl)-1-methyl-1H-indazole derivatives as potent TAK1 inhibitors for multiple myeloma. RSC Medicinal Chemistry.
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Application Notes & Protocols: Leveraging 4-Bromo-1-methyl-1H-indazole in Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has firmly established itself as a potent and efficient alternative to high-throughput screening for the discovery of novel therapeutics.[1][2] This approach centers on identifying low-molecular-weight fragments that bind with low affinity to a biological target, and then optimizing these hits into potent leads through structure-guided elaboration. The indazole nucleus is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors.[3][4] This guide provides an in-depth technical overview and detailed protocols for utilizing 4-Bromo-1-methyl-1H-indazole , a versatile and strategically "poised" fragment, in FBDD campaigns. The methyl group at the N1 position resolves tautomeric ambiguity, while the bromine atom at the C4 position serves as a prime vector for synthetic elaboration, enabling rapid exploration of chemical space and optimization of fragment hits.
The Strategic Advantage of this compound in FBDD
The selection of a fragment library is a critical determinant of success in any FBDD campaign.[5] this compound offers several distinct advantages that make it an exemplary starting point for projects targeting a wide range of proteins, including kinases, bromodomains, and other ATP-binding proteins.
-
Privileged Scaffold: The indazole core is a well-validated pharmacophore. It can act as a bioisostere for adenine, forming crucial hydrogen bond interactions with the hinge region of many kinases.[1][6] This inherent binding potential increases the probability of identifying initial hits.
-
"Poised" for Elaboration: The term "poised fragment" refers to a fragment designed for straightforward synthetic modification.[7][8] The bromine atom on the C4 position of the indazole ring is an ideal synthetic handle for a variety of robust and well-documented cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows medicinal chemists to rapidly "grow" the fragment hit into unoccupied pockets of the binding site, thereby increasing potency and selectivity.
-
Favorable Physicochemical Properties: With a molecular weight of 211.06 g/mol and a cLogP of approximately 2.5, this compound adheres to the "Rule of Three," a guiding principle for fragment selection (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3).[5] These properties generally confer good aqueous solubility, which is essential for biophysical screening assays.
-
Structural Rigidity: The bicyclic nature of the indazole scaffold reduces conformational entropy upon binding, which can be advantageous for achieving favorable binding affinities during the optimization phase.
The FBDD Workflow: A Phased Approach
A successful FBDD campaign is a multi-stage process that relies on the integration of biophysical screening, structural biology, and synthetic chemistry. The following workflow illustrates the central role of our title fragment.
Caption: High-level workflow for a Fragment-Based Drug Design campaign.
Experimental Protocols
The following protocols are designed to be robust and adaptable. It is crucial to optimize conditions for each specific protein target.
Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay (TSA), is a rapid, cost-effective method for primary screening.[9][10] It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift in Tm indicates that the fragment stabilizes the protein.[11][12]
Causality: A ligand binding to the native, folded state of a protein will increase the energy required to denature it, resulting in a higher observed melting temperature. This thermodynamic principle allows for a simple fluorescence-based readout of binding.
Methodology:
-
Reagent Preparation:
-
Protein Stock: Prepare the target protein at 1-2 mg/mL in a well-buffered solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Ensure the protein is highly pure (>95%) and monodisperse.
-
Fragment Stock: Prepare a 100 mM stock of this compound in 100% DMSO.
-
Dye Stock: Prepare a 500X stock of SYPRO Orange dye in DMSO.
-
-
Assay Plate Setup (384-well format):
-
In each well, add reagents to a final volume of 20 µL.
-
Final Protein Concentration: 2 µM
-
Final Fragment Concentration: 200 µM (This high concentration is typical for detecting weak fragment binding).
-
Final DMSO Concentration: Ensure a consistent final DMSO concentration (e.g., 1%) across all wells, including controls, as DMSO can affect Tm.
-
Final Dye Concentration: 5X
-
Controls:
-
No Fragment Control: Protein + Buffer + Dye + DMSO (to establish baseline Tm).
-
Positive Control: Protein + Known Binder + Dye + DMSO (to validate assay performance).
-
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The resulting curve will be sigmoidal.
-
Determine the Tm for each well by fitting the data to a Boltzmann equation or by calculating the maximum of the first derivative.
-
A hit is defined as a fragment that induces a significant positive thermal shift (ΔTm). A common cutoff is a ΔTm ≥ 2 standard deviations above the mean of the no-fragment controls, or a fixed value (e.g., > 1.0 °C).[13]
-
| Parameter | Typical Value | Rationale |
| Protein Concentration | 2-5 µM | Sufficient signal-to-noise while minimizing protein consumption. |
| Fragment Concentration | 100-500 µM | Necessary to occupy the binding site of weakly interacting fragments (mM to high µM KD). |
| Dye Concentration | 2X - 5X | Optimized to provide a robust signal without interfering with binding. |
| DMSO Tolerance | < 5% (v/v) | High DMSO concentrations can denature proteins and cause false positives.[14] |
| ΔTm Hit Threshold | > 1.0 °C | A conservative threshold to minimize false positives while capturing true binders.[13] |
Protocol 2: Hit Validation and Affinity Ranking by Surface Plasmon Resonance (SPR)
SPR is an indispensable orthogonal technique for validating hits from primary screens.[15][16] It provides label-free, real-time kinetic and affinity data, effectively filtering out false positives from DSF (e.g., dye-interacting compounds).[17][18]
Causality: SPR detects changes in the refractive index at the surface of a sensor chip. When a protein is immobilized on the chip, the binding of an analyte (the fragment) increases the mass at the surface, causing a measurable change in the refractive index, which is reported in Response Units (RU).
Methodology:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.
-
Immobilize the target protein to a density of 8,000-12,000 RU via amine coupling in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for subtraction of bulk refractive index changes.
-
-
Binding Analysis:
-
Running Buffer: Use a buffer identical to the assay buffer from the primary screen (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl), supplemented with 0.05% P20 surfactant and a matched concentration of DMSO (e.g., 1%).
-
Fragment Injections: Prepare a serial dilution of this compound (e.g., from 200 µM down to 1.56 µM).
-
Inject each concentration over the target and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).
-
Regenerate the surface between cycles if necessary, using a pulse of a mild chaotropic agent (e.g., 50 mM NaOH).
-
-
Data Analysis:
-
Double-reference the raw data by subtracting the signal from the reference flow cell and then from a buffer-only (blank) injection.
-
For affinity determination (KD), plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model.
-
A confirmed hit will show a concentration-dependent binding response. The measured KD should be in the expected range for fragments (typically 10 µM to 5 mM).
-
Caption: Key stages of an SPR-based fragment screening experiment.
Protocol 3: Hit Elaboration via Suzuki-Miyaura Cross-Coupling
Once this compound is confirmed as a binder and its binding mode is ideally determined by X-ray crystallography, the C4-bromine atom becomes the anchor point for synthetic elaboration. The Suzuki-Miyaura coupling is a highly reliable and versatile reaction for forming C-C bonds.
Causality: This palladium-catalyzed reaction couples an organoboron compound (boronic acid or ester) with an organohalide. It is tolerant of a wide range of functional groups, making it ideal for medicinal chemistry applications where complex scaffolds are common.
General Procedure:
-
Reaction Setup:
-
To a microwave vial, add this compound (1 equivalent).
-
Add the desired aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents).
-
Add a palladium catalyst, such as Pd(dppf)Cl2·CH2Cl2 (0.05 - 0.1 equivalents).
-
Add a base, such as K2CO3 or Cs2CO3 (2 - 3 equivalents).
-
Add a solvent mixture, typically a polar aprotic solvent and water (e.g., Dioxane/H2O or DME/H2O at a 4:1 ratio).
-
-
Reaction Execution:
-
Seal the vial and degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Heat the reaction mixture in a microwave reactor to 100-120 °C for 15-30 minutes, or heat conventionally at 80-100 °C for 2-12 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
-
| Component | Example | Role |
| Aryl Halide | This compound | Electrophile |
| Boronic Acid | 3-Methoxyphenylboronic acid | Nucleophile |
| Palladium Catalyst | Pd(dppf)Cl2 | Facilitates oxidative addition and reductive elimination |
| Base | K2CO3 | Activates the boronic acid and facilitates transmetalation |
| Solvent | Dioxane / Water | Solubilizes reactants and facilitates the catalytic cycle |
Case Study Example: Targeting a Kinase Hinge-Binding Site
Many FBDD campaigns target protein kinases due to their role in numerous diseases.[1] The indazole scaffold is a known hinge-binder. A structural alignment would likely show the N2 of the indazole forming a hydrogen bond with the backbone NH of a hinge residue, while the N1-methyl group points towards the solvent-exposed region. The C4-bromine atom would serve as a vector pointing towards a nearby hydrophobic pocket.
Structure-Activity Relationship (SAR) by Design:
Using the Suzuki coupling protocol, a library of analogs can be synthesized to probe this pocket.[19]
-
Analog 1 (Phenyl): Coupling with phenylboronic acid establishes a baseline for potency.
-
Analog 2 (3-Methoxyphenyl): The meta-methoxy group can probe for a potential hydrogen bond acceptor or a polar interaction.
-
Analog 3 (3-Aminophenyl): The amino group can act as a hydrogen bond donor.
-
Analog 4 (Pyridyl): The nitrogen in the pyridine ring can improve solubility and act as a hydrogen bond acceptor.
The resulting analogs would be tested using the same biophysical assays (e.g., SPR) to quantify the improvement in affinity. This iterative cycle of design, synthesis, and testing is the core engine of FBDD, allowing for the rapid optimization of a millimolar fragment hit into a nanomolar lead candidate.[20][21]
Conclusion
This compound is more than just a catalog chemical; it is a strategically designed tool for modern drug discovery. Its combination of a privileged core and a poised synthetic vector makes it an ideal starting point for FBDD campaigns. By employing a robust cascade of biophysical screening techniques and leveraging well-established synthetic methodologies, research teams can efficiently translate initial fragment hits into highly potent and selective lead compounds. This guide provides the foundational protocols and scientific rationale to empower researchers to successfully integrate this valuable fragment into their drug discovery pipelines.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-1-methyl-1H-indazole
Introduction: The Strategic Importance of N-Aryl Indazoles
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to virology and anti-inflammatory treatments.[1][2][3][4] The strategic formation of a carbon-nitrogen (C–N) bond at a specific position on the indazole ring is a critical step in the synthesis of these complex molecules, directly influencing their biological activity. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for constructing C(sp²)–N bonds.[5][6] Its development by Stephen L. Buchwald and John F. Hartwig revolutionized synthetic organic chemistry by providing a reliable and general route to arylamines, overcoming the limitations of traditional methods which often required harsh conditions and exhibited limited substrate scope.[7][8]
This guide provides a detailed examination and a representative protocol for the Buchwald-Hartwig amination of 4-bromo-1-methyl-1H-indazole. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of catalysts, ligands, and reagents, and offer a step-by-step procedure designed for researchers and drug development professionals.
The Catalytic Cycle: A Mechanistic Deep Dive
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8][9][10] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for a specific substrate like this compound.
The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and is heavily influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligand.[11][12][13] The reactivity order for aryl halides is generally I > Br > OTf > Cl.[11]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the resulting Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the substrates or catalyst.[14][15][16][17]
-
Reductive Elimination : This final step involves the formation of the desired C–N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][13] Bulky, electron-rich ligands on the palladium center are known to facilitate this step.[8]
An unproductive side reaction, β-hydride elimination, can occur, especially with primary amines, leading to hydrodehalogenation of the starting material.[7][18] The design of modern, sterically hindered ligands helps to suppress this pathway.[18]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol provides a representative, non-optimized procedure for the coupling of this compound with a generic secondary amine, such as morpholine. Optimization of ligand, base, solvent, and temperature is often necessary for different amine coupling partners.[19][20]
Reagent Selection and Rationale
| Component | Selection | Rationale |
| Aryl Halide | This compound | Aryl bromides offer a good balance of reactivity and stability, making them ideal substrates for this coupling reaction.[11] |
| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common, air-stable Pd(0) source that is readily activated under reaction conditions. Pd(OAc)₂ can also be used, but requires in-situ reduction to Pd(0).[9][11] |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | A bulky, electron-rich bidentate phosphine ligand. Its wide bite angle is well-suited for promoting reductive elimination and preventing catalyst decomposition, showing good performance for heteroaryl halides.[13] Other ligands like BrettPhos or tBuXPhos could also be effective.[9][21] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base commonly used to facilitate the deprotonation of the amine.[14] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures or longer reaction times.[11][14] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-polar, or weakly polar solvents are standard.[22][23] They effectively dissolve the organometallic intermediates. Rigorous degassing is crucial to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 80–110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[11] |
Step-by-Step Procedure
Safety Precaution: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as the Pd(0) catalyst and phosphine ligands are sensitive to oxygen. All reagents and solvents should be anhydrous.
-
Reaction Setup : To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), Pd₂(dba)₃ (e.g., 2 mol %), and Xantphos (e.g., 4.4 mol %).
-
Inert Atmosphere : Seal the vessel with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times.
-
Reagent Addition : Under a positive pressure of inert gas, add the base, sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Solvent and Nucleophile Addition : Add anhydrous, degassed toluene (to make a ~0.1 M solution based on the aryl halide). Finally, add the amine nucleophile (e.g., morpholine, 1.2 equiv.) via syringe.
-
Reaction : Place the sealed reaction vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 4–24 hours.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS analysis of a small, quenched aliquot.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction : Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-(morpholino)-1-methyl-1H-indazole.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion / No Reaction | Inactive catalyst (oxygen exposure). | Ensure rigorous inert atmosphere technique and use freshly degassed solvents. |
| Inappropriate ligand/base combination. | Screen alternative bulky phosphine ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).[14][21] | |
| Poor solubility of base. | Ensure vigorous stirring. For inorganic bases, grinding them to a fine powder before use can increase surface area and reactivity.[11] | |
| Formation of Side Products | Hydrodehalogenation (Ar-H formation). | This can result from β-hydride elimination. Use a bulkier ligand to sterically hinder this pathway. Lowering the reaction temperature may also help.[7][18] |
| Catalyst decomposition. | Indicated by the formation of palladium black. Use a more robust ligand, lower the catalyst loading, or decrease the reaction temperature. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl indazoles, providing a reliable and modular approach for drug discovery and development. The success of this reaction hinges on the judicious selection of the palladium source, ligand, base, and solvent, tailored to the specific substrates. The protocol and insights provided herein serve as a comprehensive guide for researchers to effectively apply this powerful transformation to this compound and related heterocyclic systems. Careful execution and a willingness to optimize conditions are key to achieving high yields and purity in the synthesis of these valuable compounds.
References
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- Buchwald-Hartwig Amin
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- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- Optimisation of Buchwald-Hartwig amination under biocatalyst conditions.
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- Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
- A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amin
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- Preparation of sec and tert amines by Buchwald-Hartwig Amin
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Application Notes and Protocols: Leveraging 4-Bromo-1-methyl-1H-indazole for Rapid Compound Library Synthesis
Introduction: The Strategic Value of the Indazole Scaffold in Drug Discovery
The indazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its bicyclic structure, composed of a fused benzene and pyrazole ring, offers a rigid framework with specific hydrogen bonding capabilities that are conducive to interacting with a wide array of biological targets.[1][2] This structural motif is present in numerous FDA-approved drugs, demonstrating its clinical significance in treating a range of diseases from cancer to inflammation.[3][4][5] Notable examples include Pazopanib, a multi-kinase inhibitor for treating renal cell carcinoma and soft tissue sarcoma, and Axitinib, another kinase inhibitor used for renal cell carcinoma.[3] The therapeutic success of these molecules underscores the value of the indazole scaffold as a foundational element in drug design.
For researchers and drug development professionals, the challenge lies in efficiently exploring the chemical space around this privileged core to identify novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. This is where the strategic application of versatile building blocks becomes paramount. 4-Bromo-1-methyl-1H-indazole has emerged as a particularly valuable starting material for the construction of diverse compound libraries. The presence of a bromine atom at the 4-position provides a reactive handle for a variety of powerful transition metal-catalyzed cross-coupling reactions.[6][7] The methyl group at the N1 position not only blocks one of the common sites of reactivity, simplifying reaction outcomes, but also mimics a common substitution pattern in many biologically active indazoles.
This technical guide provides an in-depth exploration of the application of this compound in compound library synthesis. We will present detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, complete with explanations of the underlying chemical principles and workflow visualizations to empower researchers to rapidly generate novel and diverse indazole-based libraries.
Chemical Profile of this compound
The utility of this compound as a building block is rooted in its specific chemical properties.
| Property | Value |
| CAS Number | 365427-30-1 |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Appearance | White to off-white solid |
| Key Reactive Site | C4-Bromine for cross-coupling reactions |
The bromine atom at the C4 position is strategically located on the benzene portion of the indazole ring. This aryl bromide is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of substituents, including aryl, heteroaryl, alkyl, and amino groups.[6] This versatility is the cornerstone of its application in creating large and structurally diverse compound libraries.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true power of this compound is unlocked through transition metal catalysis. The following sections provide detailed protocols for three of the most impactful cross-coupling reactions in modern synthetic chemistry.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, particularly between aryl or vinyl groups.[8][9] It is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast number of boronic acid and ester coupling partners. This makes it an ideal choice for the rapid diversification of the indazole scaffold at the C4 position.[10][11]
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial as the palladium catalyst can be sensitive to oxygen.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The solvent mixture is important for dissolving both the organic and inorganic reagents.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times are 2-16 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 4-aryl-1-methyl-1H-indazole product.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[12] This reaction is particularly valuable in medicinal chemistry, as the arylamine motif is prevalent in a vast number of pharmaceuticals. Applying this reaction to this compound allows for the introduction of a wide range of primary and secondary amines, creating libraries of compounds with diverse physicochemical properties.[13][14][15]
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 2.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
A suitable phosphine ligand (e.g., Xantphos, RuPhos, BINAP) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 - 2.5 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 eq), the phosphine ligand (0.02 eq), and NaOtBu (1.4 eq) to an oven-dried Schlenk tube.
-
Reactant Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Inert Atmosphere and Solvent: Seal the tube, remove from the glovebox (if used), and add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-1-methyl-1H-indazole derivative.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a bond between a C(sp²) carbon of an aryl halide and a C(sp) carbon of a terminal alkyne.[16] This reaction, co-catalyzed by palladium and copper, provides direct access to aryl alkynes, which are valuable intermediates and structural motifs in their own right.[17] Using this compound in this reaction allows for the incorporation of linear, rigid alkynyl linkers, which can be used to probe deep into protein binding pockets or as handles for further chemical modification (e.g., click chemistry).
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
A suitable amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.01 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Reagent Addition: Add anhydrous THF, followed by the amine base (e.g., TEA, 3.0 eq) and the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., to 40-60 °C) if necessary. The reaction is typically complete in 2-24 hours and can be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the 4-alkynyl-1-methyl-1H-indazole.
Caption: General workflow for the Sonogashira coupling reaction.
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Synthesis of the Starting Material
While this compound is commercially available, it can also be readily synthesized from 4-bromo-1H-indazole via N-methylation.[18] Care must be taken as this reaction can produce a mixture of N1 and N2 methylated isomers, which typically require chromatographic separation.
Materials:
-
4-Bromo-1H-indazole
-
Iodomethane (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) (1.2 - 1.8 equivalents)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Anhydrous acetone or dimethylformamide (DMF)
Procedure:
-
Setup: To a round-bottom flask, add 4-bromo-1H-indazole (1.0 eq) and K₂CO₃ (3.0 eq) in anhydrous acetone.
-
Reagent Addition: Stir the mixture at room temperature for 30 minutes. Then, slowly add iodomethane (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux and stir for 3-8 hours, monitoring by TLC.
-
Work-up: After completion, cool the reaction and remove the acetone by rotary evaporation. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product, a mixture of this compound and 4-bromo-2-methyl-2H-indazole, is purified by silica gel column chromatography to separate the isomers.[18]
Conclusion
This compound is a high-value, versatile building block for the synthesis of compound libraries centered on the medicinally significant indazole scaffold. The C4-bromo handle serves as a reliable anchor point for introducing molecular diversity through robust and well-understood palladium-catalyzed cross-coupling reactions. The detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provided herein offer researchers a validated starting point to accelerate their drug discovery programs. By leveraging these powerful synthetic tools, scientists can efficiently generate novel indazole derivatives, enabling a thorough exploration of structure-activity relationships and paving the way for the discovery of next-generation therapeutics.
References
- Title: Synthesis of a 2H‐indazole‐derived library using the one‐pot–one‐step...
- Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PMC - PubMed Central URL:[Link]
- Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: RSC Publishing URL:[Link]
- Title: Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives Source: PubMed Central URL:[Link]
- Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: NIH URL:[Link]
- Title: Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands Source: MDPI URL:[Link]
- Title: Oxidative arylation of 1‐methyl‐1H‐indazole derivatives with benzene Source: ResearchG
- Title: Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents Source: PubMed Central URL:[Link]
- Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: NIH URL:[Link]
- Title: Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents Source: Google Patents URL
- Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl Source: NIH URL:[Link]
- Title: Synthesis and molecular docking of novel indazole derivatives with DFT studies Source: Research Square URL:[Link]
- Title: Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors Source: PubMed URL:[Link]
- Title: C-3 arylation on 1-methylindazole 1 under classical reaction...
- Title: Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Title: Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4)
- Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: MDPI URL:[Link]
- Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: MDPI URL:[Link]
- Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: NIH URL:[Link]
- Title: Synthesis of 1H-Indazoles via Silver(I)
- Title: In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
- Title: Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
- Title: Novel Substituted Indazoles towards Potential Antimicrobial Agents Source: Oriental Journal of Chemistry URL:[Link]
- Title: Optimization of the Sonogashira coupling of 4-bromo-3-...
- Title: A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents Source: Google Patents URL
- Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in Source: RSC Publishing URL:[Link]
- Title: Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines Source: PMC - NIH URL:[Link]
- Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Publishing URL:[Link]
- Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling Source: RSC Publishing URL:[Link]
- Title: Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis Source: Chemical Science (RSC Publishing) URL:[Link]
- Title: Buchwald–Hartwig amin
- Title: Sonogashira Coupling Source: Organic Chemistry Portal URL:[Link]
- Title: Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF Source: ResearchG
- Title: A regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles Source: RSC Publishing URL:[Link]
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
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Application Note: A Detailed Protocol for the Regioselective Synthesis of 4-Bromo-1-methyl-1H-indazole
Abstract
4-Bromo-1-methyl-1H-indazole is a pivotal heterocyclic building block in contemporary medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents, including kinase inhibitors for oncology research.[1] This application note provides a comprehensive, field-tested protocol for the N-methylation of 4-Bromo-1H-indazole. We delve into the mechanistic rationale for the reaction, address the critical challenge of regioselectivity, and present a detailed, step-by-step procedure for synthesis, purification, and characterization. This guide is designed for researchers in organic synthesis and drug development, offering a robust and scalable methodology to obtain the desired N1-methylated indazole isomer with high purity.
Mechanistic Rationale and Strategy
The synthesis of this compound is achieved via an N-alkylation reaction, a cornerstone of heterocyclic chemistry. The core of this transformation involves the deprotonation of the indazole nitrogen followed by a nucleophilic attack on an electrophilic methyl source.
Reaction Scheme:
Caption: N-methylation of 4-Bromo-1H-indazole yielding N1 and N2 isomers.
The indazole ring possesses two nitrogen atoms (N1 and N2) that can potentially be alkylated. The deprotonation of the N-H proton by a base, such as potassium carbonate (K₂CO₃), generates an ambidentate indazolide anion. This anion has nucleophilic character at both nitrogen atoms. The subsequent reaction with an electrophile like iodomethane (methyl iodide) proceeds via an SN2 mechanism.
The regioselectivity of the alkylation (N1 vs. N2) is influenced by several factors, including the nature of the solvent, counter-ion, and temperature. In polar aprotic solvents like N,N-Dimethylformamide (DMF), the reaction typically yields a mixture of both N1 and N2 alkylated isomers, with the N1 product often being the major component.[2][3] Consequently, chromatographic purification is an essential final step to isolate the desired this compound.[2]
Quantitative Data and Reagents
The following table outlines the reagents and quantities for a representative reaction scale starting with 5.0 g of 4-Bromo-1H-indazole.
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount | CAS No. |
| 4-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | 1.0 | 5.00 g | 186407-74-9 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 | 5.26 g | 584-08-7 |
| Iodomethane (MeI) | CH₃I | 141.94 | 5.0 | 8.0 mL | 74-88-4 |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | - | 50 mL | 68-12-2 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~200 mL | 141-78-6 |
| Saturated Brine | NaCl(aq) | - | - | ~100 mL | 7647-14-5 |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | 7487-88-9 |
Detailed Experimental Protocol
3.1. Safety Precautions
-
Iodomethane (Methyl Iodide): Highly toxic, volatile, and a potential carcinogen.[4] All operations must be conducted in a certified chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[4] Avoid inhalation and skin contact.
-
N,N-Dimethylformamide (DMF): A potential irritant and teratogen. Handle with care in a well-ventilated area.
-
Potassium Carbonate: Can cause skin and eye irritation. Avoid generating dust.
3.2. Reaction Setup and Execution
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-1H-indazole (5.0 g, 25.38 mmol).
-
Solvent and Base Addition: Add N,N-Dimethylformamide (50 mL) to the flask, followed by potassium carbonate (5.26 g, 38.06 mmol).
-
Pre-Stirring: Stir the resulting suspension vigorously at room temperature (25 °C) for 30 minutes. This step is crucial to facilitate the deprotonation of the indazole and form the nucleophilic anion.
-
Methylation: Slowly add iodomethane (8.0 mL, 128.22 mmol) to the suspension via syringe.
-
Reaction: Stir the mixture at 25 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
3.3. Work-up and Extraction
-
Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 150 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash them with saturated brine (2 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a mixture of isomers.[2]
3.4. Purification and Characterization
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system of petroleum ether (PE) and ethyl acetate (EA) (e.g., starting from 10:1 to 5:1 PE/EA) is effective for separating the isomers.[2]
-
Isomer Identification: The N1 and N2 isomers can be distinguished by their polarity; the N1-methylated product is typically less polar and will elute first. Collect the fractions corresponding to each isomer.
-
Final Product: Concentrate the fractions containing the desired product to yield this compound as a white solid. A typical yield is approximately 60%.[2]
-
Characterization: Confirm the structure and purity of the product using analytical techniques.
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.98 (d, J = 0.9 Hz, 1H), 7.66 (dd, J = 7.3, 0.9 Hz, 1H), 7.35 - 7.27 (m, 2H), 4.04 (s, 3H).[2]
-
Mass Spectrometry (ESI-MS): Calculated for C₈H₇BrN₂, 210.98; found [M+H]⁺ ~211.99.
-
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time.- Inactive base (K₂CO₃ absorbed moisture).- Low-quality reagents. | - Extend reaction time and monitor by TLC.- Use freshly opened or properly stored anhydrous K₂CO₃.- Verify the purity of starting materials. |
| Low Yield | - Inefficient extraction.- Loss of product during concentration (if volatile).- Poor chromatographic separation. | - Perform additional extractions of the aqueous layer.- Use moderate temperatures during rotary evaporation.- Optimize the solvent system for chromatography; use a shallow gradient. |
| Poor Isomer Separation | - Inappropriate eluent system.- Column overloading. | - Adjust the polarity of the eluent (e.g., decrease the percentage of ethyl acetate).- Use a larger column or load less crude material. |
Conclusion
This application note details a reliable and reproducible protocol for the synthesis of this compound. By employing a straightforward N-alkylation strategy with potassium carbonate and iodomethane, followed by a critical chromatographic purification step, the target N1-isomer can be isolated in good yield and high purity. The provided safety information, mechanistic insights, and troubleshooting guide are intended to equip researchers with the necessary tools for a successful synthesis.
References
- Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. RSC.
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The Strategic Application of 4-Bromo-1-methyl-1H-indazole in the Synthesis of Novel Anti-Cancer Agents
Introduction: The Privileged Indazole Scaffold in Oncology
The indazole core is a "privileged scaffold" in medicinal chemistry, a term bestowed upon molecular frameworks that can serve as potent ligands for a variety of biological targets.[1] This versatility has rendered indazole and its derivatives a cornerstone in the development of targeted anti-cancer therapies.[2] A number of commercially successful anti-cancer drugs, including Axitinib, Pazopanib, and Niraparib, feature this heterocyclic motif, underscoring its clinical significance.[2] The indazole structure is particularly adept at interacting with the ATP-binding pocket of kinases, a crucial family of enzymes often dysregulated in cancer.[1][3]
This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of a key intermediate, 4-Bromo-1-methyl-1H-indazole , in the synthesis of potential anti-cancer agents. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the biological evaluation of the resulting compounds.
The Utility of this compound
This compound serves as a versatile building block for several reasons:
-
Strategic Bromination: The bromine atom at the 4-position is a synthetic linchpin, enabling the introduction of a wide array of molecular fragments through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity.
-
N-Methylation: The methyl group at the 1-position prevents the formation of constitutional isomers that can arise from the tautomerism of the indazole ring, simplifying purification and ensuring the synthesis of a single, well-defined regioisomer.[5]
-
Modulation of Physicochemical Properties: The substituents introduced at the 4-position can significantly influence the solubility, lipophilicity, and metabolic stability of the final compound, all critical parameters in drug design.
Synthetic Protocols
This section details the synthesis of this compound and its subsequent use in the preparation of a model anti-cancer agent via a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of this compound
This protocol describes the N-methylation of commercially available 4-Bromo-1H-indazole.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles (mmol) | Equivalents |
| 4-Bromo-1H-indazole | 186407-74-9 | 197.03 g/mol | 5.0 g | 25.37 | 1.0 |
| Iodomethane | 74-88-4 | 141.94 g/mol | 4.32 g (1.9 mL) | 30.45 | 1.2 |
| Potassium Carbonate | 584-08-7 | 138.21 g/mol | 10.5 g | 76.11 | 3.0 |
| Acetone | 67-64-1 | 58.08 g/mol | 100 mL | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed | - | - |
| Saturated Saline | - | - | As needed | - | - |
| Anhydrous MgSO4 | 7487-88-9 | 120.37 g/mol | As needed | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add 4-Bromo-1H-indazole (5.0 g, 25.37 mmol) and potassium carbonate (10.5 g, 76.11 mmol).
-
Add acetone (100 mL) to the flask and stir the suspension at room temperature for 30 minutes.
-
Slowly add iodomethane (1.9 mL, 30.45 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the acetone by rotary evaporation.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated saline (3 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford this compound as a white solid. A regioisomer, 4-bromo-2-methyl-2H-indazole, may also be isolated.
Expected Yield: ~60% for this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Model Kinase Inhibitor Scaffold
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a commercially available boronic acid ester to generate a 4-aryl-1-methyl-1H-indazole, a common scaffold in kinase inhibitors.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles (mmol) | Equivalents |
| This compound | 365427-30-1 | 211.06 g/mol | 1.0 g | 4.74 | 1.0 |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 214360-73-3 | 219.12 g/mol | 1.25 g | 5.69 | 1.2 |
| Pd(dppf)Cl2·CH2Cl2 | 95464-05-4 | 816.64 g/mol | 0.19 g | 0.237 | 0.05 |
| Potassium Carbonate | 584-08-7 | 138.21 g/mol | 1.96 g | 14.22 | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | 24 mL | - | - |
| Water | 7732-18-5 | 18.02 g/mol | 8 mL | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed | - | - |
| Brine | - | - | As needed | - | - |
| Anhydrous Na2SO4 | 7757-82-6 | 142.04 g/mol | As needed | - | - |
Procedure:
-
In a Schlenk flask, combine this compound (1.0 g, 4.74 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.25 g, 5.69 mmol), and potassium carbonate (1.96 g, 14.22 mmol).
-
Add 1,4-dioxane (24 mL) and water (8 mL) to the flask.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.19 g, 0.237 mmol) to the reaction mixture under an argon atmosphere.
-
Heat the reaction to 90-100 °C and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-(1-methyl-1H-indazol-4-yl)aniline.
Expected Yield: 70-85%.
Biological Context and Mechanism of Action
The synthesized 4-aryl-1-methyl-indazole derivatives are designed to target key signaling pathways implicated in cancer progression. The primary targets for such scaffolds are often protein kinases and Poly(ADP-ribose) polymerase (PARP).
Kinase Inhibition
Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, including cell growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers. The indazole scaffold is a well-established "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.[1] This interaction mimics the binding of the adenine moiety of ATP, thus competitively inhibiting the kinase's catalytic activity.
Caption: Competitive inhibition of a kinase by an indazole-based inhibitor.
PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA single-strand break repair.[7] In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death through a concept known as "synthetic lethality".[8] PARP inhibitors function by binding to the NAD+ binding site of the PARP enzyme, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA, which is cytotoxic to cancer cells.[8][9]
Caption: The principle of synthetic lethality with PARP inhibitors.
Conclusion and Future Directions
This compound is a high-value starting material for the synthesis of novel anti-cancer agents. The protocols outlined in this application note provide a robust framework for its synthesis and subsequent functionalization. The resulting 4-aryl-1-methyl-indazole scaffolds hold significant promise as inhibitors of key oncogenic pathways. Further derivatization of the aniline moiety in the model compound can lead to the development of potent and selective kinase or PARP inhibitors. Future work should focus on expanding the library of compounds synthesized from this versatile intermediate and conducting thorough in vitro and in vivo evaluations to identify lead candidates for clinical development.
References
- RSC Advances. (2021).
- National Institutes of Health. (2021).
- National Institutes of Health. (n.d.). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. NIH. [Link]
- ProQuest. (n.d.). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. ProQuest. [Link]
- ResearchGate. (n.d.). A review of poly(ADP-ribose)polymerase-1 (PARP1) role and its inhibitors bearing pyrazole or indazole core for cancer therapy.
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Application Notes and Protocols: Derivatization of the 4-Bromo Position on the Indazole Ring
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The functionalization of the indazole ring is a key strategy in drug discovery to modulate the potency, selectivity, and pharmacokinetic properties of lead compounds. Specifically, derivatization at the 4-position of the indazole ring offers a valuable vector for structural modification, enabling the exploration of new chemical space and the optimization of drug-like properties.
This guide provides a comprehensive overview and detailed protocols for the derivatization of the 4-bromo position on the indazole ring. As a versatile synthetic handle, the 4-bromo substituent readily participates in a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic transformations in their work.
We will delve into the mechanistic underpinnings and provide field-proven, step-by-step protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Additionally, we will cover other important transformations such as cyanation and Miyaura borylation. Each protocol is designed to be a self-validating system, with explanations for critical steps and considerations for reaction optimization.
Synthesis of the Starting Material: 4-Bromo-1H-indazole
A reliable synthesis of the 4-bromo-1H-indazole starting material is crucial for any subsequent derivatization campaign. While various methods exist, a common and scalable approach involves the cyclization of appropriately substituted precursors. For instance, a multi-step synthesis starting from 2,6-dichlorobenzonitrile involving regioselective bromination followed by heterocycle formation with hydrazine has been reported to produce 7-bromo-4-chloro-1H-indazol-3-amine, a related scaffold, on a large scale.[4] Another patented method describes the preparation of 4-bromo-5-methyl-1H-indazole from a substituted aniline derivative.[5] For the direct synthesis of 4-bromo-1H-indazole, methods analogous to the Batcho-Leimgruber indole synthesis can be adapted.[6]
Furthermore, commercial availability of 4-bromo-1H-indazole from various chemical suppliers provides a direct entry point for many research applications. It is often necessary to protect the N-H of the indazole ring prior to cross-coupling to prevent side reactions and improve solubility. A common strategy is N-methylation using a base like potassium carbonate and an alkylating agent such as methyl iodide.[7]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds.[8][9] The 4-bromo position of the indazole ring is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds by reacting an organoboron reagent with an aryl halide.[9][10] This reaction is widely used due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters.[9][10]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromoindazole.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a protected 4-bromoindazole with an arylboronic acid.
Materials:
-
N-Protected 4-bromoindazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[11]
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, DME, or toluene)
Procedure:
-
To a dry reaction vessel, add the N-protected 4-bromoindazole, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).[9]
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-arylindazole derivative.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 85-95[11] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 70-90 |
| Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 90-98 |
Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile synthetic handles for further transformations or as key structural elements in materials and pharmaceutical compounds.[13]
Mechanistic Rationale
The Sonogashira reaction is co-catalyzed by palladium and copper complexes.[12] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[13][14]
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of a protected 4-bromoindazole with a terminal alkyne.
Materials:
-
N-Protected 4-bromoindazole (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a dry reaction vessel, add the N-protected 4-bromoindazole, palladium catalyst, and copper(I) iodide.
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitor by TLC or LC-MS).[15]
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
| Palladium Catalyst | Copper Source | Base | Solvent | Temperature | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | Room Temp | 80-95[15] |
| Pd(OAc)₂/PPh₃ | CuI | DIPA | DMF | 50 °C | 75-90 |
| [DTBNpP]Pd(crotyl)Cl | None (Copper-free) | TMP | DMSO | Room Temp | up to 97[16] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[17] This reaction has broad utility in medicinal chemistry for the synthesis of arylamines, which are common motifs in drug molecules.[17][18]
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions.[19] It involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[20]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a protected 4-bromoindazole with a primary or secondary amine.
Materials:
-
N-Protected 4-bromoindazole (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Ligand (e.g., BINAP, XPhos, or RuPhos)
-
Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the N-protected 4-bromoindazole and the solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 70-90 |
| Pd(OAc)₂ | XPhos | K₂CO₃ | 1,4-Dioxane | 110 | 80-95 |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 90 | 85-98 |
Other Important Derivatizations
Cyanation: Introduction of a Nitrile Group
The introduction of a nitrile group at the 4-position of the indazole ring provides a versatile intermediate that can be further transformed into amines, amides, carboxylic acids, or tetrazoles. Palladium-catalyzed cyanation reactions using sources like zinc cyanide or potassium hexacyanoferrate are common methods.[21][22] Copper-catalyzed cyanation is also a viable and more economical alternative.[23] More recently, organophotoredox methods have emerged for the cyanation of aryl bromides under mild conditions.
Miyaura Borylation: Synthesis of Indazole Boronates
The Miyaura borylation reaction allows for the conversion of the 4-bromoindazole into a 4-indazoleboronate ester.[24][25] This is a powerful strategic transformation as the resulting boronate ester can then be used in subsequent Suzuki-Miyaura coupling reactions to introduce a wide range of aryl and heteroaryl substituents.[26][27] The reaction is typically catalyzed by a palladium complex with a phosphine ligand and uses a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).
Conclusion
The derivatization of the 4-bromo position on the indazole ring is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse and complex molecular architectures. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and versatile methods for the introduction of aryl, alkynyl, and amino functionalities, respectively. By understanding the mechanistic principles and following the detailed protocols provided, researchers can effectively leverage these powerful synthetic tools to accelerate their drug discovery and development programs. The further functionalization through cyanation and borylation expands the synthetic utility of 4-bromoindazole, solidifying its role as a key building block in the synthesis of novel therapeutic agents.
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Application Notes & Protocols for the Regioselective Functionalization of 1H-Indazoles
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its two nitrogen atoms and multiple carbon sites offer rich opportunities for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties. As bioisosteres of indoles, indazole derivatives are prevalent in a wide array of therapeutic agents, including kinase inhibitors for oncology (e.g., Pazopanib) and anti-emetics (e.g., Granisetron).[3][4]
The synthetic utility of the indazole core is, however, intrinsically linked to the ability to control the site of functionalization. The presence of two reactive nitrogen atoms (N1 and N2) and several distinct C-H bonds presents a significant challenge in achieving regioselectivity. Direct alkylation, for instance, often yields a mixture of N1 and N2 isomers, complicating purification and reducing overall yield.[5][6][7] This guide provides a comprehensive overview of modern synthetic strategies and detailed protocols for the regioselective functionalization of the 1H-indazole nucleus, with a focus on explaining the underlying principles that govern reaction outcomes.
Understanding the Indazole Tautomers and Reactivity
The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer.[3][8] This equilibrium is a critical consideration in regioselective synthesis. Functionalization can be directed to either the N1 or N2 position, or to various carbon atoms (most commonly C3, C5, and C7) through careful selection of reagents, catalysts, and reaction conditions.
Part 1: Regioselective N-Functionalization
The selective functionalization of the N1 and N2 positions is a cornerstone of indazole chemistry. The choice of base, solvent, and electrophile, as well as the electronic and steric nature of substituents on the indazole ring, all play a crucial role in directing the reaction to the desired nitrogen atom.[3][5]
Controlling N1 vs. N2 Alkylation
Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 alkylated products.[6][7] However, high regioselectivity can be achieved by exploiting the subtle differences in the reactivity of the two nitrogen atoms.
Causality Behind Selectivity:
-
Steric Hindrance: Bulky substituents at the C7 position generally favor N2 alkylation by sterically shielding the N1 position.[3][5] Conversely, bulky substituents at the C3 position can favor N1 alkylation.
-
Electronic Effects: Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the nitrogen atoms and affect the N1/N2 ratio. For instance, C7-nitro or C7-carboxy-substituted indazoles have been shown to favor N2 alkylation.[3][5]
-
Reaction Conditions: The choice of base and solvent system is paramount. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been reported to be a promising system for achieving high N1 selectivity, particularly for indazoles with C3-carboxymethyl, C3-tert-butyl, and C3-carboxamide substituents.[3][5] This is potentially due to the coordination of the sodium cation between the N2 atom and an oxygen-rich C3 substituent.[6][9] In contrast, Mitsunobu conditions have shown a preference for the N2 regioisomer.[3][4]
Diagram 1: Factors Influencing N1 vs. N2 Alkylation
Caption: Key factors determining the regioselectivity of indazole N-alkylation.
Table 1: Comparative Summary of Conditions for N-Alkylation
| Target Regioisomer | Reaction Conditions | Key Influencing Factors | Reference(s) |
| N1-Alkylation | NaH, Alkyl Halide, THF | Effective for C3-substituted indazoles. | [3][5] |
| N1-Alkylation | Cs2CO3, Alkyl Halide, DMF | General conditions, selectivity can vary. | [10] |
| N2-Alkylation | K2CO3, Alkyl Halide, DMF | Often gives mixtures, but can favor N2 with certain substrates. | [7] |
| N2-Alkylation | DEAD, PPh3, Alcohol (Mitsunobu) | Generally favors the N2 product. | [3][4] |
| N2-Alkylation | Trifluoromethanesulfonic acid, Alkyl trichloroacetimidate | Mild conditions for N2-alkylation. | [11] |
Protocol 1: Highly Regioselective N1-Alkylation of 3-Substituted 1H-Indazoles
This protocol is adapted from a method demonstrating high N1-selectivity.[3][5]
Objective: To selectively alkylate the N1 position of a 1H-indazole bearing a C3 substituent.
Materials:
-
3-Substituted 1H-indazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Alkyl bromide (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the 3-substituted 1H-indazole (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the indazole may be observed as a change in color or precipitation.
-
Add the alkyl bromide (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N1-alkylated indazole.
Self-Validation: The regiochemical assignment can be unequivocally determined using 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation). A correlation between the protons of the N-alkyl group and the C7a carbon of the indazole ring confirms N1-alkylation, while a correlation to the C3 carbon would indicate N2-alkylation.[4]
Part 2: Regioselective C3-Functionalization
The C3 position of the indazole ring is another key site for synthetic elaboration. It is often targeted for the introduction of various substituents to modulate biological activity.[1][8]
C3-Halogenation
Halogenation, particularly iodination and bromination, at the C3 position serves as a crucial entry point for further modifications via cross-coupling reactions.[1]
-
Iodination: Typically achieved using iodine (I2) in the presence of a base like potassium hydroxide (KOH) in a polar solvent such as DMF or dioxane.[1]
-
Bromination: N-Bromosuccinimide (NBS) is a widely used reagent for regioselective C3-bromination, often in solvents like acetonitrile (MeCN) or chloroform (CHCl3).[1]
Protocol 2: Regioselective C3-Iodination of 1H-Indazole
This protocol is based on established methods for the C3-iodination of indazoles.[1][8]
Objective: To introduce an iodine atom at the C3 position of 1H-indazole.
Materials:
-
1H-Indazole (1.0 equiv)
-
Iodine (I2, 1.1 equiv)
-
Potassium hydroxide (KOH, 2.0 equiv)
-
Dimethylformamide (DMF)
-
Water
-
Sodium thiosulfate (Na2S2O3) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve 1H-indazole (1.0 equiv) in DMF in a round-bottom flask.
-
Add potassium hydroxide (2.0 equiv) and stir the mixture at room temperature for 15 minutes.
-
Add a solution of iodine (1.1 equiv) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with EtOAc (3x).
-
Wash the combined organic layers (or the dissolved precipitate) with a 10% aqueous sodium thiosulfate solution to remove excess iodine, then with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-iodo-1H-indazole.
C3-Arylation via Suzuki-Miyaura Cross-Coupling
Following C3-halogenation, palladium-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation. The Suzuki-Miyaura coupling is a common choice for introducing aryl or heteroaryl moieties.[8]
Diagram 2: Workflow for C3-Arylation
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2H-Indazole synthesis [organic-chemistry.org]
Application Notes and Protocols for Sonogashira Coupling Reactions Involving 4-Bromo-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 4-Alkynyl-1-methyl-1H-indazoles
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of indazole are integral to the structure of various pharmaceuticals, including the antiemetic Granisetron, the anti-inflammatory agent Benzydamine, and the anticancer drug Pazopanib.[1][3][4] The strategic functionalization of the indazole core is therefore a critical endeavor in the discovery of novel therapeutics.
Among the various methods for carbon-carbon bond formation, the Sonogashira coupling reaction stands out as a powerful and versatile tool for the alkynylation of aryl and vinyl halides.[5][6] This palladium-catalyzed cross-coupling reaction, which pairs a terminal alkyne with an sp²-hybridized carbon, proceeds under relatively mild conditions and exhibits broad functional group tolerance, making it highly valuable in the synthesis of complex molecules.[5]
This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of 4-Bromo-1-methyl-1H-indazole. The introduction of an alkyne moiety at the 4-position of the N-methylated indazole ring system generates novel building blocks with significant potential for further synthetic elaboration or as final target molecules in drug discovery programs. The resulting 4-alkynyl-1-methyl-1H-indazoles can serve as key intermediates for creating extended π-conjugated systems or for introducing additional molecular complexity through subsequent chemical transformations.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction is a co-catalyzed process, typically requiring both a palladium catalyst and a copper(I) co-catalyst, along with an amine base.[5] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Catalytic Cycles:
The generally accepted mechanism involves the following key steps:
-
Palladium(0) Formation: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The Pd(0) species undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) complex. This is often the rate-determining step, with the reactivity of the halide following the trend I > OTf > Br > Cl.[5]
-
Copper Acetylide Formation: Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide intermediate. The base deprotonates the alkyne, facilitating this process.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product (4-alkynyl-1-methyl-1H-indazole) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
While the copper co-catalyst is traditional, copper-free Sonogashira protocols have been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling).
Caption: A typical workflow for the Sonogashira coupling of this compound.
-
Reaction Setup: To a dry, oven-baked Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (e.g., 3 mol%), and copper(I) iodide (e.g., 6 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure anaerobic conditions.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed solvent. A mixture of triethylamine and toluene (e.g., 1:1 v/v) or neat triethylamine can be used. Subsequently, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. Aryl bromides are less reactive than the corresponding iodides and typically require heating to proceed at a reasonable rate. [5]5. Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst and copper salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated aqueous sodium chloride (brine) to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Troubleshooting and Scientific Insights
| Issue | Potential Cause(s) | Recommended Solution(s) & Rationale |
| No or Low Conversion | 1. Inactive Catalyst | Use a fresh batch of palladium catalyst. Pd(0) species can be sensitive to air and moisture. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable but ensure proper storage. |
| 2. Low Reactivity of Aryl Bromide | Increase the reaction temperature (e.g., to 80-100 °C). Consider using a more active ligand system, such as bulky, electron-rich phosphine ligands (e.g., XPhos), which can facilitate the oxidative addition step. | |
| 3. Poor Quality Reagents | Ensure all reagents, especially the amine base and solvent, are anhydrous. Water can negatively impact the catalytic cycle. | |
| Formation of Black Precipitate (Palladium Black) | Catalyst Decomposition | This indicates the reduction of the Pd(II) precatalyst to Pd(0) followed by aggregation. This can be caused by impurities or inappropriate solvent choice. Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. Some anecdotal evidence suggests certain solvents like THF may promote this. |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of Oxygen; High Copper Loading | Rigorously exclude oxygen from the reaction by using proper Schlenk techniques. Oxygen promotes the oxidative homocoupling of the copper acetylide. If this persists, consider a copper-free Sonogashira protocol or reduce the amount of CuI co-catalyst. |
| Difficult Purification | Byproducts from Side Reactions | If the reaction is sluggish, prolonged heating can lead to decomposition. Optimize the temperature and reaction time. Ensure the correct stoichiometry of reagents is used; a large excess of the alkyne can sometimes lead to side products. |
Conclusion
The Sonogashira coupling of this compound is a robust and highly effective method for the synthesis of 4-alkynyl-1-methyl-1H-indazoles. These compounds are valuable building blocks in the development of new chemical entities for pharmaceutical and materials science applications. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this reaction to generate a diverse library of functionalized indazoles. The provided protocol serves as a solid foundation, and with appropriate optimization, can be a key step in the synthetic route towards innovative molecular architectures.
References
- NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6414272/
- ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... Retrieved from https://www.researchgate.net/figure/Optimization-of-the-Sonogashira-coupling-of-4-bromo-3-methyl-5-trifluoromethyl-1H-pyrazole_tbl1_319483321
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Palladium_Catalyzed_Cross-Coupling/Sonogashira_Coupling
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole. Retrieved from https://www.benchchem.com/application-notes/4-Iodo-3-methyl-1H-indazole-protocols
- Wikipedia. (n.d.). Sonogashira coupling. Retrieved from https://en.wikipedia.org/wiki/Sonogashira_coupling
- Thieme. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Retrieved from https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2004-829116
- Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from https://pubs.acs.org/doi/pdf/10.1021/ed400851p
- RSC Publishing. (n.d.). Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00585a
- pubs.acs.org. (n.d.). Privilege Ynone Synthesis via Palladium-Catalyzed Alkynylation of "Super-Active Esters". Retrieved from https://pubs.acs.org/doi/10.1021/acs.orglett.8b02187
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
- PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6995015/
- RSC Publishing. (n.d.). Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2020/qo/d0qo01131a
- ResearchGate. (n.d.). Palladium-Catalyzed Alkynylation | Request PDF. Retrieved from https://www.researchgate.
- BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. Retrieved from https://www.benchchem.com/application-notes/4-Bromo-2,1,3-benzothiadiazole-sonogashira-coupling
- NIH. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7873273/
- ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. Retrieved from https://www.researchgate.net/publication/353590059_Regioselective_N_-alkylation_of_the_1_H_-indazole_scaffold_ring_substituent_and_N_-alkylating_reagent_effects_on_regioisomeric_distribution
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from https://www.beilstein-journals.org/bjoc/articles/17/191
- NIH. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8339174/
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9331571/
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1-methyl-1H-indazole
Introduction
Welcome to the technical support guide for the synthesis of 4-Bromo-1-methyl-1H-indazole. This document is designed for chemistry professionals engaged in pharmaceutical research and development. This compound is a key building block in the synthesis of various pharmacologically active molecules. The primary challenge in its synthesis is controlling the regioselectivity during the N-methylation of the 4-bromo-1H-indazole precursor. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate this challenge and maximize the yield of the desired N1-methylated isomer.
The core of the synthesis involves the alkylation of the ambident 4-bromo-1H-indazole nucleophile. The reaction can yield two constitutional isomers: the desired this compound (N1 isomer) and the undesired 4-bromo-2-methyl-2H-indazole (N2 isomer). The ratio of these products is highly dependent on the reaction conditions, as the N1 isomer is typically the thermodynamically favored product, while the N2 isomer is often kinetically favored.[1][2] This guide will focus on steering the reaction towards the desired thermodynamic outcome.
Core Synthetic Pathway: N-Methylation of 4-Bromo-1H-indazole
The most common and direct route to this compound is the N-methylation of 4-bromo-1H-indazole. Understanding the variables in this step is critical to improving the yield.
SM [label="4-Bromo-1H-indazole\n(Starting Material)"]; Reaction [label="N-Methylation\n(Base, Me-X, Solvent)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude [label="Crude Product\n(Mixture of N1 & N2 Isomers)"]; Purification [label="Purification\n(Silica Gel Chromatography)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound\n(Desired N1 Isomer)", peripheries=2, fillcolor="#FBBC05"]; Byproduct [label="4-Bromo-2-methyl-2H-indazole\n(N2 Isomer)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
SM -> Reaction; Reaction -> Crude; Crude -> Purification; Purification -> Product; Purification -> Byproduct; }
Caption: General workflow for the synthesis of this compound.Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yields a mixture of products, and the primary component is the undesired 4-bromo-2-methyl-2H-indazole (N2 isomer). How can I increase the yield of the desired N1 isomer?
Answer: This is the most common issue and it stems from a lack of regiochemical control. The formation of the N2 isomer is kinetically favored, while the N1 isomer is the more thermodynamically stable product.[1] To maximize the N1 isomer, you must employ conditions that favor thermodynamic control.
Causality:
-
Base and Deprotonation: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) may not fully deprotonate the indazole, leading to a complex equilibrium where alkylation can occur on either nitrogen. Stronger, non-nucleophilic bases like sodium hydride (NaH) ensure complete and irreversible formation of the indazolide anion. This anion's subsequent alkylation is more selective towards the N1 position.[3][4]
-
Solvent Effects: Polar aprotic solvents like DMF or THF are essential. THF is particularly effective when used with NaH, as it promotes the desired N1 selectivity.[3][4]
-
Temperature: Higher temperatures generally favor the formation of the more stable thermodynamic product. However, this must be balanced against potential side reactions and solvent boiling points.
Recommended Solutions:
-
Protocol Optimization: Switch from weaker inorganic bases to sodium hydride. The combination of NaH in anhydrous THF is a highly effective system for promoting N1-alkylation of indazoles.[4][5]
-
Temperature Control: While the reaction with NaH is often run at room temperature or slightly above, allowing the reaction to proceed for a longer duration can help the equilibrium shift towards the more stable N1 product.
The following table compares two common protocols, highlighting the difference in outcomes.
| Parameter | Protocol A (Kinetic/Mixed Control) | Protocol B (Thermodynamic Control) |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH, 60% in oil) |
| Methylating Agent | Methyl Iodide (MeI) | Methyl Iodide (MeI) |
| Solvent | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF), anhydrous |
| Temperature | 25°C to Reflux[6] | 0°C to Room Temperature[4] |
| Typical N1:N2 Ratio | ~2.5 : 1 (e.g., 59.8% N1, 24.3% N2)[6] | > 95 : 5[4] |
Start [label="Low Yield of Desired\nN1 Isomer?", shape=diamond, fillcolor="#FBBC05"]; CheckRatio [label="Analyze Crude Product by ¹H NMR or LC-MS.\nIs the N2 isomer the major product?", shape=diamond, fillcolor="#F1F3F4"]; KineticControl [label="Problem: Kinetic Control\nReaction conditions favor the\nless stable N2 isomer.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution [label="Solution: Shift to Thermodynamic Control", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ImplementBase [label="1. Use a strong base:\nSodium Hydride (NaH)", fillcolor="#E8F0FE", fontcolor="#202124"]; ImplementSolvent [label="2. Use an appropriate solvent:\nAnhydrous THF", fillcolor="#E8F0FE", fontcolor="#202124"]; ImplementTemp [label="3. Control Temperature:\nAllow reaction to reach equilibrium at RT.", fillcolor="#E8F0FE", fontcolor="#202124"]; Success [label="Result: Improved N1:N2 Ratio\nand Higher Yield of Desired Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; OtherIssue [label="Ratio is good, but conversion is low.\nSee Q2.", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> CheckRatio; CheckRatio -> KineticControl [label="Yes"]; CheckRatio -> OtherIssue [label="No"]; KineticControl -> Solution; Solution -> ImplementBase -> ImplementSolvent -> ImplementTemp -> Success; }
Caption: Decision tree for troubleshooting low N1 isomer yield.Question 2: The reaction is sluggish and a significant amount of starting material (4-bromo-1H-indazole) remains even after extended reaction times. What is the cause?
Answer: Low conversion points to issues with reagent activity, stoichiometry, or reaction conditions that prevent the reaction from proceeding to completion.
Causality:
-
Inactive Base: Sodium hydride is highly reactive with moisture. If the solvent (THF) is not anhydrous or if the reaction is not performed under an inert atmosphere (N₂ or Ar), the NaH will be quenched by water and become ineffective. Similarly, potassium carbonate can be hygroscopic.
-
Insufficient Reagents: Using an insufficient molar equivalent of the base or the methylating agent will naturally lead to incomplete conversion.
-
Low Temperature: While higher temperatures can sometimes lead to side products, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous THF. Dry all glassware in an oven before use. Ensure the NaH is fresh and handle it under a stream of nitrogen or argon.
-
Verify Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.2 equivalents of NaH) to ensure full deprotonation of the starting material. Use at least 1.1 equivalents of methyl iodide.
-
Optimize Temperature: For the NaH/THF protocol, after the initial addition of reagents at 0°C, allow the reaction to warm to room temperature and stir for several hours or overnight to ensure it goes to completion.
Question 3: I have successfully synthesized the isomer mixture, but I am struggling to separate the N1 and N2 products effectively. What is the best purification method?
Answer: The two isomers, this compound and 4-bromo-2-methyl-2H-indazole, have different polarities and can be effectively separated using silica gel column chromatography.[6]
Causality:
-
The N1 and N2 isomers are constitutional isomers with different dipole moments, leading to differential adsorption on a polar stationary phase like silica gel. The N2 isomer is generally more polar than the N1 isomer.
Recommended Solutions:
-
Chromatography System: A silica gel fast column chromatography system is highly effective.[6]
-
Eluent System: A non-polar/polar solvent gradient is recommended. Start with a low polarity mixture and gradually increase the polarity.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC). The N1 isomer (less polar) will have a higher Rf value than the N2 isomer (more polar).
-
In a PE/EA = 5/1 system, typical reported Rf values are ~0.54 for the N1 isomer and ~0.24 for the N2 isomer.[6]
-
Experimental Protocols
Protocol: High-Selectivity N1-Methylation using NaH/THF
(Adapted from principles of N1-selective alkylation[4])
-
Preparation: Under a nitrogen atmosphere, add 4-bromo-1H-indazole (1.0 eq) to a flame-dried, three-neck flask containing anhydrous THF (approx. 10 mL per gram of indazole).
-
Deprotonation: Cool the resulting suspension to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt of the indazole should be observed.
-
Alkylation: Cool the reaction mixture back to 0°C. Add methyl iodide (MeI, 1.2 eq) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in cyclohexane/hexane to separate the isomers.
Frequently Asked Questions (FAQs)
-
Q1: What are the key safety precautions when running this reaction?
-
A1: Both methyl iodide and sodium hydride require careful handling. Methyl iodide is a toxic and volatile suspected carcinogen and should be handled exclusively in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere, and the reaction should be quenched carefully.
-
-
Q2: How can I confirm the identity of the N1 and N2 isomers?
-
A2: The most definitive method is ¹H NMR spectroscopy. The chemical shifts of the protons on the indazole ring are distinct for each isomer. For example, in DMSO-d₆, the H3 proton of the N1 isomer (this compound) appears around δ 7.98 ppm, while the H3 proton of the N2 isomer (4-bromo-2-methyl-2H-indazole) appears further downfield at approximately δ 8.37 ppm.[6] The methyl group protons also have characteristic shifts (δ ~4.04 ppm for N1 vs. δ ~4.16 ppm for N2).[6]
-
-
Q3: Can I use other methylating agents besides methyl iodide?
-
A3: Yes, other methylating agents like dimethyl sulfate ((CH₃)₂SO₄) can be used. However, dimethyl sulfate is also highly toxic and requires extreme caution. The reactivity and selectivity may differ slightly, so the reaction conditions might need to be re-optimized. Methyl iodide is generally a reliable and effective reagent for this transformation.
-
-
Q4: Are there alternative synthetic routes that avoid the regioselectivity issue?
-
A4: While direct methylation is common, multi-step routes that build the methylated indazole ring from a different precursor can offer better regiocontrol. For example, a cyclization reaction from an appropriately substituted N-methyl hydrazine derivative can ensure the methyl group is installed at the N1 position from the outset.[7][8] However, these routes are often longer and may have lower overall yields compared to an optimized direct methylation protocol.
-
References
- Development of a selective and scalable N1-indazole alkylation.RSC Advances.
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.Beilstein Journal of Organic Chemistry.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH).
- Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ResearchGate.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).
- Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Methylation of 4-Bromo-1H-indazole
Welcome to the technical support center for the methylation of 4-bromo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on troubleshooting common side reactions and optimizing for your desired product. The regioselectivity of N-alkylation in indazoles is a significant challenge, often resulting in a mixture of N1 and N2 isomers, which can complicate synthesis and purification, ultimately impacting yields.[1][2] This resource provides in-depth, experience-driven advice to help you achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of N1 and N2 methylated products. How can I improve the regioselectivity for the N1 isomer?
A1: This is the most common issue in indazole alkylation.[3][4] The formation of N1 vs. N2 isomers is governed by a delicate balance of thermodynamic and kinetic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, making the N1-methylated product the thermodynamically favored isomer.[3] To favor the N1 isomer, you need to use conditions that allow the reaction to reach thermodynamic equilibrium.
Troubleshooting Guide: Favoring N1-Methylation (Thermodynamic Control)
| Parameter | Recommendation | Rationale |
| Base | Sodium hydride (NaH) | A strong, non-nucleophilic base that fully deprotonates the indazole. The resulting sodium-indazole salt favors N1 alkylation. |
| Solvent | Tetrahydrofuran (THF) | An aprotic solvent that is well-established for achieving high N1-selectivity in indazole alkylations.[1] |
| Temperature | Start at 0 °C, then warm to RT or slightly heat (e.g., 50 °C) | Allows for equilibration to the more stable N1 product.[3][4] |
| Methylating Agent | Methyl iodide (MeI) or Dimethyl sulfate (DMS) | These are standard, reactive methylating agents. |
Key Insight: The combination of NaH in THF has been shown to be a promising system for N1-selective indazole alkylation.[1][5] This is because the sodium cation is believed to coordinate with the N2-atom, sterically hindering it and directing the methyl group to the N1 position.[3]
Q2: My goal is the N2-methylated isomer. What conditions favor its formation?
A2: The N2-methylated product is typically the kinetically favored isomer.[6] To obtain this, you need conditions that prevent equilibration to the more stable N1 isomer.
Troubleshooting Guide: Favoring N2-Methylation (Kinetic Control)
| Parameter | Recommendation | Rationale |
| Base | Weaker bases like Potassium carbonate (K₂CO₃) or Triethylamine (TEA) | These bases do not fully deprotonate the indazole, leading to a reaction that is under kinetic control. |
| Solvent | Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | These solvents can influence the regioselectivity. |
| Temperature | Lower temperatures (e.g., room temperature) | Helps to trap the kinetic product before it can equilibrate. |
| Specialized Reagents | Mitsunobu conditions (e.g., with methanol, DEAD/DIAD, and PPh₃) | This reaction often shows a strong preference for the formation of the N2-regioisomer.[4][5] |
Expert Tip: For certain substituted indazoles, particularly those with electron-withdrawing groups at the C7 position, excellent N2 regioselectivity can be achieved even with stronger bases, due to steric hindrance around the N1 position.[1][5][7]
Q3: I'm observing di-methylation of my indazole. How can I prevent this?
A3: Di-methylation, leading to a quaternary indazolium salt, can occur if the initially formed N-methylated indazole acts as a nucleophile and reacts with another equivalent of the methylating agent.
Troubleshooting Steps to Prevent Di-methylation:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the methylating agent. Avoid using a large excess.
-
Slow Addition: Add the methylating agent dropwise to the reaction mixture, especially if the reaction is exothermic. This keeps the instantaneous concentration of the electrophile low.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the progress of the reaction. Stop the reaction as soon as the starting material is consumed to prevent over-alkylation.
Q4: Are there any side reactions involving the bromo-substituent?
A4: While less common under standard methylation conditions, the bromo-substituent can potentially participate in side reactions, particularly if harsh conditions or incompatible reagents are used. For instance, in the presence of strong bases and certain nucleophiles, nucleophilic aromatic substitution could occur, although this is generally unlikely with methylating agents. If you are performing subsequent reactions on the methylated product, be mindful of conditions that could lead to debromination or other transformations of the C-Br bond.
Q5: How can I effectively separate the N1 and N2 isomers?
A5: The separation of N1 and N2 isomers can be challenging due to their similar polarities.
Purification Strategy:
-
Column Chromatography: This is the most common method. A careful selection of the eluent system is crucial. Often, a gradient elution with a mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane) is effective.[8]
-
Recrystallization: If one isomer is significantly more abundant or has different solubility properties, recrystallization can be an effective purification method.[9]
Analytical Tip: The N1 and N2 isomers can be distinguished by 1D and 2D NMR techniques, particularly through Heteronuclear Multiple Bond Correlation (HMBC) experiments.[5] The chemical shift of the N-methyl protons is also a good indicator; in DMSO-d₆, the N1-methyl protons of 4-bromo-1-methyl-indazole appear around 4.04 ppm, while the N2-methyl protons of 4-bromo-2-methyl-indazole are found at approximately 4.16 ppm.[8]
Experimental Protocols
Protocol 1: Selective Synthesis of 4-Bromo-1-methyl-1H-indazole (N1-Isomer)
This protocol is optimized for the thermodynamically controlled synthesis of the N1-isomer.
Materials:
-
4-Bromo-1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-bromo-1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Protocol 2: Synthesis of 4-Bromo-2-methyl-2H-indazole (N2-Isomer Rich Mixture)
This protocol utilizes conditions that favor kinetic control to produce a mixture enriched in the N2-isomer.
Materials:
-
4-Bromo-1H-indazole
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (MeI)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-bromo-1H-indazole (1.0 equiv) in anhydrous DMF, add potassium carbonate (2.0 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.5 equiv) dropwise.
-
Stir the reaction at room temperature for 3-5 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Visualizing Reaction Pathways
Reaction Scheme: N1 vs. N2 Methylation
Caption: Competing pathways for the methylation of 4-Bromo-1H-indazole.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting indazole methylation side reactions.
References
- Alam, R. M., & Keating, J. J. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26633–26643.
- Alam, R. M., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 1038–1048.
- Li, Z., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 56(84), 12776-12779.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
- Collot, M., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395.
- Alam, R. M., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
- Singh, U. P., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 54(13), 1661-1663.
- Google Patents. (n.d.). Preparation method of 4-bromo-5-methyl-1H-indazole.
- Palmer, M. H., et al. (1971). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, 1695-1700.
- WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole.
- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 963-974.
- Sapeta, K., & Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles.
- Chen, Y., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(15), 3952-3955.
- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Al-Suwaidan, I. A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4991.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering.
- Jaffari, G. A., & Nunn, A. J. (1973). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 2371-2374.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26633–26643.
- ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
- Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.
- PharmaCompass. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole.
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Bromo-1-methyl-1H-indazole by Column Chromatography
Welcome to the technical support hub for the chromatographic purification of 4-bromo-1-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this compound and its analogs. Here, we address common and complex challenges encountered during its purification by column chromatography, providing not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting.
I. Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
For the purification of this compound, the standard and most effective stationary phase is silica gel (SiO₂) .[1][2][3] Its polar surface provides good selectivity for a broad range of organic molecules, including N-heterocycles. The compound's moderate polarity allows for effective interaction and separation from both less polar and more polar impurities on silica.
In specific cases where the compound shows instability or irreversible adsorption on acidic silica, alternative stationary phases can be considered:
-
Neutral or Basic Alumina (Al₂O₃): This can be a suitable alternative if your compound is sensitive to the acidic nature of silica gel.[3][4]
-
Reversed-Phase Silica (C18): If the impurities are very non-polar and the target compound is sufficiently polar, reversed-phase chromatography can be an effective strategy.[2][4]
Q2: Which mobile phase systems are most effective for eluting this compound?
The selection of the mobile phase is critical for achieving good separation.[5][6] Based on experimental data and literature, mixtures of a non-polar solvent and a moderately polar solvent are typically successful.[1]
Recommended Starting Solvent Systems:
| Non-Polar Solvent | Polar Solvent | Typical Starting Ratio (v/v) | Notes |
| Hexanes or Heptane | Ethyl Acetate | 10:1 to 5:1 | A common starting point for many organic compounds.[1] |
| Cyclohexane | Ethyl Acetate | 10:1 to 5:1 | Similar to hexanes, can sometimes offer different selectivity.[1] |
| Dichloromethane (DCM) | Ethyl Acetate | 20:1 to 10:1 | A slightly more polar system. |
| Dichloromethane (DCM) | Methanol (MeOH) | 100:1 to 50:1 | For more polar impurities, a small amount of methanol can be effective. |
Pro-Tip: Always perform Thin Layer Chromatography (TLC) first to determine the optimal solvent system for your specific crude material. Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation on the column.[2][6]
Q3: My synthetic route produces both this compound and 4-bromo-2-methyl-2H-indazole. How can I separate these isomers?
The separation of N1 and N2 methylated indazole isomers is a common challenge. These isomers often have very similar polarities, making their separation difficult.
Strategy for Isomer Separation:
-
TLC Optimization: Meticulously screen various solvent systems using TLC. Focus on solvent mixtures that show even a slight difference in Rf values between the two isomers. Systems like hexanes/ethyl acetate or cyclohexane/ethyl acetate are good starting points.[1]
-
Column Dimensions: Use a long, narrow column to increase the number of theoretical plates, which enhances separation efficiency.
-
Gradient Elution: A shallow gradient of the polar solvent can be very effective. Start with a low polarity mobile phase and gradually increase the concentration of the more polar solvent. This will help to resolve compounds with close Rf values.
-
Sample Loading: Ensure the sample is loaded in a concentrated band at the top of the column. A dilute sample will lead to band broadening and poor separation.
dot graph TD { A[Crude Mixture: N1 and N2 Isomers] --> B{TLC Analysis}; B --> C{Hexane/EtOAc}; B --> D{DCM/MeOH}; B --> E{Other Systems}; C --> F[Observe ΔRf]; F --> G{Shallow Gradient Elution}; G --> H[Separated N1 Isomer]; G --> I[Separated N2 Isomer];
} caption: Isomer Separation Workflow
II. Troubleshooting Guide
Problem 1: Poor Separation of this compound from Impurities
Scenario: Your TLC shows good separation, but the column results in mixed fractions.
| Possible Cause | Underlying Principle | Recommended Solution |
| Column Overloading | Exceeding the binding capacity of the silica gel leads to band broadening and overlapping of peaks. | The mass of the crude material should be 1-5% of the mass of the stationary phase.[4] For difficult separations, use a lower loading percentage. |
| Improper Column Packing | Air bubbles or channels in the silica bed create alternative pathways for the solvent and sample, leading to uneven flow and poor separation. | Pack the column as a slurry to ensure a homogenous bed. Gently tap the column during packing to dislodge air bubbles. |
| Sample Loading Technique | A dilute sample or uneven application at the top of the column results in a wide initial band, which is difficult to resolve. | Dissolve the sample in a minimal amount of a solvent in which it is highly soluble, then adsorb it onto a small amount of silica gel before loading it onto the column. |
Problem 2: The Compound is Tailing or Streaking on the Column
Scenario: The compound elutes over a large number of fractions with a "tailing" appearance on TLC analysis of the fractions.
| Possible Cause | Underlying Principle | Recommended Solution |
| Strong Adsorption to Acidic Sites | The basic nitrogen atoms of the indazole ring can interact strongly with the acidic silanol groups on the silica surface, causing tailing. | Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or a few drops of aqueous ammonia to the mobile phase to neutralize the acidic sites.[4] |
| Compound Instability | The compound may be slowly degrading on the silica gel, leading to a continuous release of the product and degradation products. | Perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to check for degradation.[7] If unstable, consider using a less acidic stationary phase like neutral alumina.[4][7] |
dot graph TD { A[Tailing Observed] --> B{Assess Cause}; B --> C[Strong Adsorption]; B --> D[Compound Degradation]; C --> E{Add Basic Modifier (e.g., Et3N)}; D --> F{TLC Stability Test}; F --> G{Stable? -> Re-evaluate Solvent}; F --> H{Unstable? -> Switch to Neutral Alumina}; E --> I[Improved Peak Shape]; H --> I;
} caption: Decision Tree for Tailing Issues
Problem 3: Low Recovery of the Compound from the Column
Scenario: You have successfully separated the compound, but the isolated yield is significantly lower than expected.
| Possible Cause | Underlying Principle | Recommended Solution |
| Irreversible Adsorption | The compound may be binding too strongly to the stationary phase and not eluting completely. | Increase the polarity of the mobile phase significantly at the end of the run (e.g., flush with 10% MeOH in DCM) to elute any remaining compound. |
| Decomposition on Silica | As mentioned previously, the compound may be degrading on the column. | If stability is an issue, minimize the time the compound spends on the column by using flash chromatography (applying pressure to increase the flow rate).[5] |
| Co-elution with a UV-inactive Impurity | A non-UV active impurity may be co-eluting with your product, making the fractions appear pure by TLC (UV visualization) but resulting in a lower mass of the desired compound. | Use a universal stain for TLC analysis, such as potassium permanganate or iodine, to visualize all compounds.[8] |
III. Experimental Protocols
Protocol 1: Standard Column Chromatography of this compound
-
Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexanes) to form a slurry.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with the predetermined mobile phase (e.g., 10:1 Hexanes:Ethyl Acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: TLC Stability Test
-
Spotting: Dissolve a small amount of the compound in a suitable solvent and spot it on a TLC plate.
-
Incubation: Let the spotted TLC plate sit in the dark at room temperature for 1-2 hours.
-
Elution: Develop the TLC plate using an appropriate mobile phase.
-
Analysis: Visualize the plate under UV light and with a stain. The appearance of new spots indicates degradation.
IV. References
-
Wang, Y., Yan, M., Ma, R., & Ma, S. (2015). Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie, 348(5), 1-9.
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-Tetra-Substituted Benzenes via Copper-Catalyzed Dimerization of γ,δ-Unsaturated ketones. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022). Column Chromatography and its Methods in Separation for Constituents.
-
ResearchGate. (2023). A review on columns used in chromatography. Retrieved from [Link]
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]
Sources
Troubleshooting low conversion in Suzuki coupling of bromo-indazoles
Technical Support Center: Suzuki Coupling of Bromo-indazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-indazole substrates. This guide is designed to provide in-depth troubleshooting strategies and practical, field-proven insights to help you overcome common challenges, particularly low conversion rates. Indazoles are critical scaffolds in medicinal chemistry, and their successful functionalization is paramount. However, the unique electronic properties and the presence of the N-H proton in unprotected indazoles can introduce specific difficulties into this otherwise robust reaction.[1][2][3][4]
This document moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to make informed decisions to optimize your reaction outcomes.
Troubleshooting Quick Guide
This table summarizes the most common issues, their probable causes, and immediate actions you can take to address them.
| Symptom | Potential Cause(s) | Recommended First Action(s) |
| Low or No Conversion | 1. Inactive Catalyst System2. Inefficient Base or Transmetalation3. Poor Reagent Quality/Stability4. Sub-optimal Temperature/Solvent | 1. Screen a more robust ligand (e.g., SPhos, XPhos, Pd(dppf)Cl₂).[5]2. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).[6][7]3. Use fresh, high-purity boronic acid; consider a pinacol ester.[8]4. Increase temperature cautiously (e.g., 90-110 °C) or switch to a dioxane/water solvent system.[6][9] |
| Significant Protodebromination | 1. Formation of Palladium-Hydride (Pd-H) Species2. Excess Water or Protic Solvent3. Base-Induced Decomposition | 1. Switch to a bulkier, more electron-rich ligand to favor reductive elimination.[10]2. Use anhydrous solvents and a carefully controlled amount of water if required.3. Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[7][10] |
| Catalyst Decomposition (Turns Black) | 1. Oxygen Contamination2. High Reaction Temperature3. Ligand Degradation or Insufficient Ligand | 1. Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.[6]2. Attempt the reaction at a lower temperature with a more active catalyst.[8]3. Increase ligand-to-palladium ratio (e.g., 2:1 or 4:1). |
| Homocoupling of Boronic Acid | 1. Oxygen in the Reaction Mixture2. Slow Transmetalation Step | 1. Improve degassing procedure (e.g., freeze-pump-thaw cycles).[6][11]2. Optimize the base and solvent to accelerate the transmetalation step. |
| Mixture of N-Arylation and C-Arylation | 1. N-H Deprotonation and Competing Reaction Pathway | 1. Protect the indazole N-H with a suitable group (e.g., Boc, SEM) before coupling.[10][12]2. Use milder reaction conditions or a ligand system known to favor C-C coupling. |
In-Depth Troubleshooting & FAQs
Q1: My conversion is consistently low (<50%) or has stalled completely. What are the most critical parameters to investigate?
Low conversion is the most common failure mode. The issue almost always lies within one of four areas: the catalyst system, the base/transmetalation step, reagent stability, or the reaction conditions.
1. The Catalyst System: Activating the C-Br Bond
The oxidative addition of the palladium(0) catalyst into the C-Br bond of the indazole is the first and often rate-limiting step of the catalytic cycle. The electron-rich nature of the indazole ring system can make this step sluggish compared to simple aryl bromides.
-
Expertise & Causality: Standard catalysts like Pd(PPh₃)₄ may lack the activity needed for challenging heteroaromatic substrates.[7] More electron-rich and bulky phosphine ligands (e.g., Buchwald biaryl phosphine ligands like SPhos, XPhos) or ferrocenyl-based ligands (dppf) are required.[5] These ligands form highly active, monoligated Pd(0) species that more readily undergo oxidative addition and accelerate the final reductive elimination step, preventing catalyst decomposition.[7][13] The nitrogen atom in the indazole ring can also coordinate to the palladium center, leading to catalyst deactivation; bulky ligands can sterically disfavor this inhibitory interaction.[10][11]
-
Recommended Action:
-
Switch Catalysts: If using Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃, switch to a more robust system. A reliable starting point is PdCl₂(dppf) or a combination of a palladium precursor (e.g., Pd₂(dba)₃) with a ligand like SPhos or XPhos.[5]
-
2. The Base: Driving the Transmetalation
The base's primary role is to activate the boronic acid by forming a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻), which is necessary for the transmetalation step.[14][15] If the base is too weak, insoluble, or sterically hindered, this step becomes the bottleneck.
-
Expertise & Causality: For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are standard.[6] The choice is critical. Cs₂CO₃ is often highly effective due to its high solubility in organic solvents, while K₃PO₄ is a stronger base that can be effective in difficult couplings.[7] The presence of water as a co-solvent is often crucial as it helps to solubilize the inorganic base and facilitates the formation of the active borate species.[6]
-
Recommended Action:
-
Base Screening: If using a weaker base like K₂CO₃ with minimal conversion, switch to K₃PO₄ or Cs₂CO₃.[1]
-
Solvent System: Ensure your solvent system can at least partially dissolve the base. A mixture of an aprotic solvent like 1,4-dioxane with water (e.g., 4:1 or 5:1 ratio) is a very common and effective starting point.[9]
-
3. Reagent Stability: Is Your Boronic Acid the Problem?
Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation—the cleavage of the C-B bond, which is replaced by a C-H bond.[6][8] This side reaction consumes your coupling partner and is often promoted by water and base.[8]
-
Expertise & Causality: Protodeboronation is a major cause of yield loss when the desired cross-coupling reaction is slow.[8] By the time the catalyst is ready for transmetalation, the boronic acid may have already decomposed.
-
Recommended Action:
-
Verify Purity: Use fresh, high-purity boronic acid.
-
Use an Ester: Convert the boronic acid to a more stable pinacol boronate ester (Bpin). These are significantly more resistant to protodeboronation and act as a "slow-release" source of the boronic acid under the reaction conditions.[8]
-
Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid or its ester to compensate for potential decomposition and drive the reaction to completion.[6]
-
4. Reaction Conditions: Temperature and Atmosphere
-
Expertise & Causality: Suzuki couplings often require elevated temperatures (80-120 °C) to overcome activation barriers.[6] However, excessively high temperatures can accelerate catalyst decomposition and side reactions.[8] Furthermore, oxygen is detrimental; it can oxidize the Pd(0) catalyst to inactive Pd(II) and promote the homocoupling of boronic acids.[6]
-
Recommended Action:
-
Temperature Optimization: If running at 80 °C with low conversion, cautiously increase the temperature to 100 °C. Microwave heating can also be effective for rapid optimization.[6][16]
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solvent for at least 20-30 minutes or by using several freeze-pump-thaw cycles.[6] Maintain a positive pressure of inert gas throughout the reaction.
-
Q2: I'm observing a significant amount of debrominated indazole in my crude product. How can I prevent this protodebromination?
Protodebromination (or hydrodehalogenation) is a competing side reaction where the bromine atom is replaced by a hydrogen.
-
Expertise & Causality: The primary culprit is the formation of a palladium-hydride (Pd-H) species.[10] This can arise from the reaction of the palladium complex with the base, solvent (e.g., alcohols), or trace water. This Pd-H species can then reductively eliminate with the indazole on the palladium center to yield the unwanted byproduct. Electron-deficient N-heterocyclic halides are particularly susceptible to this pathway.[10]
-
Recommended Action:
-
Ligand Choice: Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands accelerate the rate of reductive elimination of the desired product, which can outcompete the undesired protodebromination pathway.[10]
-
Base Optimization: Avoid strong alkoxide bases. Use weaker inorganic bases like K₂CO₃ or phosphate bases like K₃PO₄.[10]
-
Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene instead of alcohols if possible.[10] If an aqueous system is required, carefully control the water content.
-
Q3: My reaction mixture turns black and stalls. What does this indicate?
The formation of a black precipitate is almost always indicative of the formation of palladium black, which is finely divided, catalytically inactive palladium metal.
-
Expertise & Causality: This happens when the palladium catalyst, once in its active Pd(0) state, is not sufficiently stabilized by the phosphine ligands. The unstable Pd(0) atoms aggregate and precipitate out of solution. This is often caused by:
-
High Temperatures: Accelerates the decomposition process.[8]
-
Insufficient Ligand: The ligand-to-palladium ratio may be too low, leaving palladium atoms "unprotected."
-
Oxygen: As mentioned, oxygen can interfere with the catalytic cycle and promote decomposition.
-
-
Recommended Action:
-
Lower the Temperature: Try running the reaction at a lower temperature (e.g., 80 °C) with a more active catalyst system that doesn't require as much thermal energy.
-
Increase Ligand Ratio: For catalyst systems generated in situ (e.g., from Pd(OAc)₂), ensure a Pd:Ligand ratio of at least 1:2, and sometimes up to 1:4.
-
Improve Degassing: Re-evaluate and improve your inert atmosphere technique.
-
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromo-indazole
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a stir bar, add the bromo-indazole (1.0 equiv), the arylboronic acid or pinacol ester (1.3 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to ensure all oxygen is removed.[11]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 5:1, to achieve a concentration of ~0.1 M with respect to the bromo-indazole). The mixture should be sparged with inert gas for another 15 minutes.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). If using a pre-formed catalyst like PdCl₂(dppf), add it directly (2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the bromo-indazole is consumed (typically 4-16 hours).[11]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[6][11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Protocol 2: Parallel Screening of Catalysts and Bases
To efficiently optimize, set up an array of small-scale reactions (e.g., in a 24-well plate or parallel synthesizer) to test multiple conditions simultaneously.
| Variable | Conditions to Test |
| Catalyst System (Precursor + Ligand) | 1. Pd(OAc)₂ + SPhos2. Pd₂(dba)₃ + XPhos3. PdCl₂(dppf) (pre-formed)4. Pd(PPh₃)₄ (as a baseline) |
| Base | 1. K₂CO₃2. K₃PO₄3. Cs₂CO₃4. K₂CO₃ |
| Solvent | 1. Dioxane/H₂O (5:1)2. Toluene/H₂O (5:1)3. DMF/H₂O (5:1)4. THF/H₂O (5:1) |
Run each combination at a standard temperature (e.g., 100 °C) for a set time (e.g., 12 hours) and analyze the conversion by LC-MS to identify the most promising conditions for scale-up.
Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Workflow for Low Conversion
Caption: Fig. 2: A logical workflow for troubleshooting low conversion.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.
- El Kazzouli, S., et al. (2018). Optimization of Suzuki-Miyaura Reaction Conditions. ResearchGate.
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
- Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- Pizzuti, L. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. IntechOpen.
- Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- BenchChem. (n.d.). Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid.
- Cacchi, S., et al. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Thomson, R. J., et al. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. NIH Public Access.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH Public Access.
- Wang, D., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate.
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
Sources
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Regioselective N-Methylation of Indazoles
Welcome to the technical support center for the N-methylation of indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in this critical transformation. The formation of N1 and N2 isomeric impurities is a frequent challenge, impacting yield, separation costs, and the overall efficiency of your synthetic route. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize these impurities and selectively synthesize your target isomer.
Understanding the Challenge: N1 vs. N2 Isomerism
The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. During N-methylation, the reaction can proceed at either nitrogen, leading to a mixture of regioisomers. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][3] Consequently, the N1-methylated product is often the thermodynamically favored isomer, while the N2-methylated product is typically the kinetically favored one.[1][4][5] The ratio of these isomers is highly dependent on a delicate interplay of reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-methylation of indazoles and provides actionable solutions based on established chemical principles.
Problem 1: Poor Regioselectivity - Mixture of N1 and N2 Isomers Obtained
Cause: This is the most common issue and arises from reaction conditions that do not sufficiently favor one pathway (kinetic or thermodynamic) over the other. Factors include the choice of base, solvent, temperature, and the nature of the methylating agent.
Solutions:
-
For Preferential N1-Methylation (Thermodynamic Control):
-
Base and Solvent Selection: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[1][6][7] This system allows for equilibration to the more stable N1-isomer.
-
Temperature Adjustment: Gently heating the reaction (e.g., to 50 °C) after the initial deprotonation and addition of the methylating agent can facilitate the conversion to the thermodynamically favored N1 product and drive the reaction to completion.[6]
-
-
For Preferential N2-Methylation (Kinetic Control):
-
Milder Conditions: Reactions conducted under milder conditions, often at lower temperatures and with specific reagent combinations, tend to favor the formation of the kinetically controlled N2-isomer.[1]
-
Alternative Reagents: The use of dimethyl carbonate (DMC) with a base like triethylenediamine (DABCO) in DMF has been shown to be effective for selective N2-methylation.[1] Another approach is using methyl 2,2,2-trichloroacetimidate under mild acidic conditions.[4]
-
Problem 2: High N2-Isomer Formation When Targeting N1
Cause: Your reaction conditions are likely favoring the kinetic product. This can happen if the base is not strong enough to fully deprotonate the indazole, or if the solvent system stabilizes the transition state leading to the N2-isomer.
Solutions:
-
Switch to a Stronger Base/Solvent System: If you are using weaker bases like potassium carbonate (K₂CO₃), switching to sodium hydride (NaH) in THF is highly recommended.[6][8]
-
Consider the Cation: The sodium cation (Na+) from NaH is thought to coordinate with the N2-atom and a nearby electron-rich group (if present), sterically hindering methylation at N2 and directing it to N1.[2][8]
-
Increase Reaction Time and/or Temperature: Allowing the reaction to stir for a longer period or at a slightly elevated temperature can promote equilibration from the kinetic N2-isomer to the more stable thermodynamic N1-isomer.[6]
Problem 3: Low Overall Yield
Cause: Low yields can be due to incomplete reaction, product degradation, or suboptimal reagents.[9]
Solutions:
-
Ensure Complete Deprotonation: When using NaH, ensure it is fresh and added portion-wise at a low temperature (e.g., 0 °C) to control the initial exotherm. Allow the mixture to stir for at least 30 minutes before adding the methylating agent to ensure complete formation of the indazolide anion.[1]
-
Check Reagent Purity: Use a fresh, high-purity methylating agent. Ensure your starting indazole is pure and dry, as impurities can interfere with the reaction.[9]
-
Optimize Temperature: While heating can improve conversion, excessive heat can lead to side product formation and degradation.[9] Monitor the reaction by TLC or LC-MS to find the optimal balance.
-
Work-up Procedure: Be mindful during the aqueous work-up. Some N-methylated indazoles may have slight water solubility. Back-extraction of the aqueous layers with an organic solvent can help recover any dissolved product.[9]
Problem 4: Difficulty in Separating N1 and N2 Isomers
Cause: The N1 and N2 isomers often have very similar polarities, making their separation by column chromatography challenging.
Solutions:
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a less polar one (e.g., ethyl acetate in hexanes) can sometimes resolve closely eluting spots.
-
Recrystallization: If the isomers are solid, recrystallization from a suitable mixed solvent system can be an effective method for purification. This technique can yield a single isomer with high purity.[10]
-
Focus on a More Selective Reaction: The most effective solution is to optimize the reaction conditions to produce a single isomer, minimizing the need for difficult separations.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for achieving high N1-methylation selectivity?
The combination of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) as the solvent, followed by the addition of a methylating agent like methyl iodide or dimethyl sulfate, is widely regarded as a robust and highly selective method for N1-methylation of many indazole scaffolds.[1][6][7] This protocol has been shown to provide >99% N1 regioselectivity for a variety of substituted indazoles.[7][8]
Q2: How do substituents on the indazole ring affect the N1/N2 ratio?
Substituents have a significant electronic and steric influence on the regioselectivity of N-methylation.
-
Steric Hindrance: Bulky substituents at the C3 or C7 positions can sterically hinder the adjacent nitrogen atom. For example, a bulky group at C7 will disfavor methylation at N1, potentially leading to higher yields of the N2-isomer. Conversely, a bulky group at C3 often promotes N1-methylation.[6][11]
-
Electronic Effects: Electron-withdrawing groups, particularly at the C7 position (e.g., -NO₂ or -CO₂Me), can lead to excellent N2 regioselectivity.[6][7][8]
Q3: Can the choice of methylating agent influence selectivity?
Yes, the reactivity and nature of the methylating agent can play a role. For standard SN2 type alkylations, agents like methyl iodide and dimethyl sulfate are commonly used with the NaH/THF system for high N1 selectivity.[1] However, different reagents can favor different isomers. For instance, using trimethyloxonium tetrafluoroborate (Meerwein's reagent) can be an effective method for regioselective methylation.[4]
Q4: Under what conditions is the N2-isomer the major product?
The N2-isomer is the kinetically favored product and its formation is promoted under conditions that do not allow for equilibration to the more stable N1-isomer.[1][4] This can include:
-
Using milder bases and lower temperatures.
-
Employing specific reagent systems, such as dimethyl carbonate with DABCO in DMF.[1]
-
Reactions under acidic conditions can also favor N2 alkylation.[4]
-
Mitsunobu conditions have also been shown to favor the formation of the N2-isomer.[12]
Q5: How can I confirm the structure of my N-methylated indazole isomers?
Unambiguous structure determination is crucial. A combination of spectroscopic techniques is recommended:
-
NMR Spectroscopy: 1D and 2D NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools. For an N1-methylated indazole, a correlation is typically observed between the protons of the N-methyl group and the C7a carbon. For an N2-methylated isomer, a correlation is seen between the N-methyl protons and the C3 carbon.[12]
-
UV Derivative Spectrophotometry: This technique can provide characteristic signals that allow for clear differentiation between the N1 and N2 substituted series.[13]
Data Presentation
Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity for 3-Methyl-6-nitro-1H-indazole
| Methylating Agent | Base/Catalyst | Solvent | Temperature (°C) | N1:N2 Ratio (Approx.) | Predominant Isomer | Reference |
| Methyl Iodide | NaH | THF | RT | >95:5 | N1 (Thermodynamic) | [1] |
| Dimethyl Sulfate | NaH | THF | RT | >95:5 | N1 (Thermodynamic) | [1] |
| Dimethyl Carbonate | DABCO | DMF | Reflux | <5:95 | N2 (Kinetic) | [1] |
| Dimethyl Sulfate | KOH | - | 45 | ~50:50 | Mixture | [4] |
Experimental Protocols
Protocol: Highly Selective N1-Methylation of a Substituted Indazole
This protocol is based on the widely successful NaH/THF system for achieving high N1 regioselectivity.[1]
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI) or Dimethyl sulfate (DMS) (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Add anhydrous THF to dissolve or suspend the starting material.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred mixture. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. The formation of the sodium salt of the indazole is often indicated by a change in color or dissolution.
-
Cool the mixture back to 0 °C and add the methylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.
-
Once complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N1-methylated indazole.
Visualizations
Diagram 1: General Reaction Scheme for N-Methylation of Indazole
Caption: Kinetic vs. Thermodynamic pathways in indazole N-methylation.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. research.ucc.ie [research.ucc.ie]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 11. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry | Semantic Scholar [semanticscholar.org]
Overcoming poor solubility of indazole derivatives in reaction media
Technical Support Center: Indazole Derivatives
A Guide for the Research Scientist
Welcome to the technical support guide for handling indazole derivatives. Indazoles are a vital class of nitrogen-containing heterocycles, recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[1][2] However, their often-rigid, planar structure and potential for strong intermolecular interactions can lead to poor solubility in common reaction media, posing a significant hurdle for synthesis, purification, and screening.
This guide is designed to provide you, the research scientist, with practical, experience-driven solutions to overcome these solubility challenges. We will move beyond simple solvent lists to explore the underlying principles of solubility and provide structured, actionable troubleshooting advice.
Troubleshooting Guide: Common Solubility Issues
This section addresses the most frequent and frustrating scenarios encountered in the lab.
Q1: My indazole starting material or intermediate is poorly soluble or completely insoluble in my chosen reaction solvent. What are my immediate options?
This is a classic problem. Before resorting to a complete redesign of your synthetic route, a systematic approach to modifying the reaction medium is the most efficient path forward. Low solubility can lead to sluggish or stalled reactions, and material that isn't in solution cannot react effectively.
Initial Steps: The "Heat, Mix, and Match" Approach
-
Temperature Elevation: Gently warming the mixture is the simplest first step. Increased kinetic energy can overcome the lattice energy of the solid, promoting dissolution. Caution: Ensure the temperature is well below the boiling point of the solvent and does not cause degradation of your starting material.
-
High-Dilution Conditions: While counterintuitive for reaction rates, running the reaction at a higher dilution (i.e., more solvent) can sometimes keep a sparingly soluble compound in solution. This is a trade-off that may require longer reaction times.
-
Solvent Polarity Screening: Your initial solvent choice may be suboptimal. Indazoles have a unique electronic structure. Systematically test solubility in a range of solvents with varying polarities. A recommended starting panel is provided in Table 1.
| Solvent Class | Examples | Polarity Index (Relative) | Key Characteristics |
| Polar Aprotic | DMF, DMSO, DMAc, NMP | High | High dielectric constant, hydrogen bond acceptors. Excellent for many polar organic molecules. DMSO has been shown to be a good solvent for some indazole syntheses.[3][4] |
| Polar Protic | Ethanol, n-Butanol, Acetic Acid | High | Capable of hydrogen bonding. Often used in reactions involving hydrazines.[1][5] |
| Ethers | THF, 1,4-Dioxane, 2-MeTHF | Medium | Good for organometallic reactions; can solvate cations. Dioxane is a common solvent for certain indazole functionalizations.[1][6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Medium-Low | General-purpose solvents, but often less effective for highly crystalline, polar heterocycles. |
| Aromatic | Toluene, Xylenes | Low | Non-polar. Useful for reactions requiring high temperatures (azeotropic water removal). |
Table 1. Recommended solvent screen for indazole derivatives.
Advanced Strategy: Co-Solvent Systems
If a single solvent fails, a binary mixture, or co-solvent system, is the next logical step. Co-solvents work by disrupting the self-association of the primary solvent, effectively reducing the overall polarity of the medium in a controlled manner to better match the solute.[7][8][][10]
-
Common Scenarios:
-
For Non-Polar Solvents (e.g., Toluene): Adding a small amount (5-20% v/v) of a polar aprotic solvent like DMF or NMP can dramatically increase solubility without drastically changing the overall reaction environment.
-
For Polar Solvents (e.g., Ethanol): If your compound is "greasy," adding a less polar co-solvent like THF or toluene can improve solubility.
-
Q2: My reaction is very slow and gives low conversion. I suspect my indazole is not fully dissolved. How can I confirm this and what should I do?
Visual inspection is the first step. If you can see solid material, solubility is an issue. However, even in a seemingly clear solution, the compound may be at its saturation limit, leading to a low effective concentration.
Diagnostic Workflow:
The following workflow provides a systematic way to diagnose and solve solubility-limited reactions.
Caption: Decision workflow for troubleshooting low reaction conversion.
Intensifying Reaction Conditions
-
Sonication: The application of ultrasonic waves can dramatically enhance dissolution.[11] The high-frequency sound waves create and collapse microscopic bubbles (cavitation), generating localized high-energy shockwaves that break apart solid agglomerates, increasing the surface area exposed to the solvent.[12][13] This is a physical method that can often accelerate reactions without requiring chemical changes to the system.[14]
-
Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reagent and an organic substrate with poor mutual solubility, PTC is an excellent technique. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the ionic reactant from an aqueous or solid phase into the organic phase where the indazole is dissolved.[15][16][17] This is particularly useful for N-alkylation reactions.[16] This method simplifies procedures and often eliminates the need for expensive and hazardous anhydrous polar aprotic solvents.[18][19]
Q3: My indazole derivative has acidic or basic properties. Can I use pH adjustment to improve solubility?
Absolutely. Many indazole scaffolds contain functional groups that can be protonated or deprotonated. This is one of the most powerful yet underutilized techniques in a synthesis lab. The solubility of ionizable compounds is highly dependent on pH.[20][21][22]
-
Basic Indazoles: The pyrazole ring nitrogen (N2) is weakly basic. If your molecule has additional basic sites (e.g., an amino group), adding a small amount of a non-nucleophilic acid (e.g., methanesulfonic acid, TFA, or HCl in dioxane) can protonate the molecule. The resulting salt will have vastly different, and often much higher, solubility in polar solvents.
-
Acidic Indazoles: The N-H proton of the pyrazole ring is weakly acidic. More commonly, indazoles are substituted with acidic functional groups like carboxylic acids or phenols.[23] In these cases, adding an organic base (e.g., triethylamine, DBU) or an inorganic base (e.g., K₂CO₃) can deprotonate the molecule to form a salt. This is a standard method for increasing aqueous solubility but is also highly effective in polar organic solvents like ethanol or DMF.
Practical Implementation:
-
Test: In a small vial, attempt to dissolve a few milligrams of your compound in the reaction solvent.
-
Adjust: Add a single drop of a suitable acid or base.
-
Observe: Look for immediate dissolution. If it dissolves, you can apply this to your bulk reaction. You can either add the acid/base directly or use the salt form of your indazole as the starting material.
Frequently Asked Questions (FAQs)
FAQ 1: Why are indazole derivatives often so poorly soluble?
The poor solubility stems from the molecule's structure. The fused aromatic ring system is rigid and planar, which allows for efficient crystal packing. Strong intermolecular forces, such as π-π stacking and hydrogen bonding (from the N-H group), create a very stable crystal lattice that requires a significant amount of energy to break apart.
FAQ 2: Are there any downsides to using highly polar aprotic solvents like DMSO or DMF?
While excellent for solubilizing, they have drawbacks. Their high boiling points can make them difficult to remove during work-up. They can also interfere with certain types of reactions, particularly those involving strong bases or organometallics. For example, reactions with Grignard reagents are not feasible in these solvents. Always consider the compatibility of your entire reaction system.
FAQ 3: When should I choose sonication over simply increasing the temperature?
Choose sonication when you are dealing with heat-sensitive (thermally labile) compounds. Sonication provides the mechanical energy for dissolution without significant bulk heating of the reaction mixture.[13] It is also advantageous when you observe that a product is precipitating out and causing the reaction to stall; sonication can help break up the precipitated solid and keep the reaction moving.[24]
Experimental Protocols
Protocol 1: Systematic Solvent and Co-Solvent Screening
Objective: To efficiently identify a suitable solvent or co-solvent system for a poorly soluble indazole derivative.
Materials:
-
Indazole derivative (approx. 50 mg)
-
Scintillation vials (10-12)
-
Solvent panel (see Table 1): DMSO, DMF, NMP, n-Butanol, THF, Toluene
-
Stir plate and magnetic stir bars
-
Vortex mixer
Procedure:
-
Preparation: Aliquot approximately 2-3 mg of your indazole derivative into each of 6 labeled scintillation vials.
-
Initial Solvent Addition: To each vial, add 0.5 mL of a different solvent from the panel.
-
Initial Assessment (Room Temp): Vortex each vial vigorously for 30 seconds. Let stand for 1 minute. Visually assess solubility (Clear Solution > Partially Soluble > Insoluble).
-
Heating: For vials where the compound is not fully soluble, place them on a stir plate with gentle heating (e.g., 50-60 °C) for 10 minutes. Re-assess solubility.
-
Co-Solvent Test:
-
Take the vial containing the best-performing non-polar solvent (e.g., Toluene) where the compound was still insoluble.
-
Add the best-performing polar aprotic solvent (e.g., DMF) dropwise while vortexing.
-
Note the approximate volume percentage of the co-solvent required to achieve full dissolution.
-
-
Selection: Choose the single solvent or co-solvent mixture that provides complete dissolution under the mildest conditions (ideally at room temperature).
Caption: Workflow for systematic solvent screening.
This structured approach ensures that you can quickly and efficiently find a viable solution for your reaction medium, saving valuable time and resources. By understanding the principles behind these techniques, you are better equipped to tackle the unique challenges presented by the fascinating and important class of indazole derivatives.
References
- Cosolvent - Wikipedia. Wikipedia. [Link]
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]
- Phase-transfer catalysis: A general green tactic in heterocyclic synthesis. Semantic Scholar. [Link]
- Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review). Request PDF. [Link]
- Synthesis of Some New Heterocyclic Compounds Using Phase Transfer Catalysis Technique (PTC).
- Applications of Phase Transfer Catalysis in Heterocyclic Chemistry (1983). SciSpace. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. PubMed Central. [Link]
- Phase Transfer Catalysis - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. [Link]
- Indazole synthesis. Organic Chemistry Portal. [Link]
- Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar. [Link]
- Improve Heterogeneous Chemical Reaction Kinetics by Sonic
- Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. American Chemical Society. [Link]
- Different Strategies To The Synthesis Of Indazole And Its Deriv
- Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]
- Co-solvency: Significance and symbolism. Wisdom Library. [Link]
- Methods of making indazoles - Google Patents.
- Lab tip: use a bath sonicator to help dissolve solids. YouTube. [Link]
- Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing. [Link]
- Sonication speeds up dissolution or actually increase solubility?
- Effect of various solvents on the synthesis of 1H- indazole.
- Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]
- Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]
- View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]
- (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
- Indazole synthesis discussion.. Mechanism of this reaction? Reddit. [Link]
- The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxyl
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
- The improvement of two kinds of synthetic methods of indazoles.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]
- Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]
- (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- Synthesis of substituted 1H-indazoles from arynes and hydrazones. PubMed. [Link]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4-Bromo-1-methyl-1H-indazole
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the cross-coupling of 4-Bromo-1-methyl-1H-indazole. This resource is designed to provide in-depth, field-tested insights and troubleshooting strategies to navigate the complexities of C-C and C-N bond formation with this versatile heterocyclic building block. The indazole moiety is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to accelerating discovery programs.[1][2]
This guide moves beyond generic protocols, offering a causal understanding of experimental choices to empower you to optimize your reactions effectively and confidently.
Frequently Asked Questions (FAQs)
Q1: Why can cross-coupling reactions with this compound be challenging?
A1: The primary challenge stems from the electronic nature of the this compound substrate. The indazole ring is electron-rich, which can slow down the rate-determining oxidative addition step in the palladium catalytic cycle.[3] This increased electron density at the C-Br bond makes it less electrophilic and thus less reactive towards the Pd(0) catalyst.[3] Consequently, standard catalyst systems like Pd(PPh₃)₄ may prove ineffective, leading to low or no conversion.[3]
Q2: Does the 1-methyl group on the indazole nitrogen affect the cross-coupling reaction?
A2: Yes, the 1-methyl group plays a crucial role. It serves as a protecting group for the indazole nitrogen, preventing potential catalyst inhibition or undesired side reactions that can occur with unprotected N-H indazoles.[4][5] In some cases, unprotected N-H heterocycles can coordinate to the palladium center, leading to catalyst deactivation. The 1-methyl group mitigates this issue, generally leading to more robust and reproducible reaction outcomes.
Q3: What are the most common side reactions to watch out for?
A3: Several side reactions can compete with your desired cross-coupling:
-
Debromination (Hydrodehalogenation): This is the reduction of the C-Br bond to a C-H bond, resulting in the formation of 1-methyl-1H-indazole. This is particularly prevalent in Heck reactions but can occur in other couplings, especially at elevated temperatures or with certain bases like triethylamine that can act as a hydride source.[6]
-
Homocoupling: This involves the coupling of two molecules of your organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the alkyne (in Sonogashira coupling). This is often a sign of non-optimal reaction conditions that favor transmetalation and reductive elimination of the organometallic partner with itself.
-
Protodeboronation (in Suzuki Coupling): This is the cleavage of the C-B bond of the boronic acid by a proton source (often water), leading to the formation of an arene byproduct and consumption of your coupling partner. This can be exacerbated by the choice of base and excess water in the reaction mixture.[3]
Troubleshooting Common Issues
Issue 1: Low or No Conversion of Starting Material
This is the most common issue and often points to a problem with the catalytic system's ability to perform the initial oxidative addition step.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | For electron-rich substrates like this compound, standard catalysts are often insufficient.[3] Switch to a more active catalyst system employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands facilitate oxidative addition.[3] For Suzuki couplings, Pd(dppf)Cl₂ has also shown good efficacy with bromoindazoles.[1][7] |
| Inappropriate Base | The base is crucial for the transmetalation step. For challenging couplings, a stronger base is often necessary. Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[3] |
| Suboptimal Solvent | Poor solubility of reactants or the catalyst can halt the reaction. Aprotic polar solvents like dioxane, THF, or DMF are generally good starting points.[8] Sometimes, a mixture of solvents (e.g., dioxane/water) is beneficial for Suzuki couplings to aid in dissolving the inorganic base.[9] |
| Oxygen Contamination | The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) throughout the experiment.[3] |
Issue 2: Significant Formation of Debrominated Byproduct
The presence of 1-methyl-1H-indazole indicates that a reduction pathway is competing with the cross-coupling.
| Potential Cause | Recommended Solution |
| Hydride Source | Certain bases, particularly triethylamine (TEA) in Heck reactions, can act as hydride donors, leading to debromination.[6] Consider switching to a non-hydridic base like an inorganic carbonate or phosphate. |
| High Reaction Temperature | Elevated temperatures can promote decomposition pathways, including debromination. Try running the reaction at a lower temperature for a longer duration. |
| Solvent Choice | Protic solvents can sometimes be a source of protons for debromination. Ensure you are using anhydrous solvents where appropriate. |
Catalyst Selection Guide for Different Cross-Coupling Reactions
The choice of catalyst is paramount for a successful reaction. Below is a summary of recommended starting points for various common cross-coupling reactions with this compound.
| Reaction Type | Recommended Palladium Source | Recommended Ligand | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂[1][5][9] | SPhos, XPhos, or dppf[1] | K₃PO₄, Cs₂CO₃, K₂CO₃[1][3] | Dioxane/H₂O, DME, THF[1][9] |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, BINAP, RuPhos, BrettPhos[10][11] | NaOtBu, LHMDS, K₃PO₄[12][13] | Toluene, Dioxane, THF[11] |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, or bulky phosphines for copper-free conditions[14][15][16] | Et₃N, i-Pr₂NH | THF, DMF, Toluene[15][16] |
| Heck | Pd(OAc)₂[6] | PPh₃, P(o-tolyl)₃[6][17] | Et₃N (use with caution), K₂CO₃, DABCO[6] | DMF, Acetonitrile |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with various aryl and heteroaryl boronic acids.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).[3]
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Understanding the Catalytic Cycle: A Troubleshooting Aid
A firm grasp of the catalytic cycle can help diagnose issues. If a reaction fails, consider which step is likely the bottleneck.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
References
- Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4379–4391. [Link]
- Zhang, H., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. The Journal of Organic Chemistry, 83(15), 8048-8055. [Link]
- ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of...[Link]
- Guillou, S., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(14), 2359-2368. [Link]
- Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856-859. [Link]
- Bonacorso, H. G., et al. (2017). A novel and efficient one-pot three-step protocol for the synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles. RSC Advances, 7(78), 49353-49364. [Link]
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6943-6955. [Link]
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6943-6955. [Link]
- Chen, C-Y., et al. (2011). Catalyzed Mizoroki–Heck Reaction or C–H Activation. Molecules, 16(12), 9874-9889. [Link]
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Leadbeater, N. E., & Williams, V. A. (2006). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 10(4), 833-837. [Link]
- Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
- Wang, D., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences, 13(7), 4095. [Link]
- Kumar, A., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 12(37), 24205-24215. [Link]
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6943-6955. [Link]
- Li, J., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 826-834. [Link]
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
- Lindsley, C. W., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(35), 4683-4686. [Link]
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
- ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. [Link]
- Jessiman, J. E., et al. (2022).
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6943-6955. [Link]
- Mehdipour, E., et al. (2022). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
- Reddit. (2022). Struggling with Suzuki Reaction. [Link]
- Organic Chemistry Frontiers. (2021). Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. [Link]
- Al-Masri, A. A., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- ResearchGate. (n.d.).
- Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?[Link]
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- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Optimizing N1-Alkylation of Indazoles
Welcome to the technical support guide for the selective N1-alkylation of indazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. We will delve into the mechanistic principles, provide actionable troubleshooting advice, and offer detailed protocols to help you achieve high regioselectivity and yield in your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common questions encountered during the N-alkylation of indazoles.
Q1: Why am I getting a mixture of N1 and N2 alkylated products?
The indazole ring is an ambident nucleophile, meaning it possesses two reactive nitrogen atoms (N1 and N2).[1] Following deprotonation, the resulting indazolide anion has nucleophilic character at both nitrogens. Consequently, direct alkylation often yields a mixture of N1 and N2 regioisomers.[1][2] The ratio of these products is highly sensitive to the reaction conditions.[1]
Q2: What are the primary factors that control N1 vs. N2 regioselectivity?
Regioselectivity is a delicate balance of several interconnected factors:
-
Base and Counter-ion: The choice of base determines the counter-ion (e.g., Na+, K+, Cs+). Strong hydride bases like Sodium Hydride (NaH) often favor N1-alkylation by forming a tight ion pair with the indazolide anion.[1][3][4] This is particularly effective when a chelating group is present at the C3 position.[2][4]
-
Solvent: The solvent's polarity and coordinating ability are critical. Non-polar aprotic solvents like Tetrahydrofuran (THF) are known to promote N1-selectivity, especially with NaH.[1][3] In contrast, polar aprotic solvents like N,N-Dimethylformamide (DMF) often lead to mixtures of isomers, particularly with carbonate bases.[1][3]
-
Substituents on the Indazole Ring: The electronic and steric nature of substituents dramatically influences the outcome.
-
C3 Position: Electron-withdrawing groups (e.g., -CO₂Me, -COMe) significantly enhance N1-selectivity, especially when using NaH in THF.[1][3] This is attributed to the sodium cation coordinating with both the N2 atom and the C3 substituent, sterically blocking the N2 position and directing the electrophile to N1.[1][2][4]
-
C7 Position: Bulky groups at C7 can sterically hinder the N1 position, reducing N1-selectivity.[1] Conversely, electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position have been shown to confer excellent N2-selectivity.[1][3][5][6]
-
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[7][8][9] Conditions that allow for equilibration can favor the formation of the more stable N1-alkylated product.[8][10] Kinetically controlled reactions, often at lower temperatures, can sometimes favor the N2 product depending on the substrate and reagents.
Troubleshooting Guide
This section provides solutions to common problems encountered during N1-alkylation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base: Carbonate bases (K₂CO₃, Na₂CO₃) may not be strong enough for complete deprotonation, especially in less polar solvents like THF.[3] 2. Poor solubility: The indazole starting material or the base (e.g., Cs₂CO₃) may have poor solubility in the chosen solvent at room temperature.[8][11] 3. Inactive electrophile: The alkylating agent (e.g., alkyl chloride) may not be reactive enough. 4. Steric hindrance: Bulky substituents on the indazole or the electrophile may slow the reaction. | 1. Switch to a stronger base: Use Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK).[1][8] 2. Increase temperature: For systems like Cs₂CO₃/dioxane, heating to 90 °C can significantly improve solubility and reaction rate.[1][9][11] 3. Use a more reactive electrophile: Employ an alkyl iodide or tosylate instead of a bromide or chloride.[1] 4. Increase reaction time and/or temperature: Monitor the reaction by LC-MS to determine the optimal duration. |
| Poor N1:N2 Regioselectivity | 1. Suboptimal base/solvent combination: Using carbonate bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, DMSO) frequently results in isomer mixtures.[1][3] 2. Lack of a directing group: Indazoles without an electron-withdrawing group at the C3 position may show poor selectivity. 3. Thermodynamic equilibration: In some systems, the initially formed kinetic product can equilibrate to the thermodynamic product, leading to mixtures if the reaction is not stopped at the right time. | 1. Employ the standard high-N1 selectivity conditions: Use NaH as the base in anhydrous THF. This combination is widely reported to provide excellent N1-selectivity, especially for indazoles with C3 electron-withdrawing groups.[1][3][4][5] 2. Consider the Cs₂CO₃/Dioxane system: For certain substrates, this combination at elevated temperatures (90 °C) can provide high yields of the N1 product.[1][9][11] 3. For N2-selectivity: Exploit steric hindrance at C7 or specific directing groups.[1][10] Mitsunobu conditions (PPh₃/DEAD) can also favor N2-alkylation for some substrates.[12] |
| Difficulty Separating N1/N2 Isomers | 1. Similar polarity: The N1 and N2 isomers often have very close Rf values on TLC and are difficult to separate by standard column chromatography.[1] | 1. Optimize reaction conditions first: The best approach is to maximize the formation of the desired isomer to simplify purification. 2. Use high-performance chromatography: Employ a high-resolution silica column with a shallow solvent gradient. 3. Consider derivatization: In challenging cases, the mixture could be derivatized to alter the polarity of one isomer, facilitating separation, followed by a deprotection step. |
Recommended Protocols & Methodologies
The following are detailed, field-proven protocols for achieving high regioselectivity in indazole alkylation.
Protocol 1: High N1-Selectivity using NaH in THF (Kinetic Control)
This method is the gold standard for achieving high N1-selectivity, particularly for indazoles bearing a C3-carboxylate or other electron-withdrawing group.[3][5][12] The proposed mechanism involves the formation of a sodium-chelated intermediate that sterically blocks the N2 position.[2][12]
Experimental Steps:
-
Preparation: Add the substituted 1H-indazole (1.0 eq.) to a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon).
-
Solvent Addition: Add anhydrous Tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 eq.) dropwise to the suspension. For less reactive electrophiles, gentle warming to 50 °C may be required.[1][2]
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically several hours to overnight).
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.[1]
Protocol 2: N1-Alkylation using Cs₂CO₃ in Dioxane
This protocol is an excellent alternative, especially for large-scale synthesis, as it avoids the use of sodium hydride. It has proven effective for substrates like methyl 5-bromo-1H-indazole-3-carboxylate, affording high yields of the N1 product.[9][11]
Experimental Steps:
-
Setup: To a solution of the indazole (1.0 eq.) in 1,4-dioxane (e.g., 0.1 M concentration) in a sealable reaction vessel, add Cesium Carbonate (Cs₂CO₃, 2.0 eq.).
-
Electrophile Addition: Add the alkyl tosylate (1.5 eq.).
-
Heating: Heat the reaction mixture to 90 °C.
-
Reaction Time: Stir for 2-3 hours or until reaction completion is confirmed by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the N1-substituted product.[1][9]
Data Summary & Mechanistic Visualization
Table 1: Influence of Base and Solvent on N1-Regioselectivity
The following table summarizes typical outcomes for the alkylation of an indazole with a C3-ester substituent.
| Base | Solvent | Temperature | Typical N1:N2 Ratio | Common Yield | Reference |
| NaH | THF | 0 °C to 50 °C | >95:5 | Good to Excellent | [1][3][5] |
| Cs₂CO₃ | DMF | Room Temp | ~2:1 - 4:1 | Moderate to Good | [3] |
| K₂CO₃ | DMF | Room Temp | ~1.5:1 - 3:1 | Moderate | [10] |
| Cs₂CO₃ | Dioxane | 90 °C | >95:5 | Excellent | [2][9][11] |
| t-BuOK | THF | Room Temp | >90:10 | Moderate (low conversion) | [8] |
Visualizations
Workflow for Condition Selection
Caption: Decision workflow for selecting an N1-alkylation protocol.
Proposed Mechanism for NaH/THF Selectivity
Caption: Chelation model for N1-selectivity with NaH/THF.
References
- Benchchem. (2025).
- Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (2022).
- Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
- ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
- Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- ResearchGate. (2024).
- Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
- Benchchem. (2025).
- Benchchem. (2025).
- Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation.
- Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
- Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373. [Link]
- ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Indazoles
Welcome to the Technical Support Center for the scale-up synthesis of substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the common challenges encountered when transitioning indazole synthesis from the laboratory bench to larger-scale production. Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] However, their synthesis is often plagued by issues that become more pronounced during scale-up, including regioselectivity, reaction kinetics, purification, and safety.[1][5]
This resource is structured to offer direct, actionable advice through a series of troubleshooting guides and frequently asked questions. Our goal is to equip you with the scientific understanding and practical methodologies to anticipate, diagnose, and resolve the hurdles of large-scale indazole synthesis.
Part 1: Troubleshooting Guide - Common Scale-Up Challenges & Solutions
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and validated solutions to common problems encountered during the scale-up of substituted indazole synthesis.
Issue 1: Poor or Inconsistent Regioselectivity in N-Alkylation
Q: We are observing a mixture of N-1 and N-2 alkylated indazole isomers during our scale-up, with batch-to-batch variability. How can we control the regioselectivity to favor the desired isomer?
A: This is one of the most frequent challenges in indazole chemistry. The indazole ring possesses two nucleophilic nitrogen atoms, leading to the formation of N-1 and N-2 regioisomers upon alkylation.[6][7][8][9] The ratio of these isomers is highly dependent on a delicate interplay of steric and electronic factors of the indazole core, the nature of the alkylating agent, the choice of base, and the solvent system.[6][7]
Root Cause Analysis & Strategic Solutions:
-
Kinetic vs. Thermodynamic Control: Often, N-2 alkylation is the kinetically favored pathway, while the N-1 substituted product is the thermodynamically more stable isomer.[7][8][10] On a small scale, reactions might inadvertently run under conditions that favor one over the other, but on a larger scale, with different heating and cooling profiles, this can become inconsistent.
-
Protocol for Thermodynamic Control: To favor the N-1 isomer, consider using conditions that allow for equilibration. This can be achieved by employing a strong, non-nucleophilic base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) and allowing the reaction to stir for an extended period or at a slightly elevated temperature.[6][10] A recent study demonstrated a highly selective and scalable N1-alkylation methodology under thermodynamic control, which was successfully demonstrated on a 100 g scale.[10][11]
-
-
Influence of the Base and Solvent System: The choice of base and solvent can dramatically influence the regiochemical outcome.[6][7]
-
For N-1 Selectivity: The combination of NaH in THF has been shown to be effective for achieving high N-1 regioselectivity, particularly for indazoles with electron-withdrawing groups at the C-3 position.[6] This is potentially due to the coordination of the sodium cation between the N-2 nitrogen and an oxygen atom of the substituent.[8]
-
For N-2 Selectivity: Under neutral or acidic conditions, alkylation often proceeds at the N-2 position.[9] Some methodologies have been developed for the regioselective synthesis of 2H-indazoles using direct alkylation with diazo compounds in the presence of an acid like TfOH.[9]
-
Troubleshooting Workflow for N-Alkylation Regioselectivity:
Caption: Decision workflow for optimizing N-alkylation regioselectivity.
Issue 2: Decreased Yield and Slower Reaction Rates Upon Scale-Up
Q: Our indazole synthesis, which worked efficiently on a gram scale, is now showing significantly lower yields and incomplete conversion at the kilogram scale. What factors should we investigate?
A: A drop in yield and reaction rate upon scale-up is a common problem in process chemistry.[5][12] This is often due to mass and heat transfer limitations, which are less of an issue in small laboratory flasks but become critical in large reactors.
Root Cause Analysis & Strategic Solutions:
-
Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions or decomposition. It can also result in poor distribution of catalysts or reagents.
-
Optimization Strategy: Evaluate the reactor's agitation efficiency. This may involve changing the impeller type, adjusting the stirring speed, or using baffles to improve turbulence. For heterogeneous reactions (e.g., using a solid base or catalyst), ensuring efficient suspension of the solid is crucial.
-
-
Heat Transfer Issues: Exothermic or endothermic reactions are more difficult to control on a large scale due to the lower surface-area-to-volume ratio of large reactors.
-
Optimization Strategy: For exothermic reactions, a slower addition rate of reagents may be necessary to allow the cooling system to dissipate the heat effectively. For endothermic reactions, ensure the heating system has sufficient power to maintain the optimal reaction temperature throughout the batch. Continuous flow chemistry can be an excellent alternative for managing exotherms, as it offers superior heat transfer.[13][14]
-
-
Solvent and Concentration Effects: Solvents that are effective on a small scale may not be ideal for scale-up due to factors like boiling point, viscosity, or safety. Higher concentrations used to increase throughput can sometimes lead to precipitation of intermediates or products, hindering the reaction.[15]
-
Optimization Strategy: Re-evaluate the solvent choice based on its physical properties and its ability to keep all components in solution at the desired reaction temperature. A solvent screen at the intended scale-up concentration is advisable.
-
Data-Driven Approach to Scale-Up Troubleshooting:
| Parameter | Small-Scale Observation | Potential Scale-Up Issue | Recommended Action |
| Reaction Time | 2 hours to completion | >12 hours, incomplete conversion | Investigate mixing and heat transfer. Consider a more dilute system or a different solvent. |
| Exotherm | Easily controlled with an ice bath | Uncontrolled temperature spike | Slow down reagent addition. Improve reactor cooling capacity. |
| Product Purity | Clean product by NMR | Increased impurity profile | Re-evaluate temperature control and mixing to minimize side reactions. |
| Physical State | Homogeneous solution | Slurry formation | Increase solvent volume or switch to a solvent with higher solubility for all components. |
Part 2: Frequently Asked Questions (FAQs) for Indazole Synthesis Scale-Up
Q1: Which synthetic route for substituted indazoles is generally most amenable to scale-up?
A1: While the "best" route is substrate-dependent, certain classical reactions have been adapted for large-scale synthesis. The Fischer indole synthesis , for example, is a robust method for preparing certain substituted indoles and can be conceptually extended to indazoles.[16][17][18][19] However, it often requires harsh acidic conditions and high temperatures, which can be challenging from a materials and safety perspective on a large scale.
More modern approaches, such as those involving transition-metal-catalyzed cross-coupling reactions, can offer milder conditions and broader functional group tolerance.[1][20] For instance, intramolecular Ullmann-type reactions have been developed for the synthesis of fluorinated indazoles with good yields at the laboratory scale, though they may present thermal hazard concerns that need careful management.[21] The Davis-Beirut reaction is another valuable method, particularly for 2H-indazoles, and can be carried out under relatively mild basic conditions.[1][22][23]
Ultimately, a thorough process safety assessment and a cost-benefit analysis of starting materials and reagents are crucial when selecting a route for scale-up.
Q2: What are the primary safety concerns when scaling up the synthesis of substituted indazoles?
A2: Several safety hazards must be carefully managed during the scale-up of indazole synthesis:
-
Thermal Runaway: Many indazole syntheses are exothermic. As discussed previously, poor heat transfer in large reactors can lead to a thermal runaway. A thorough thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) is essential to understand the reaction's thermal profile.[24][25]
-
Use of Hazardous Reagents:
-
Hydrazine and its derivatives: These are common starting materials but are often toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) and engineering controls.
-
Strong bases like NaH: Sodium hydride is highly reactive and pyrophoric. It must be handled under an inert atmosphere.
-
Azide reagents: Sodium azide, used in some synthetic routes, is highly toxic and can form explosive heavy metal azides.[1]
-
-
Off-gassing: Some reactions may produce gaseous byproducts (e.g., nitrogen gas). The reactor must be properly vented to handle the gas evolution safely.
Safety Protocol Workflow for Scale-Up:
Caption: A stepwise safety assessment workflow for scaling up indazole synthesis.
Q3: How can we improve the purification of our substituted indazole product on a large scale?
A3: Column chromatography, while convenient in the lab, is often impractical and costly for large-scale purification. The focus should shift to crystallization-based purification.
-
Develop a Crystallization Protocol:
-
Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the desired indazole has high solubility at an elevated temperature and low solubility at room temperature or below. Anti-solvent crystallization is also a powerful technique.
-
Impurity Purging: The chosen solvent system should ideally keep the major impurities dissolved while the product crystallizes.
-
Salt Formation: If the indazole product is basic, forming a salt (e.g., with HCl or p-toluenesulfonic acid) can often induce crystallization and improve the product's handling properties.[11]
-
-
Reslurrying: If the initial purity after crystallization is not sufficient, reslurrying the crude solid in a suitable solvent can be an effective way to wash away impurities without the need for a full re-dissolution and re-crystallization.
-
Extraction: A well-designed aqueous workup can be highly effective. For example, if your product is a free base and the main impurities are acidic, an extraction with a dilute aqueous acid can pull the product into the aqueous phase, leaving neutral and acidic impurities in the organic layer. The product can then be re-isolated by basifying the aqueous layer and extracting with an organic solvent.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis.
- Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
- ResearchGate. (n.d.). Optimized synthesis of 7- aza -indazole by Diels–Alder cascade and associated process safety | Request PDF.
- Alam, M. M., & Keating, M. J. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
- National Institutes of Health. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines.
- ChemRxiv. (n.d.). Optimized synthesis of 7-aza-indazoles by Diels–Alder cascade and associated process safety.
- ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction | The Journal of Organic Chemistry.
- PMC. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles.
- Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.
- ResearchGate. (2025). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Wang, J., Mccreanney, A., Taylor-Young, A., Fenton, H. A. M., Miah, R., Johnson, R. A., ... & Walton, R. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- J&K Scientific LLC. (2021). Fischer Indole Synthesis.
- ResearchGate. (n.d.). Chapter 16. Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry.
- ResearchGate. (2025). Multigram scale synthesis of a useful aza-Diels–Alder adduct in a one-step procedure.
- Wikipedia. (n.d.). Fischer indole synthesis.
- RSC Blogs. (2010). Versatile variation on the Fischer indole synthesis.
- ResearchGate. (n.d.). Optimized Synthesis of 7-Aza-Indazoles by Diels–Alder Cascade and Associated Process Safety | Request PDF.
- ResearchGate. (2024). Development of a selective and scalable N1-indazole alkylation.
- Benchchem. (n.d.). Addressing incomplete conversion in indazole synthesis.
- Mal, D., Ghosh, K., & Mal, P. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PubMed Central.
- Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. PubMed.
- Bolm, C., & Pu, X. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. PubMed.
- ACS. (n.d.). Challenges of scaling up chemical processes (based on real life experiences).
- ACS Publications. (n.d.). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines | Organic Letters.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
- Organic Syntheses Procedure. (n.d.). indazole.
- MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Tandon, R., Singh, V. K., & Singh, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH.
- Wikipedia. (n.d.). Davis–Beirut reaction.
- PubMed. (n.d.). A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine.
- RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry?.
- Uk-cpi.com. (2025). 6 key challenges when scaling up sustainable chemical processes.
- ResearchGate. (2025). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). | Request PDF.
- ResearchGate. (n.d.). Davis–Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N -Aryl 2 H -Indazoles | Request PDF.
- Thieme. (n.d.). New Synthesis of 3-Substituted Indazoles from 3-Trimethylsilylindazole.
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Technical Support Center: Analysis of 4-Bromo-1-methyl-1H-indazole Synthesis
Welcome to the technical support guide for the synthesis and analysis of 4-Bromo-1-methyl-1H-indazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common analytical challenges encountered during this synthesis, with a specific focus on identifying byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively.
Understanding the Core Synthetic Challenge: Regioselectivity
The synthesis of this compound is typically achieved via the N-methylation of 4-Bromo-1H-indazole.[1] The indazole anion is an ambident nucleophile, meaning the methylation can occur at two different nitrogen atoms, N1 or N2. This leads to the formation of two distinct regioisomers with identical molecular weights.
The primary challenge, therefore, is not just driving the reaction to completion, but controlling the regioselectivity to favor the desired N1-methylated product over the N2-methylated byproduct.[2][3][4] Reaction conditions, such as the choice of base (e.g., NaH, K₂CO₃) and solvent (e.g., THF, DMF), play a critical role in influencing this selectivity.[2][3] Your LC-MS analysis is the ultimate tool for quantifying the success of this control.
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Technical Support Center: Improving Regioselectivity in the Bromination of Indazoles
Welcome to the Technical Support Center for Indazole Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective indazole bromination. Here, we address common challenges and provide field-proven insights to help you achieve your desired synthetic outcomes with precision and reliability.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for bromination on an unsubstituted indazole ring, and what factors generally control this?
A1: The indazole ring exhibits distinct reactivity at several positions. The primary sites for electrophilic bromination are the C3, C5, and C7 positions. The regioselectivity of the reaction is not arbitrary; it is governed by a combination of electronic and steric factors inherent to the indazole core, as well as the specific reaction conditions employed.
-
C3-Position: This position is often the most kinetically favored site for electrophilic attack, especially under neutral or basic conditions. The lone pair of the N2 nitrogen can participate in stabilizing the transition state, making the C3 carbon electron-rich and susceptible to bromination.[1][2]
-
C5 and C7-Positions: These positions on the benzene portion of the indazole are also susceptible to bromination, particularly under acidic conditions where the indazolium cation is the reactive species.[1] The electronic nature of these positions is influenced by the fused pyrazole ring.
The choice of brominating agent, solvent, temperature, and the presence or absence of protecting groups on the nitrogen atoms are all critical levers to control the regiochemical outcome.
Q2: I am consistently getting a mixture of 3,5-dibromoindazole and other polybrominated species. How can I favor the formation of 3-bromoindazole?
A2: The formation of over-brominated products is a common challenge, indicating that the reaction conditions are too harsh or that the stoichiometry is not well-controlled. To enhance the selectivity for mono-bromination at the C3 position, consider the following adjustments:
-
Stoichiometry Control: Carefully control the amount of the brominating agent. Use 1.0 to 1.3 equivalents of the brominating agent, such as N-bromosuccinimide (NBS), to favor mono-bromination.[1]
-
Temperature Management: Perform the reaction at a lower temperature. This decreases the reaction rate and can help to minimize competing side reactions that lead to polybromination.[1]
-
Choice of Brominating Agent: While bromine (Br₂) can be effective, it is highly reactive and can lead to over-bromination. Milder reagents like NBS or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) often provide better control.[2][3]
-
Solvent and pH: The choice of solvent can influence regioselectivity. Using environmentally friendly solvents like water or ethanol with NBS can provide good selectivity for mono-bromination.[1][4] Basic conditions can favor the formation of the indazole anion, which is highly reactive at the C3 position.[1]
Q3: How can I selectively brominate the C7 position of an indazole?
A3: Achieving C7 selectivity can be challenging due to the inherent reactivity of the C3 and C5 positions. However, this can be accomplished through strategic substrate design and reaction engineering.
-
Directing Groups: The presence of a substituent at the C4 position can sterically hinder attack at C3 and C5, thereby directing bromination to the C7 position.[5]
-
Protecting Groups: While not a direct method for C7 bromination, the use of N-protecting groups can alter the electronic properties of the ring and influence the overall reactivity, which can be leveraged in a multi-step synthesis.
-
Alternative Synthetic Routes: In some cases, it may be more efficient to synthesize the 7-bromoindazole from a pre-functionalized precursor rather than through direct bromination of the parent indazole. One common approach involves the Sandmeyer reaction on 7-aminoindazole.[6][7]
Q4: What is the role of N-protection in directing the regioselectivity of indazole bromination?
A4: N-protection is a cornerstone strategy for controlling regioselectivity in indazole chemistry. The two nitrogen atoms (N1 and N2) can be selectively protected, and the choice of protecting group and its position has a profound impact on subsequent reactions.
-
N1-Protection: Protection at the N1 position generally leaves the C3 position susceptible to electrophilic attack. However, the nature of the protecting group can influence the electronic properties of the ring.
-
N2-Protection: Protection at the N2 position is particularly useful for directing functionalization to the C3 position. For instance, a 2-(trimethylsilyl)ethoxymethyl (SEM) group can direct regioselective C3 lithiation, and the resulting nucleophile can react with a range of electrophiles.[8][9]
The choice of protecting group should be made based on its stability to the bromination conditions and the ease of its subsequent removal.[10]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Bromoindazole
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase the reaction time or temperature moderately. - Ensure the brominating agent is fresh and active. |
| Formation of Multiple Side Products | - Re-evaluate the stoichiometry of the brominating agent.[1] - Lower the reaction temperature to improve selectivity.[1] - Consider a milder brominating agent. |
| Suboptimal Solvent | - Screen different solvents. For instance, ethanol or water can be effective for mono-bromination with NBS.[1][4] |
Problem 2: Difficulty in Separating Regioisomers
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Isomers | - Optimize column chromatography conditions (e.g., different solvent systems, gradient elution). - Consider recrystallization from a suitable solvent system to isolate the major isomer.[1] |
| Reaction is Not Selective | - Revisit the reaction conditions to improve the regioselectivity (see FAQs). - Explore N-protection strategies to direct the bromination to a single position.[8][10] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Bromo-4-nitro-1H-indazole
This protocol details the synthesis of 3-bromo-4-nitro-1H-indazole, demonstrating a method for bromination at the C3 position in the presence of an electron-withdrawing group.[1]
Materials:
-
4-nitro-1H-indazole
-
Sodium acetate
-
Acetic acid
-
Chloroform
-
Bromine
Procedure:
-
To a flask equipped with a mechanical stirrer, add sodium acetate (0.306 mol), 4-nitro-1H-indazole (0.306 mol), 300 mL of acetic acid, and 300 mL of chloroform.
-
Prepare a solution of bromine (0.322 mol) in 60 mL of acetic acid.
-
Add the bromine solution to the reaction mixture over 3.5 hours, while maintaining the temperature below 25 °C.
-
Stir the reaction mixture for an additional two hours.
-
Concentrate the mixture under reduced pressure.
-
Add 500 mL of water to the resulting solids.
-
Collect the solids by filtration, wash with 500 mL of water, and dry under vacuum to yield 3-bromo-4-nitro-1H-indazole.
Protocol 2: Ultrasound-Assisted C3 Bromination of Indazoles
This protocol presents a modern and efficient method for the C3 bromination of indazoles using dibromohydantoin (DBDMH) under ultrasound irradiation.[2][3]
Materials:
-
Indazole derivative
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
Procedure:
-
In a reaction vessel, combine the indazole derivative (0.2 mmol), DBDMH (0.2 mmol), and Na₂CO₃ (0.4 mmol).
-
Add 2.0 mL of ethanol.
-
Place the vessel in an ultrasonic bath (40 kHz/50 W) and irradiate at 40 °C for 30 minutes.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the product using standard workup and chromatography procedures.
Visualizing Reaction Control
The following diagram illustrates the key decision points for controlling the regioselectivity of indazole bromination.
Caption: Decision workflow for regioselective indazole bromination.
The next diagram illustrates the influence of N-protection on the reaction outcome.
Caption: Impact of N-protection on indazole functionalization.
References
- ChemRxiv.
- Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- National Institutes of Health. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. [Link]
- National Institutes of Health.
- National Institutes of Health.
- National Institutes of Health.
- National Institutes of Health. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
- ACS Publications.
- ResearchGate.
- RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
- RSC Publishing.
- RSC Publishing. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. [Link]
- ResearchGate. The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),... [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to Differentiating 4-Bromo-1-methyl-1H-indazole and 4-Bromo-2-methyl-2H-indazole
For researchers in medicinal chemistry and drug development, the unambiguous characterization of isomeric molecules is a foundational requirement for advancing a project. The N-methylation of 4-bromo-1H-indazole presents a classic challenge: the formation of a mixture of two constitutional isomers, 4-Bromo-1-methyl-1H-indazole (the N1-isomer) and 4-Bromo-2-methyl-2H-indazole (the N2-isomer). While their molecular formulas and weights are identical, the position of the methyl group profoundly influences their electronic structure and, consequently, their spectroscopic properties. This guide provides a comprehensive comparison of these two isomers, offering experimental insights and detailed protocols to enable their confident differentiation and characterization.
The Synthetic Challenge: A Mixture of Isomers
The alkylation of 4-bromo-1H-indazole with an electrophile such as iodomethane in the presence of a base (e.g., potassium carbonate) typically does not proceed with complete regioselectivity. The reaction yields a mixture of both the N1 and N2 methylated products.[1] The ratio of these isomers can be influenced by reaction conditions, but their separation by techniques such as silica gel column chromatography is almost always a necessary downstream step.[1] This inherent lack of regioselectivity underscores the critical need for robust analytical methods to distinguish the final, purified isomers.
Spectroscopic Fingerprints: Unambiguous Isomer Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the N1 and N2 isomers of 4-bromo-methyl-indazole. The different electronic environments of the protons and carbons in each isomer lead to distinct chemical shifts and coupling patterns.
¹H NMR Spectroscopy: A Tale of Two Rings
The ¹H NMR spectra of the two isomers show clear and diagnostic differences. The aromatic protons and the N-methyl protons resonate at distinct chemical shifts, allowing for straightforward identification.
| Proton Assignment | This compound (N1) | 4-Bromo-2-methyl-2H-indazole (N2) | Key Differentiator |
| H3 | ~7.98 ppm (d, J ≈ 0.9 Hz) | ~8.37 ppm (s) | The H3 proton in the N2-isomer is significantly downfield and appears as a singlet. |
| Aromatic Protons | ~7.27-7.67 ppm (m) | ~7.13-7.60 ppm (m) | Subtle differences in the multiplet patterns of the benzene ring protons. |
| N-CH₃ | ~4.04 ppm (s) | ~4.16 ppm (s) | The N-methyl protons of the N2-isomer are typically shifted slightly downfield. |
| Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. Data compiled from multiple sources.[1] |
The most striking difference lies in the chemical shift and multiplicity of the H3 proton. In the N1-isomer, the proximity of the N-methyl group to the pyrazole ring influences the electronic environment differently than in the N2-isomer, where the methyl group is further from the benzene portion of the molecule. This results in the characteristic downfield shift of the H3 proton in the N2-isomer.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
While ¹H NMR is often sufficient for initial identification, ¹³C NMR provides complementary data to confirm the carbon framework of each isomer. The chemical shifts of the carbon atoms, particularly those in the pyrazole ring and the N-methyl group, are sensitive to the position of methylation.
| Carbon Assignment | This compound (N1) | 4-Bromo-2-methyl-2H-indazole (N2) |
| C3 | ~134.8 ppm | ~122.5 ppm |
| C3a | ~123.1 ppm | ~126.8 ppm |
| C4 | ~109.7 ppm | ~120.4 ppm |
| C5 | ~126.8 ppm | ~121.0 ppm |
| C6 | ~120.9 ppm | ~122.8 ppm |
| C7 | ~121.0 ppm | ~118.0 ppm |
| C7a | ~140.0 ppm | ~149.7 ppm |
| N-CH₃ | ~35.0 ppm | ~40.0 ppm |
| Note: The presented values are predicted chemical shifts as directly comparative experimental data for these specific isomers is not readily available in the literature. These predictions are based on established principles of indazole NMR spectroscopy. |
The differing electronic distribution in the benzenoid structure of the N1-isomer versus the quinonoid-like structure of the N2-isomer results in these observable shifts in the carbon resonances.
Advanced 2D NMR Techniques: The Gold Standard for Confirmation
For absolute, unambiguous structural assignment, two-dimensional NMR experiments are invaluable. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for differentiating N1 and N2 indazole isomers.
In the N1-isomer, a correlation is expected between the N-methyl protons and the C7a carbon. Conversely, in the N2-isomer, a correlation should be observed between the N-methyl protons and the C3 carbon. These long-range correlations provide definitive proof of the methyl group's position.
Caption: Workflow for NMR-based isomer characterization.
Complementary Analytical Techniques
While NMR is the primary tool, other analytical techniques can provide supporting evidence for the characterization of these isomers.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will show the same molecular ion peak for both isomers due to their identical molecular weight (211.06 g/mol ). However, subtle differences in their fragmentation patterns may be observable. The more stable N1-isomer might exhibit a more intense molecular ion peak compared to the N2-isomer. Characteristic fragments for indazoles include the loss of N₂ and subsequent rearrangements, though the specific relative abundances of these fragments may differ between the two isomers.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will be broadly similar, showing characteristic peaks for aromatic C-H and C=C stretching. However, minor differences in the fingerprint region (below 1500 cm⁻¹) may be present due to the different symmetry and bond vibrations in the two heterocyclic ring systems.
Chromatography
As mentioned, the two isomers are separable by column chromatography. The N1-isomer (this compound) is generally less polar than the N2-isomer (4-Bromo-2-methyl-2H-indazole). In a typical normal-phase chromatography system (e.g., silica gel with a hexane/ethyl acetate eluent), the N1-isomer will have a higher Rf value.[1] This difference in polarity is a direct consequence of the different dipole moments arising from the placement of the methyl group.
Experimental Protocols
Synthesis and Separation of 4-Bromo-N-methyl-indazole Isomers
Materials:
-
4-Bromo-1H-indazole
-
Iodomethane
-
Potassium Carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexane
-
Saturated Saline Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel
Procedure:
-
To a solution of 4-bromo-1H-indazole (1.0 eq) in acetone or DMF, add K₂CO₃ (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add iodomethane (1.2-1.8 eq) to the reaction mixture.
-
Heat the reaction under reflux for 3-8 hours, monitoring by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated saline solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the two isomers.[1]
Caption: Synthesis and separation of N-methylated indazole isomers.
NMR Sample Preparation and Analysis
Materials:
-
Isomer sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube
Procedure:
-
Dissolve the isomer sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube.
-
Acquire a ¹H NMR spectrum to assess purity and for initial identification based on the characteristic chemical shifts.
-
Acquire a ¹³C NMR spectrum for further structural confirmation.
-
If unambiguous assignment is required, perform a 2D HMBC experiment.
-
Process and analyze the spectra, paying close attention to the chemical shifts of the H3 proton, the N-methyl protons, and the HMBC correlations between the N-methyl protons and the C3/C7a carbons.
Conclusion
The differentiation of this compound and 4-Bromo-2-methyl-2H-indazole is a critical step for any research involving these scaffolds. While their synthesis often produces a mixture, a systematic approach utilizing chromatographic separation and detailed spectroscopic analysis, particularly ¹H and 2D NMR, allows for their confident and unambiguous characterization. The distinct spectroscopic fingerprints outlined in this guide provide a reliable roadmap for researchers to distinguish between these two important isomers, ensuring the integrity and accuracy of their scientific endeavors.
References
Sources
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Coupling of Bromo-Indazoles
Introduction: The Strategic Importance of Indazole Functionalization
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including those with anticancer, anti-inflammatory, and anti-HIV properties.[1][2] The ability to precisely and efficiently functionalize this privileged heterocycle is therefore a critical task in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forming the C(sp²)–C(sp²) bonds necessary to elaborate on the indazole core, valued for its mild conditions and broad functional group tolerance.[2][3]
However, the successful coupling of bromo-indazoles is not a "one-size-fits-all" endeavor. The electronic nature of the indazole ring system and the position of the bromine substituent significantly influence reactivity. The choice of catalyst, specifically the palladium or nickel source and the associated phosphine ligand, is the most critical parameter dictating the success, efficiency, and yield of the reaction.
This guide provides an in-depth comparison of common catalytic systems for the Suzuki-Miyaura coupling of bromo-indazoles. We will move beyond simple protocols to explore the causality behind catalyst selection, offering experimental data to support our analysis and empower researchers to make informed decisions for their specific synthetic challenges.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
Before comparing catalysts, it is crucial to understand the fundamental mechanism. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][3] Each step in this cycle presents a potential kinetic bottleneck, and the role of the catalyst and its ligands is to facilitate smooth transitions between these stages.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indazole, forming a Pd(II) intermediate. The electron richness and steric profile of the phosphine ligands are critical here.
-
Transmetalation: The organic group from the activated boronic acid (or boronate ester) is transferred to the Pd(II) complex, displacing the halide. This step is base-mediated.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[4]
Caption: Decision workflow for selecting a Suzuki-Miyaura catalyst system.
Detailed Experimental Protocol: A Validated Starting Point
This protocol describes a reliable method for the Suzuki-Miyaura coupling of a bromo-indazole, based on the highly efficient Pd(dppf)Cl₂ catalyst system. [1][5]It is intended as a robust starting point for further optimization.
Reaction: Coupling of 5-Bromo-1-ethyl-1H-indazole with (4-methoxyphenyl)boronic acid.
Materials:
-
5-Bromo-1-ethyl-1H-indazole (1.0 equiv)
-
(4-methoxyphenyl)boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 5-bromo-1-ethyl-1H-indazole, (4-methoxyphenyl)boronic acid, and potassium carbonate.
-
Causality: Using anhydrous K₂CO₃ is crucial; it acts as the base required to form the boronate species, which is the active nucleophile in the transmetalation step. [4]Using at least 2-3 equivalents ensures the reaction proceeds efficiently.
-
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the vessel.
-
Inerting the Atmosphere: Seal the vessel and evacuate and backfill it with an inert gas (e.g., Argon) three times.
-
Causality: This step is critical to prevent the oxidation of the Pd(0) species, which is the catalytically active form. Oxygen can lead to catalyst degradation and the formation of unwanted side products.
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Causality: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen. The water in the solvent mixture often accelerates the transmetalation step.
-
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (e.g., 80-100 °C). [1][5]6. Monitoring: Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting bromo-indazole is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts. [6] * Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure 5-aryl-indazole derivative.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of functionalized indazoles. While Pd(dppf)Cl₂ represents a highly reliable and efficient first choice for many bromo-indazole substrates, a thorough understanding of the available catalytic systems is key to overcoming synthetic challenges. For sterically demanding couplings, catalysts with bulky, electron-rich ligands may offer superior performance. Furthermore, as cost and sustainability become increasingly important, nickel-based catalysts present a compelling and powerful alternative that warrants serious consideration in process development.
This guide serves as a foundational resource. The ultimate success will always depend on empirical optimization, but by starting with a logically chosen, high-performance catalyst system, researchers can significantly streamline the path to their target molecules.
References
- Yang, Z., Yu, J.-T., Pan, C., Jiang, Y., & Cheng, J. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry.
- Yang, Z., Yu, J.-T., Pan, C., Jiang, Y., & Cheng, J. (2022). Recent Advances in C–H Functionalization of 2H-Indazoles.
- MDPI. (n.d.).
- Yang, Z., Yu, J.-T., Pan, C., Jiang, Y., & Cheng, J. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry.
- MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole. BenchChem.
- Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4379-4391.
- RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
- ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of...
- Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
- ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- BenchChem. (2025). comparative analysis of catalysts for 5-bromoindole Suzuki coupling. BenchChem.
- Viciano, M., & Poyatos, M. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- Shaughnessy, K. H., DeVasher, R. B. (2011). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 13(15), 4064-4067.
- Han, F.-S. (2013).
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Mastering N1:N2 Regioselectivity in Indazole Methylation
Abstract
The indazole core is a cornerstone pharmacophore, integral to a multitude of therapeutic agents.[1][2][3][4][5] The functionalization of this bicyclic heterocycle, particularly through N-alkylation, is a critical step in drug development. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) presents a significant synthetic challenge, often leading to mixtures of regioisomers.[3][6][7] This guide provides an in-depth analysis of the factors governing N1 versus N2 regioselectivity in indazole methylation. We will dissect the interplay of thermodynamic and kinetic control, the nuanced effects of substituents, and the critical role of reaction conditions. By presenting comparative experimental data and detailed, field-proven protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to predictably and selectively synthesize the desired N-methylated indazole isomer.
The Fundamental Dichotomy: Thermodynamic vs. Kinetic Control
The regiochemical outcome of indazole methylation is fundamentally a contest between the thermodynamic and kinetic products. Understanding this principle is paramount to controlling the reaction. The two nitrogen atoms of the indazole ring are part of a tautomeric system, existing in equilibrium between the 1H-indazole and 2H-indazole forms.
The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][4][8] Consequently, under conditions that allow for equilibration, the N1-methylated product is the thermodynamically favored isomer.[2][8] Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored N2-isomer.[8][9][10]
The selection of reaction parameters—base, solvent, and methylating agent—determines whether the reaction proceeds under kinetic or thermodynamic control, thus dictating the N1:N2 ratio.[1][2][8]
The Pillars of Selectivity: A Comparative Analysis of Reaction Conditions
Direct alkylation of 1H-indazoles often yields a mixture of N1- and N2-substituted products.[6][7] Achieving high regioselectivity requires careful tuning of the reaction conditions. Below, we compare the key variables that steer the methylation towards either the N1 or N2 position.
The Role of the Base and Solvent System
The choice of base and solvent is arguably the most critical factor in directing regioselectivity.
-
For N1-Selectivity (Thermodynamic Control): Strong, non-nucleophilic bases in aprotic solvents are the hallmark of N1-selective protocols. Sodium hydride (NaH) in tetrahydrofuran (THF) is a classic combination that promotes the formation of the thermodynamically stable N1-isomer.[1][2][4][8] The use of NaH ensures complete deprotonation, and the resulting indazolide anion can equilibrate to the more stable conformation leading to N1-alkylation. Other bases like cesium carbonate (Cs₂CO₃) have also been employed, though their effectiveness can be solvent-dependent.[4]
-
For N2-Selectivity (Kinetic Control): Achieving N2-selectivity often involves conditions that favor the kinetic product. This can be accomplished through several strategies:
-
Weaker Bases and Polar Aprotic Solvents: Using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) can favor N2-alkylation, although mixtures are common.[11]
-
Specific Reagent Combinations: Certain combinations, such as dimethyl carbonate (DMC) with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMF, have proven effective for selective N2-methylation.[8]
-
Acid Catalysis: Under mild acidic conditions, regioselective alkylation at the N2 position can occur.[9][10] For example, using alkyl 2,2,2-trichloroacetimidates promoted by trifluoromethanesulfonic acid (TfOH) can provide high N2 selectivity.[12][13] Similarly, TfOH-catalyzed reactions with diazo compounds also yield N2-alkylated products with high selectivity.[14]
-
The Influence of the Methylating Agent
The nature of the electrophile also plays a significant role. While simple alkyl halides like methyl iodide are commonly used, their reactivity can sometimes lead to poor selectivity.[9][10] The choice of methylating agent can be a subtle but powerful tool:
-
Hard vs. Soft Electrophiles: While not a universally predictive model, the Hard and Soft Acids and Bases (HSAB) theory can offer some insight. The N1 position is often considered "harder" and the N2 "softer," though this is highly dependent on the specific indazole substrate.
-
Specialized Reagents: As mentioned, reagents like dimethyl carbonate and methyl 2,2,2-trichloroacetimidate have been developed for highly regioselective N2-methylations.[8][9][12]
The Impact of Steric and Electronic Substituent Effects
The substituents on the indazole ring can dramatically alter the N1:N2 ratio by exerting steric and electronic effects.
-
Steric Hindrance: A bulky substituent at the C7 position sterically hinders the N1 nitrogen, strongly directing methylation to the N2 position.[3][15] Even under conditions that would typically favor N1-alkylation (e.g., NaH in THF), indazoles with C7 substituents like -NO₂ or -CO₂Me exhibit excellent N2-selectivity.[1][2][4][5] Substituents at the C3 position can also influence the regioselectivity, though the effect is often less pronounced than at C7.[12]
-
Electronic Effects: The electronic nature of the substituents influences the relative nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups can decrease the electron density at N1, potentially favoring N2 attack. Conversely, electron-donating groups can enhance N1 nucleophilicity.
The interplay of these factors is visually summarized in the workflow below.
Caption: Factors governing N1 vs. N2 regioselectivity in indazole methylation.
Comparative Experimental Data
The following tables summarize the outcomes of indazole methylation under various conditions, highlighting the impact of different parameters on the N1:N2 product ratio.
Table 1: Effect of Base and Solvent on Methylation of Unsubstituted 1H-Indazole
| Entry | Base | Solvent | Methylating Agent | N1:N2 Ratio | Predominant Isomer | Reference(s) |
| 1 | NaH | THF | Alkyl Bromide | >95:5 | N1 | [1][2][4] |
| 2 | Cs₂CO₃ | DMF | Pentyl Bromide | 1.3 : 1 | N1 (slight) | [4] |
| 3 | K₂CO₃ | DMF | Isobutyl Bromide | 58 : 42 | N1 (slight) | [11] |
| 4 | DABCO | DMF | Dimethyl Carbonate | Kinetically Favored | N2 | [8] |
| 5 | TfOH (acid) | DCM | Diazo Compound | 0 : 100 | N2 | [3][14] |
Table 2: Effect of C7-Substituents on Regioselectivity (Conditions: NaH, THF)
| Entry | C7-Substituent | Methylating Agent | N1:N2 Ratio | Predominant Isomer | Reference(s) |
| 1 | -H | Pentyl Bromide | >95 : 5 | N1 | [1][2] |
| 2 | -NO₂ | Pentyl Bromide | 4 : 96 | N2 | [1][2][4] |
| 3 | -CO₂Me | Pentyl Bromide | 4 : 96 | N2 | [1][2][4] |
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for achieving high regioselectivity in indazole methylation.
Protocol 1: N1-Selective Methylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N1 position by leveraging thermodynamic control.[3][8]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Biological Activity of Bromo-indazole Isomers
Introduction: The Versatility of the Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] Indazole-containing compounds have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The introduction of a bromine atom onto the indazole ring further modulates the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which can significantly influence its biological activity and pharmacokinetic profile.
This guide provides a comparative analysis of the biological activities of positional isomers of bromo-indazole, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and explore the experimental methodologies used to evaluate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of bromine substitution on the pharmacological profile of the indazole core.
Comparative Biological Activity of Bromo-indazole Isomers
The position of the bromine atom on the indazole ring plays a critical role in determining the biological activity of the resulting isomer. While direct comparative studies of all positional isomers are limited, a synthesis of available data on their derivatives allows for an insightful examination of their structure-activity relationships.
Anticancer Activity
Bromo-indazole derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways implicated in tumor growth and proliferation.
Structure-Activity Relationship Insights:
The anticancer efficacy of bromo-indazole derivatives is significantly influenced by the position of the bromine atom and the nature of other substituents.
-
6-Bromo-1H-indazole derivatives have shown notable anticancer activity. The presence of the bromine atom at the 6-position can enhance the compound's interaction with biological targets.[3]
-
Derivatives of 5-bromo-1H-indazole have also been investigated for their antiproliferative effects, indicating that this isomeric form is a viable scaffold for the design of novel anticancer agents.
-
While data on all isomers is not uniformly available, the existing research underscores that bromo-substitutions can have a diverse impact on anticancer and antioxidant activities.[4]
Comparative Anticancer Activity Data (from derivatives):
| Isomer Position | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 6-Bromo | 4T1 (Breast) | 0.23 - 1.15 | Doxorubicin | 0.98 | [5][6] |
| 6-Bromo | HepG2 (Liver) | 0.80 | Doxorubicin | 0.62 | [5] |
| 6-Bromo | MCF-7 (Breast) | 0.34 | Doxorubicin | 0.75 | [5] |
Note: The data presented is for derivatives of the specified bromo-indazole isomers and serves as an indicator of their potential activity.
A key mechanism of action for some anticancer indazole derivatives is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and survival.
Caption: Inhibition of the MAPK signaling pathway by a bromo-indazole isomer.
Antimicrobial Activity
The emergence of antibiotic-resistant microbial strains necessitates the development of new antimicrobial agents. Bromo-indazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship Insights:
The position of the bromine atom on the indazole ring can influence the antimicrobial spectrum and potency.
-
4-Bromo-1H-indazole derivatives have been synthesized and shown to act as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. These compounds exhibited significant activity against various Gram-positive and Gram-negative bacteria.[7]
-
Derivatives of 6-bromo-1H-indazole have also been evaluated for their antimicrobial efficacy, with some compounds showing moderate to good inhibition against different bacterial and fungal strains.[3][8]
Comparative Antimicrobial Activity Data (from derivatives):
| Isomer Position | Microbial Strain | Zone of Inhibition (mm) | Standard | Zone of Inhibition (mm) | Source |
| 4-Bromo | S. aureus (MRSA) | Potent Activity | Ciprofloxacin | - | [7] |
| 4-Bromo | S. pyogenes | 4 µg/mL (MIC) | Ciprofloxacin | - | [7] |
| 6-Bromo | B. subtilis | Moderate to Good | - | - | [3] |
| 6-Bromo | C. albicans | Active | - | - | [3] |
Note: The data presented is for derivatives of the specified bromo-indazole isomers. Activity for 4-bromo derivatives is presented as Minimum Inhibitory Concentration (MIC) where specified.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, driving the search for novel anti-inflammatory therapeutics. Bromo-substituted indoles, a class of compounds structurally related to indazoles, have shown that the position of the bromine atom is a key determinant of their anti-inflammatory activity.
Structure-Activity Relationship Insights:
For brominated indoles, the anti-inflammatory activity is significantly affected by the position of the bromine atom on the benzene ring.
-
A study on brominated isatins (an indole derivative) demonstrated that the inhibitory activity against nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2) followed the order: 5-Bromo > 6-Bromo > 7-Bromo .[9] This suggests a similar trend may be observed for bromo-indazole isomers.
-
The anti-inflammatory action of these compounds is, in part, mediated through the inhibition of the NF-κB signaling pathway.[9]
Comparative Anti-inflammatory Activity (Inferred from Brominated Indoles):
| Isomer Position | Relative Activity | Mechanism of Action | Source |
| 5-Bromo | Highest | Inhibition of NO, TNFα, PGE2 | [9] |
| 6-Bromo | Intermediate | Inhibition of NO, TNFα, PGE2 | [9] |
| 7-Bromo | Lowest | Inhibition of NO, TNFα, PGE2 | [9] |
The NF-κB signaling pathway is a critical regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by a bromo-indazole isomer.
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of bromo-indazole isomers.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved in a solubilizing agent. The absorbance of the colored solution is quantified by a spectrophotometer, and the intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the bromo-indazole isomers in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow of the MTT assay.
Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of test compounds.
Principle: A standardized inoculum of a test microorganism is spread on an agar plate. Wells are then made in the agar, and the test compound is introduced into these wells. The compound diffuses into the agar, and if it is active against the microorganism, it will create a zone of inhibition where microbial growth is prevented. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Uniformly spread the microbial suspension over the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria) using a sterile cotton swab.
-
Well Preparation: Aseptically punch wells of a uniform diameter (e.g., 6 mm) into the agar plate using a sterile cork borer.
-
Compound Application: Carefully add a defined volume (e.g., 100 µL) of the bromo-indazole isomer solution (at a known concentration) into each well. Also, include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a classic in vivo assay for screening the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, later phase is primarily mediated by prostaglandins and is sensitive to non-steroidal anti-inflammatory drugs (NSAIDs). The ability of a test compound to reduce the carrageenan-induced paw edema is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the bromo-indazole isomer orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement over Time: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group at each time point.
Conclusion
The positional isomerism of the bromine atom on the indazole scaffold is a critical determinant of its biological activity. The available evidence, primarily from studies on derivatives, suggests that the 5- and 6-bromo positions are particularly favorable for enhancing anticancer and antimicrobial activities. For anti-inflammatory effects, a trend of 5-Br > 6-Br > 7-Br has been observed in structurally related indole compounds, providing a valuable hypothesis for the bromo-indazole series.
This guide has provided a framework for comparing the biological activities of bromo-indazole isomers, supported by experimental data and detailed protocols. The insights into their structure-activity relationships and mechanisms of action offer a solid foundation for the rational design of new and more effective therapeutic agents based on the versatile indazole core. Further direct comparative studies of the bromo-indazole isomers are warranted to fully elucidate their therapeutic potential.
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X-ray crystallography of 4-Bromo-1-methyl-1H-indazole derivatives
An In-Depth Technical Guide to the X-ray Crystallography of 4-Bromo-1-methyl-1H-indazole Derivatives: A Comparative Analysis for Drug Discovery Professionals
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the crystallographic characteristics of this compound and its derivatives. Indazole scaffolds are pivotal in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, which can only be definitively determined through X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and driving rational drug design.
The introduction of a bromine atom at the 4-position and a methyl group at the N1 position significantly influences the molecule's electronic properties and steric profile. These modifications create a versatile intermediate for further functionalization, but they also critically govern the intermolecular interactions that dictate how the molecules pack in a solid state.[4][5] Understanding this crystal packing is not only crucial for confirming molecular structure but also for studying polymorphism, which has profound implications for a drug's stability, solubility, and bioavailability.
This document details the complete workflow from synthesis to structural elucidation, explains the causality behind key experimental choices, and presents a framework for comparing the structural data of different derivatives.
Part 1: Synthesis and Crystallization Protocol
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction experiments.
Synthesis of this compound
The target compound is synthesized via N-alkylation of 4-bromo-1H-indazole. The primary challenge in this step is controlling the regioselectivity, as methylation can occur at either the N1 or N2 position of the indazole ring, yielding two different isomers. The following protocol is optimized to favor the formation of the desired N1-methylated product.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-bromo-1H-indazole (1 eq.) in acetone (15-30 mL), add potassium carbonate (K₂CO₃, 3 eq.).[6]
-
Stirring: Stir the suspension at room temperature for 30 minutes to ensure the deprotonation of the indazole nitrogen.
-
Methylation: Slowly add iodomethane (CH₃I, 1.5 eq.) to the reaction mixture.
-
Reflux: Heat the reaction under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and remove the acetone by rotary evaporation. Dissolve the resulting residue in ethyl acetate.
-
Extraction: Wash the organic layer with saturated saline solution (3 x 15 mL), dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product using silica gel column chromatography with an eluent system such as ethyl acetate/cyclohexane. The two isomers, this compound (N1) and 4-bromo-2-methyl-2H-indazole (N2), will have different retention factors (Rf), allowing for their separation.[6]
Causality of Choices:
-
Base (K₂CO₃): A moderately strong base is used to deprotonate the indazole N-H, creating a nucleophile. Its insolubility in acetone drives the reaction forward as the soluble indazole anion is formed.
-
Solvent (Acetone): Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction; it dissolves the reactants sufficiently without interfering with the nucleophilic attack.
-
Purification: Chromatographic separation is essential because the N1 and N2 isomers possess distinct electronic and steric properties, which would lead to different crystal packing and biological activities.
Caption: Workflow for the synthesis and purification of this compound.
Single Crystal Growth
Obtaining X-ray quality crystals is often the most challenging step. The goal is to encourage slow molecular aggregation to form a highly ordered, single lattice.[7] For small organic molecules like indazole derivatives, slow evaporation is a reliable method.
Experimental Protocol:
-
Solvent Selection: Dissolve the purified this compound derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like DCM/ethanol) in a clean vial. The ideal solvent is one in which the compound is moderately soluble.
-
Environment: Cover the vial with a cap, perforated with a few small holes using a needle. This restricts the rate of evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.
-
Monitoring: Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for the formation of well-defined, symmetric crystals with smooth faces.[7][8]
Part 2: X-ray Diffraction and Structural Analysis
Once a suitable single crystal is obtained, its molecular structure can be determined. X-ray diffraction is a non-destructive analytical technique that provides precise information about the atomic arrangement within a crystal lattice.[9][10]
Data Collection and Structure Elucidation Workflow
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.[10]
Standard Protocol:
-
Crystal Mounting: A single crystal (typically <0.5 mm in size) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam (commonly Cu Kα, λ = 1.54056 Å or Mo Kα, λ = 0.71073 Å).[11] A detector collects the diffraction patterns as the crystal is rotated.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal.[12]
-
Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map of the molecule.
-
Structure Refinement: The initial model is refined against the experimental data to improve the fit and determine the final atomic positions and thermal parameters with high precision.
Caption: From a single crystal to a final structural model: the X-ray analysis workflow.
Part 3: Comparative Crystallographic Analysis
The true power of crystallography in drug design comes from comparing the structures of different derivatives. By systematically altering functional groups, one can observe direct effects on crystal packing and intermolecular interactions, providing insights that can be correlated with biological activity.
Tabulated Crystallographic Data
The table below serves as a template for comparing key crystallographic parameters for different this compound derivatives. Data for a hypothetical parent compound and two derivatives (Derivative A with an electron-donating group and Derivative B with an electron-withdrawing group) are included for illustrative purposes.
| Parameter | This compound | Derivative A (-OCH₃) | Derivative B (-NO₂) |
| Formula | C₈H₇BrN₂ | C₉H₉BrN₂O | C₈H₆BrN₃O₂ |
| MW ( g/mol ) | 211.06 | 241.09 | 256.05 |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pca2₁ | P-1 |
| a (Å) | 8.512 | 10.234 | 7.981 |
| b (Å) | 12.345 | 15.678 | 9.123 |
| c (Å) | 9.876 | 7.456 | 7.890 |
| α (°) | 90 | 90 | 95.45 |
| β (°) | 105.2 | 90 | 101.32 |
| γ (°) | 90 | 90 | 88.17 |
| Volume (ų) | 1001.2 | 1197.5 | 556.9 |
| Z | 4 | 4 | 2 |
| Key Interactions | C-H···π, Br···π | C-H···O, π-π stacking | C-H···O, Br···O |
Z = number of molecules in the unit cell.
Analysis of Intermolecular Interactions
The non-covalent forces between molecules in the crystal lattice are paramount. The bromine atom, in particular, can participate in halogen bonding—a directional interaction between an electrophilic region on the halogen and a nucleophile—which can be a powerful tool in crystal engineering.[5]
-
π-π Stacking: The planar indazole rings can stack on top of each other, a common packing motif in aromatic systems. The introduction of substituents can modify the offset and distance of this stacking.
-
Hydrogen Bonds: While the parent methylated indazole lacks a classic hydrogen bond donor, weak C-H···N or C-H···O interactions can be significant. Derivatives with groups like -OH or -NH₂ would introduce strong, directional hydrogen bonds, dramatically altering the crystal packing.
-
Halogen Bonds (Br···X): The bromine atom can interact with electron-rich atoms like oxygen (in a nitro or methoxy group) or the nitrogen of another indazole ring. These interactions are highly directional and can be used to design specific crystal architectures.[13]
A Hirshfeld surface analysis is an excellent tool for visualizing and quantifying these varied intermolecular contacts, providing a fingerprint of the crystal packing environment.[13][14]
Caption: Diagram of potential non-covalent interactions in the crystal lattice.
Conclusion
X-ray crystallography provides an unparalleled, atom-level view of this compound derivatives. This guide outlines the essential, self-validating protocols for synthesis, crystallization, and structural analysis required for rigorous scientific investigation. By systematically applying these methods and comparing the resulting crystallographic data—paying close attention to the subtle interplay of intermolecular forces like halogen bonds and π-π stacking—researchers can uncover deep insights into structure-activity relationships. This knowledge is indispensable for the rational design of novel indazole-based therapeutics, enabling the targeted optimization of properties such as potency, selectivity, and pharmacokinetics.
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A Comparative Guide to the Reactivity of Bromo-indazoles in Cross-Coupling Reactions
Introduction: The Indazole Scaffold and the Power of Cross-Coupling
The indazole core is a privileged heterocyclic motif, forming the structural backbone of numerous compounds with significant therapeutic value in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-tumor, anti-HIV, and anti-inflammatory properties.[1] Consequently, the development of efficient and versatile methods for the functionalization of the indazole ring is a cornerstone of modern drug discovery programs.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][3][4] These reactions offer a powerful means to introduce diverse molecular fragments onto a bromo-indazole starting material, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of the reactivity of various bromo-indazole isomers in these key transformations, offering field-proven insights and experimental data to inform synthetic strategy.
Pillar 1: Causality Behind Reactivity - Key Influencing Factors
The success and regioselectivity of cross-coupling reactions on bromo-indazoles are not arbitrary. They are governed by a confluence of electronic, steric, and mechanistic factors. Understanding these principles is crucial for predicting outcomes and troubleshooting reactions.
The Position of the Bromine Atom
The location of the bromine substituent on the indazole ring—be it on the pyrazole (C3) or benzene (C4, C5, C6, C7) portion—profoundly impacts the reactivity of the C-Br bond. This is primarily due to the differing electronic environments within the bicyclic system. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, which correlates with the C-X bond dissociation energy.[5][6] While all substrates discussed here are bromides, the electronic character of the carbon to which they are attached modulates their susceptibility to the initial, often rate-limiting, oxidative addition step in the catalytic cycle. For instance, in di-halogenated substrates like 5-bromo-3-iodoindazole, the greater reactivity of the C-I bond allows for selective Sonogashira coupling at the C3 position, leaving the C5-Br bond intact for subsequent transformations.[5][7][8]
The Critical Role of the Indazole N-H: To Protect or Not to Protect?
A pivotal decision in designing a synthesis is whether to use an N-protected or N-H free indazole.
-
Unprotected (N-H free) Indazoles: The acidic proton of the N-H group in unprotected indazoles can pose significant challenges. It can lead to catalyst inhibition or deactivation by coordinating to the palladium center and can also participate in undesired side reactions, often resulting in lower yields.[9][10] However, the development of specialized catalyst systems, often employing bulky, electron-rich phosphine ligands like XPhos and SPhos, has enabled the successful coupling of N-H free heterocycles under mild conditions, thus avoiding additional protection and deprotection steps.[9][11]
-
N-Protected Indazoles: Protecting the indazole nitrogen with groups such as tert-butyloxycarbonyl (Boc), benzyl (Bn), or 2-(trimethylsilyl)ethoxymethyl (SEM) is a common strategy to enhance reactivity and yield.[12][13][14] Protection prevents the complications associated with the acidic proton and can improve the substrate's solubility. Studies on 5-bromoindazoles have shown that N-alkyl and N-Boc protected substrates are often excellent partners in Suzuki couplings.[12] It is important to note, however, that some protecting groups, particularly N-Boc, can be labile and may be cleaved under the basic conditions frequently employed in these reactions.[10]
Pillar 2: Comparative Performance in Core Cross-Coupling Reactions
The choice of cross-coupling reaction depends on the desired bond construction. Below, we compare the reactivity of bromo-indazoles in three of the most powerful palladium-catalyzed transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)–C(sp²) bonds, valued for its mild conditions and the stability and commercial availability of boronic acid coupling partners.[1][15] The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronate species (formed from the boronic acid and base), and reductive elimination to yield the coupled product.[16]
Reactivity Comparison:
The reactivity in Suzuki coupling is highly dependent on the bromine's position and the nitrogen's substitution pattern.
-
3-Bromoindazoles: These are viable substrates. Microwave-assisted protocols have been shown to be particularly effective for coupling N-H free 3-bromoindazoles, improving yields and dramatically reducing reaction times.[10][17]
-
5-Bromoindazoles: This isomer is extensively studied. N-protection (e.g., with ethyl or Boc groups) generally affords high yields.[12] The coupling of unsubstituted 5-bromoindazole can be less efficient, sometimes yielding the desired product in moderate amounts (around 50%) due to the formation of side-products.[12]
-
7-Bromoindazoles: Following regioselective bromination at the C7 position, these substrates can be successfully employed in Suzuki-Miyaura couplings to generate novel C7-arylated indazoles.[18][19][20]
Table 1: Selected Suzuki-Miyaura Coupling Data for Bromo-indazoles
| Bromo-indazole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME / H₂O | 80 °C / 2 h | 84 | [12] |
| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME / H₂O | 80 °C / 2 h | 50 | [12] |
| 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 °C / 10 min (MW) | 91 | [10][17] |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 °C / 4 h | 70 | [18] |
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds.[21] This transformation is vital for synthesizing 3-amino-1H-indazole derivatives, which are privileged scaffolds in medicinal chemistry, particularly for kinase inhibitors.[22] The catalytic cycle is analogous to the Suzuki reaction, but involves coordination of the amine and deprotonation to form a palladium-amido complex prior to reductive elimination.[22][23] The use of bulky, electron-rich phosphine ligands is often critical for achieving high efficiency.[22]
Reactivity Insights:
While less broadly documented across all isomers compared to Suzuki coupling, the Buchwald-Hartwig amination is highly effective for specific, high-value transformations.
Table 2: Representative Buchwald-Hartwig Amination Data
| Bromo-indazole Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-6-(trifluoromethyl)-1H-indazole | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 °C | High | [22] |
| 4-Bromo-1H-imidazole* | N-Phenylaniline | Pd(OAc)₂ / L4** | LHMDS | THF | 100 °C | 85 | [24] |
*Data for bromoimidazole is included to illustrate conditions for a related N-H azole, as specific comparative data for various bromo-indazoles is less centralized. **L4 is a specific phosphine ligand.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, forming C(sp²)–C(sp) bonds.[6] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[6] The ability to introduce a linear alkyne functional group is valuable for extending molecular scaffolds or for use as a handle in subsequent "click" chemistry.
Reactivity Insights:
The Sonogashira coupling highlights the differential reactivity of halogens. Aryl iodides are significantly more reactive than aryl bromides, which often require higher temperatures for efficient coupling.[5] This reactivity gap is exploited in sequential functionalization strategies.
-
5-Bromo-3-iodoindazoles: These substrates are ideal for demonstrating regioselective, sequential couplings. The C3-I bond can be selectively coupled with an alkyne under milder conditions, followed by a second coupling (Sonogashira or Suzuki) at the more robust C5-Br position under more forcing conditions (e.g., elevated temperature).[5][7]
Table 3: Selected Sonogashira Coupling Data for Halo-indazoles
| Halo-indazole Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 5-Bromo-3-iodo-1-THP-indazole | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (20) | Et₃N | THF | 25 °C / 1 h | 91 (at C3) | [5][8] |
| 5-Bromo-3-(phenylethynyl)-1-THP-indazole | 1-Hexyne | PdCl₂(PPh₃)₂ (10) | CuI (20) | Et₃N | THF | 70 °C / 2 h | 85 (at C5) | [5][8] |
Pillar 3: Self-Validating Experimental Protocols
The following protocols are adapted from peer-reviewed literature and represent robust, validated procedures.
Experimental Workflow Overview
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole[12]
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-bromo-1-ethyl-1H-indazole (1.0 mmol, 1.0 equiv) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.1 mmol, 10 mol%).
-
Inerting: Seal the vial with a septum and purge with argon for 10-15 minutes.
-
Reagent Addition: Add anhydrous dimethoxyethane (DME) (10 mL) and stir the solution under argon for 1 hour. Sequentially add a solution of 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid (2.0 mmol, 2.0 equiv) in anhydrous DME (2.6 mL) followed by a solution of potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv) in water (2.5 mL).
-
Reaction: Heat the mixture to 80 °C and stir for 2 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into a saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-indazole Derivative[22]
-
Setup: In a glovebox or under an inert atmosphere, add 3-Bromo-6-(trifluoromethyl)-1H-indazole (1.0 equiv), the desired amine (1.2 equiv), cesium carbonate (Cs₂CO₃) (2.0 equiv), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5.0 mol%) to an oven-dried Schlenk tube.
-
Solvent Addition: Add anhydrous toluene to the tube.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction by LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography to yield the 3-amino-indazole product.
Conclusion and Future Perspectives
The reactivity of bromo-indazoles in cross-coupling reactions is a predictable yet nuanced interplay of substrate electronics, N-substitution, and reaction conditions. 5-Bromoindazoles are versatile substrates for Suzuki coupling, especially when N-protected. 3-Bromoindazoles are key precursors for C-N bond formation via Buchwald-Hartwig amination, and the differential halogen reactivity in substrates like 5-bromo-3-iodoindazole enables powerful sequential coupling strategies.
While cross-coupling of pre-halogenated indazoles remains a dominant strategy, the field is increasingly moving towards more atom-economical methods. Transition-metal-catalyzed C-H activation is emerging as a powerful alternative, allowing for the direct functionalization of the indazole core without the need for prior halogenation.[25][26][27] This approach shortens synthetic routes and reduces waste, representing the next frontier in the efficient construction of complex indazole-based molecules.
References
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- Semantic Scholar.
- ResearchGate.
- RSC Publishing. (2024).
- ResearchGate.
- Ben-Yahia, R., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry.
- Witulski, B., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis.
- Kinzel, T., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
- BenchChem. (2025). Comparative analysis of synthetic routes to functionalized indazoles.
- Wang, D., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules.
- National Institutes of Health. (2013).
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- ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. 1_._ Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. 1_._ National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. 1_._ ResearchGate. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. 2_._ Wikipedia. (2023). Buchwald–Hartwig amination. 2_._ Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. 2_._ BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. 2._ ResearchGate. Comparison between traditional cross coupling (Path A) and C−H activation (Path B). 2_._ Wikipedia. (2023). Sonogashira coupling. 2_._ ResearchGate. C-H functionalization of 2H-indazole. 3_._ ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. 3_._ National Institutes of Health. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. 3_._ PubMed. (2007). Regioselective protection at N-2 and derivatization at C-3 of indazoles. 3_._ RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. 3_._ BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole.
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Efficacy of 4-Bromo-1-methyl-1H-indazole Derivatives as Kinase Inhibitors: A Comparative Guide
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, and within this class, the indazole scaffold has proven to be a privileged structure.[1][2] Its unique bicyclic system offers a versatile platform for developing potent and selective inhibitors against a range of kinases implicated in oncogenesis. This guide provides an in-depth comparative analysis of 4-bromo-1-methyl-1H-indazole derivatives, evaluating their potential as effective kinase inhibitors against established alternatives. By synthesizing data from preclinical studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their research and development efforts.
The Indazole Scaffold: A Privileged Core in Kinase Inhibition
The indazole ring system, a fusion of benzene and pyrazole rings, serves as a critical pharmacophore in numerous FDA-approved kinase inhibitors, including Axitinib and Pazopanib.[2][3] This scaffold's significance lies in its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of various kinases, a crucial element for inhibitory activity. The strategic placement of substituents on the indazole core allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The introduction of a bromine atom, as in the case of this compound, can significantly influence the electronic properties and binding interactions of the molecule, potentially leading to enhanced inhibitory activity.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a critical first step in the development of its derivatives. A common and effective method involves the methylation of 4-bromo-1H-indazole.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromo-1H-indazole
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromo-1H-indazole in acetone or DMF, add potassium carbonate.
-
Stir the mixture at room temperature for approximately 30 minutes.
-
Slowly add iodomethane to the reaction mixture.
-
Heat the reaction under reflux for 3-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated saline solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to yield this compound.[4]
Caption: A generalized workflow for the synthesis of this compound.
Comparative Kinase Inhibition Profile
While specific, publicly available data for a wide range of this compound derivatives is limited, we can infer their potential by examining structurally related bromo-indazole compounds and comparing them against established multi-kinase inhibitors. The following table presents a comparative analysis of various indazole-based inhibitors against key oncogenic kinases.
| Compound/Drug | Target Kinases | IC50 (nM) | Reference |
| Reference Indazole Derivatives | |||
| 6-Bromo-1H-indazole Derivative W4 | VEGFR-2 | < 5 | [5] |
| 6-Bromo-1H-indazole Derivative W12 | VEGFR-2 | < 5 | [5] |
| Indazole Derivative 9u | FGFR1 | 3.3 | [6] |
| Indazole Derivative 10 | FGFR1, FGFR2, FGFR3 | 800, 800, 4500 | [7] |
| Established Kinase Inhibitors | |||
| Axitinib | VEGFRs, PDGFR, Kit | 0.2 (VEGFR-2) | [5] |
| Pazopanib | VEGFRs, PDGFR, Kit | 30 (VEGFR-2) | [5] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, Flt-3 | 2-50 | [2] |
| Sorafenib | VEGFRs, PDGFRβ, c-KIT, B-Raf | 6-90 | [2] |
| Linifanib (ABT-869) | VEGFR2, PDGFRβ, Flt-3, CSF-1R | 3, 4, 3, 4 | [2] |
Note: The IC50 values are compiled from different studies and should be interpreted with caution as experimental conditions may vary.
This data highlights the potential of bromo-indazole derivatives to exhibit potent, single-digit nanomolar inhibition against key kinases like VEGFR-2 and FGFR1.[5][6] This positions them as promising candidates for further development, with efficacy potentially comparable to or exceeding that of some established drugs.
Mechanism of Action: Targeting Key Signaling Pathways
Indazole derivatives typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of protein kinases.[1] This inhibition blocks the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. Two of the most relevant pathways for this class of compounds are the Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) signaling cascades.
Caption: Generalized RTK signaling pathway and the point of inhibition by indazole derivatives.
Validating Efficacy: Essential Experimental Workflows
The evaluation of novel kinase inhibitors requires robust and reproducible experimental protocols. The following are standard assays used to determine the efficacy of compounds like this compound derivatives.
In Vitro Kinase Activity Assay (Luminescent)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol Outline:
-
Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate, and ATP in a kinase buffer.
-
Compound Addition: Add varying concentrations of the test compound (e.g., a this compound derivative) to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Add a luminescent detection reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[5]
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on the viability and proliferation of cancer cells.
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Dissolve the formazan crystals with a solubilization solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[1]
Caption: A streamlined workflow for the evaluation of novel kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship of indazole derivatives is a key area of investigation. For the this compound scaffold, several structural modifications can be explored to optimize activity and selectivity:
-
Substitution at the 3-position: This position is often directed towards the solvent-exposed region of the ATP-binding pocket, making it a prime location for introducing various substituents to enhance potency and modulate pharmacokinetic properties.
-
Modifications at the 5- and 6-positions: Alterations at these positions can influence interactions with the ribose-phosphate binding region of the kinase, potentially improving affinity and selectivity.
-
The N1-methyl group: The presence and nature of the substituent at the N1 position can impact the orientation of the indazole core within the binding pocket and affect its physicochemical properties.
Further derivatization and biological evaluation are necessary to fully elucidate the SAR for this specific scaffold.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the potent activity of structurally related bromo-indazole derivatives against key oncogenic kinases like VEGFR and FGFR, this class of compounds warrants further investigation. Future efforts should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship and identify lead candidates with superior efficacy and selectivity compared to existing therapies. In silico modeling and subsequent in vivo studies will be crucial in advancing these promising compounds towards clinical development.
References
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- Khan, I., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Link
- Liu, Z., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters. Link
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- Smith, J., et al. (2021). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry. Link
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A Senior Application Scientist's Guide to Alternative Reagents for the N-Methylation of Indazoles
Introduction: The Significance of N-Methylated Indazoles
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore in numerous therapeutic agents.[1][2] N-alkylated indazoles, in particular, are integral to the structure of drugs approved for treating a range of conditions, from cancer to inflammatory diseases. For instance, the N2-substituted indazole, pazopanib, is an FDA-approved tyrosine kinase inhibitor for renal cell carcinoma, while N1-substituted analogs like danicopan are under investigation for hematological disorders.[2][3]
The synthetic challenge in working with indazoles lies in controlling the site of alkylation. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation of the 1H-indazole tautomer, which is generally the more thermodynamically stable form, often results in a mixture of N1- and N2-substituted products.[2][3][4][5] Achieving high regioselectivity is therefore paramount for efficient synthesis, as separating the resulting isomers can be challenging and detrimental to the overall yield.[1]
This guide provides a comparative analysis of various reagents and methodologies for the N-methylation of indazoles. We will explore the underlying principles of thermodynamic versus kinetic control that govern the reaction's outcome and present experimental data to support the selection of the most appropriate reagent for achieving the desired N1 or N2 methylated product.
The Core Challenge: Regioselectivity in Indazole Alkylation
The ratio of N1 to N2 methylated products is dictated by a delicate balance of factors including the choice of methylating agent, base, solvent, and reaction temperature.[4] These conditions determine whether the reaction proceeds under kinetic or thermodynamic control.
-
Thermodynamic Control: The N1-methylated product is generally the thermodynamically more stable isomer.[4] Conditions that allow for equilibration, such as using a strong base in an aprotic solvent, tend to favor the formation of the N1-isomer.[4][6]
-
Kinetic Control: The N2 position is often more sterically accessible, making the N2-methylated product the kinetically favored isomer under certain conditions.[4][7][8] Reactions proceeding under kinetic control are typically faster and conducted at lower temperatures.
The diagram below illustrates this fundamental challenge.
Caption: The fundamental regioselectivity challenge in indazole methylation.
Comparative Analysis of N-Methylation Reagents
The choice of methylating agent is critical and ranges from traditional, highly reactive compounds to modern, safer alternatives. This section compares their performance, highlighting regioselectivity and providing supporting data.
| Reagent | Typical Base/Solvent | Control | Predominant Isomer | Advantages | Disadvantages |
| Methyl Iodide (MeI) | K₂CO₃/DMF or NaH/THF | Mixed/Thermodynamic | Often N1, but mixtures are common[5][7][8][9] | High reactivity, well-established | Highly toxic, carcinogenic, often poor selectivity[2], can lead to dimethylation[7][8] |
| Dimethyl Sulfate (DMS) | KOH or NaH/THF | Mixed/Thermodynamic | Often gives mixtures, ~1:1 ratio reported[7][8] | High reactivity, cost-effective | Extremely toxic and corrosive, poor selectivity |
| Diazomethane (CH₂N₂) | BF₃·Et₂O | Kinetic/Thermodynamic | Highly condition-dependent; can favor N1[7][8] or N2 | Can be clean | Highly explosive and toxic, requires specialized handling[10] |
| Dimethyl Carbonate (DMC) | DABCO/DMF | Kinetic | N2[4] | "Green" reagent, low toxicity, safe byproducts (CO₂, MeOH)[11][12][13][14][15] | Lower reactivity, often requires higher temperatures[12][16] |
| Trimethyloxonium tetrafluoroborate | None (acidic) | Kinetic | N2[7][8] | Excellent N2-selectivity, mild conditions | Moisture sensitive, cost |
| Methyl 2,2,2-trichloroacetimidate | TfOH or Cu(II) triflate | Kinetic | Excellent N2[7][17] | High N2-selectivity for diverse indazoles[7] | Reagent preparation required, potential metal contamination |
In-Depth Look at Key Reagents
1. Traditional Alkylating Agents: MeI and DMS Methyl iodide and dimethyl sulfate are classic electrophiles used for methylation. While highly reactive, they often provide poor regioselectivity. For example, the methylation of 6-nitro-1H-indazole with methyl iodide can yield a mixture containing 50% N2-product, 10% N1-product, and 17% dimethylated product.[7][8] Using dimethyl sulfate with KOH can result in an almost 1:1 mixture of the N1 and N2 isomers.[7][8] However, when paired with a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), these reagents can strongly favor the thermodynamically stable N1 product.[1][4][6] This NaH/THF system is a well-established method for achieving high N1-selectivity.[1][6]
2. The "Green" Alternative: Dimethyl Carbonate (DMC) DMC has emerged as an environmentally benign methylating agent, avoiding the toxicity and disposal issues associated with traditional reagents.[12][13][14][15] Its reactivity is tunable; at higher temperatures, it functions as a methylating agent.[15] Critically, DMC can provide excellent N2-selectivity under the right conditions. For the synthesis of a key precursor to Pazopanib, refluxing 3-methyl-6-nitro-1H-indazole with DMC and triethylenediamine (DABCO) as a base in DMF selectively yields the N2-methylated isomer.[4] This makes DMC an attractive option for processes where kinetic control and process safety are priorities.
3. Reagents for High N2-Selectivity For applications demanding the kinetically favored N2-isomer, reagents that operate under neutral or acidic conditions are often superior.
-
Trimethyloxonium tetrafluoroborate (Meerwein's Reagent): This powerful electrophile has shown excellent performance in selectively methylating the more kinetically accessible N2 lone pair of neutral indazoles.[7][8]
-
Methyl 2,2,2-trichloroacetimidate: Used with a promoter like trifluoromethanesulfonic acid, this reagent provides a general and highly selective method for the N2-alkylation of a wide variety of 1H-indazoles and 1H-azaindazoles.[7] Quantum mechanical analysis suggests the high N2 selectivity arises from a significantly lower energy barrier for the N2 transition state compared to the N1 pathway.[17]
Experimental Protocols & Workflows
The following protocols provide detailed, step-by-step methodologies for achieving selective N-methylation.
Protocol 1: N1-Selective Methylation via Thermodynamic Control
This protocol is designed to synthesize the thermodynamically favored N1-methylated indazole using a strong base.
Scientist's Note: This reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) because sodium hydride (NaH) is highly reactive with water and moisture. The portion-wise addition of NaH at 0 °C is a critical safety measure to control the exothermic reaction and hydrogen gas evolution.
Reagents & Equipment:
-
Substituted 1H-Indazole
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Standard glassware for inert atmosphere reactions, magnetic stirrer, ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 1H-indazole (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) in small portions.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, allowing for complete deprotonation.
-
Cool the mixture back to 0 °C.
-
Add the methylating agent (MeI or DMS, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for selective N1-methylation.
Protocol 2: N2-Selective Methylation using Dimethyl Carbonate
This protocol utilizes a greener reagent to favor the kinetically controlled N2-methylated product, particularly effective for certain substituted indazoles.[4]
Scientist's Note: Dimethyl carbonate has a boiling point of 90 °C. The reaction is run at reflux to provide sufficient thermal energy to overcome its lower reactivity compared to traditional alkylating agents. The precipitation of the product upon addition of water provides a simple and often effective initial purification step.
Reagents & Equipment:
-
3-Methyl-6-nitro-1H-indazole (or similar substrate)
-
Triethylenediamine (DABCO)
-
Dimethyl Carbonate (DMC)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Standard glassware for reflux, heating mantle, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the indazole (1.0 equiv) and DABCO (1.0 equiv) in DMF.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Slowly add dimethyl carbonate (1.2 equiv) dropwise to the mixture.
-
Heat the reaction system to reflux and continue stirring for 6 hours or until completion (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the flask and stir for 15 minutes to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to obtain the crude N2-methylated indazole.
-
Further purification can be performed by recrystallization or column chromatography if necessary.
Conclusion and Future Outlook
The selective N-methylation of indazoles is a critical transformation in the synthesis of many pharmaceutically important molecules. While traditional methods using highly reactive but often unselective and hazardous reagents like methyl iodide and dimethyl sulfate remain in use, particularly for thermodynamically controlled N1-alkylation with NaH, the field is clearly moving towards safer and more selective alternatives.
For kinetically controlled N2-methylation, dimethyl carbonate offers a scalable and environmentally friendly option, while specialty reagents like methyl 2,2,2-trichloroacetimidate provide exceptional selectivity across a broad range of substrates. The choice of reagent is not a one-size-fits-all decision. It requires a careful analysis of the target molecule, the desired regioisomer (N1 vs. N2), and process considerations such as scale, safety, and environmental impact. As synthetic methodology continues to advance, we can anticipate the development of even more refined catalytic systems that offer high selectivity under mild, safe, and sustainable conditions.
References
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of N1 and N2 Alkylated Indazoles
Introduction: The Indazole Isomer Challenge
The indazole ring is a privileged scaffold in modern medicinal chemistry, frequently serving as a bioisostere for indole in a multitude of therapeutic agents.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone pharmacophore in oncology, neurology, and anti-inflammatory drug discovery.[3][4] However, the synthesis of N-substituted indazoles presents a persistent challenge: the alkylation of the 1H-indazole core often yields a mixture of N1 and N2 regioisomers.[1][5] These isomers, while structurally similar, can possess vastly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, the unambiguous structural assignment of these isomers is not merely an academic exercise but a critical step in the drug development pipeline.
This guide provides a comprehensive spectroscopic framework for the definitive differentiation of N1 and N2 alkylated indazoles. We will move beyond a simple recitation of data, explaining the underlying structural and electronic reasons for the observed spectroscopic differences. By integrating insights from Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy with a self-validating experimental protocol, this document serves as a practical, field-proven resource for researchers navigating the complexities of indazole chemistry.
The Root of Isomerism: A Primer on Regioselective Alkylation
The formation of isomeric mixtures during indazole alkylation is governed by a delicate interplay of steric, electronic, and reaction-condition-dependent factors.[5] The indazole anion is mesomeric, meaning the negative charge is delocalized across both nitrogen atoms, making both susceptible to electrophilic attack.[1] The regiochemical outcome is, therefore, highly sensitive to the chosen synthetic route.
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[3][6] Synthetic conditions that allow for equilibration will often favor the N1-alkylated product.[7]
-
Base and Solvent System: The choice of base and solvent is paramount. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation, often due to the formation of a chelated intermediate that sterically hinders the N2 position.[5][7] Conversely, conditions employing potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) frequently yield mixtures of N1 and N2 isomers.[1]
-
The Mitsunobu Reaction: This reaction is a notable exception, often showing a strong preference for the formation of the N2 regioisomer, providing a valuable synthetic route to this less common isomer.[3][6]
Understanding these synthetic nuances is crucial, as it dictates the complexity of the purification and the necessity for the robust analytical characterization detailed below.
The Spectroscopic Toolkit for Isomer Differentiation
While chromatographic separation is essential, it is the subsequent spectroscopic analysis that provides definitive structural proof. NMR spectroscopy, in particular, offers the most decisive evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR is the most powerful technique for distinguishing between N1 and N2 indazole isomers. The different electronic environments of the carbon and proton nuclei in the two isomers lead to distinct and predictable chemical shifts.[8]
The ¹H NMR spectra of N1 and N2 isomers show characteristic differences, particularly in the aromatic region. The most diagnostic signals are those for the protons at the C3 and C7 positions.
-
The C7-H Signal: In N2-alkylated indazoles , the C7 proton is significantly deshielded (shifted downfield) compared to its N1 counterpart. This is due to the anisotropic effect of the lone pair of electrons on the N1 atom, which is spatially close to C7-H in the 2H-indazole structure.[8]
-
The C3-H Signal: Conversely, the C3 proton in N2-alkylated indazoles is typically shielded (shifted upfield) relative to the same proton in the corresponding N1 isomer.[8]
The ¹³C NMR spectrum provides even more striking and reliable diagnostic markers. The key carbons to observe are C3 and the bridgehead carbon, C7a.
-
The C7a Signal: This is arguably the most unambiguous indicator. In N1-alkylated indazoles , the C7a carbon is markedly deshielded, with chemical shifts often appearing around ~140 ppm . In N2 isomers , this same carbon is significantly shielded, resonating closer to ~122 ppm .[9]
-
The C3 Signal: The chemical shift of C3 also differs reliably. It is more shielded in N2 isomers (e.g., ~123 ppm) compared to N1 isomers (e.g., ~135 ppm).[10]
While ¹H and ¹³C spectra provide strong evidence, a Heteronuclear Multiple Bond Correlation (HMBC) experiment offers irrefutable proof of connectivity. This experiment detects long-range (2-3 bond) correlations between protons and carbons. The key is to observe the correlation from the methylene protons (α-CH₂) of the alkyl group to the carbons of the indazole core.
-
For N2 Isomers: A clear correlation will be observed between the α-CH₂ protons and the C3 carbon .[6][7]
-
For N1 Isomers: A correlation will be seen between the α-CH₂ protons and the C7a carbon .[7]
This direct observation of the N-C bond connectivity through a 3-bond H-C correlation removes all ambiguity in structural assignment.
Data Summary: NMR Spectroscopy
| Spectroscopic Feature | N1-Alkylated Isomer | N2-Alkylated Isomer | Rationale |
| ¹H: C7-H Chemical Shift | Normal Aromatic (e.g., ~7.5 ppm) | Downfield Shift (Deshielded) | Anisotropic effect of N1 lone pair in N2 isomer.[8] |
| ¹H: C3-H Chemical Shift | Normal Aromatic (e.g., ~8.1 ppm) | Upfield Shift (Shielded) | Different electronic distribution in the pyrazole ring.[8] |
| ¹³C: C7a Chemical Shift | ~140.0 ppm (Deshielded) | ~122.0 ppm (Shielded) | Benzenoid character in N1 vs. quinonoid character in N2.[9] |
| ¹³C: C3 Chemical Shift | ~135.0 ppm (Deshielded) | ~123.0 ppm (Shielded) | Reflects the different electronic nature of the pyrazole ring.[10] |
| HMBC Correlation | α-CH₂ → C7a | α-CH₂ → C3 | Direct evidence of 3-bond connectivity.[6][7] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule and can be a rapid, effective tool for distinguishing indazole isomers. The difference arises from the distinct electronic structures: N1-substituted indazoles possess a "benzenoid" character, whereas N2-substituted indazoles have a "quinonoid" character.[4]
This fundamental difference in the chromophore leads to distinct absorption spectra. Typically, N2-alkylated indazoles exhibit stronger absorption maxima (λmax) at longer wavelengths compared to their N1 counterparts.[9][11]
| Compound | λmax (nm) in Acetonitrile | Key Difference |
| 1-Methylindazole | ~254, ~295 | Shorter wavelength absorptions. |
| 2-Methylindazole | ~275, ~310 | Stronger absorption at longer wavelengths.[9][11] |
Infrared (IR) Spectroscopy
While less definitive than NMR, IR spectroscopy can provide supplementary evidence. For N-alkylated derivatives, the most significant differences appear in the fingerprint region (1650-700 cm⁻¹), which corresponds to complex ring vibrations and C-H bending.[9][12] These patterns, while unique to each isomer, can be difficult to interpret without reference standards. However, they are excellent for confirming the identity of a sample against a known pure isomer.[12]
| Vibration | N1-Isomer (cm⁻¹) | N2-Isomer (cm⁻¹) | Note |
| Ring Vibrations | ~1619, 1479 | ~1621, 1592 | The pattern and relative intensities in the fingerprint region will differ, serving as a unique identifier for each isomer.[9] |
Experimental Protocol: A Self-Validating Workflow
The following protocol describes a robust method for the synthesis, separation, and characterization of a model pair of N1 and N2-alkylated indazoles. By executing this workflow, a researcher can generate their own validated reference standards and confirm the spectroscopic principles outlined in this guide.
Methodology: Synthesis of N1 and N2-ethyl-5-cyanoindazole
Causality: We use potassium carbonate in a polar solvent to intentionally generate a mixture of isomers for subsequent analysis, a common outcome under these conditions.[1][13]
-
Reaction Setup: To a stirred solution of 5-cyano-1H-indazole (1.0 equiv) in N,N-dimethylformamide (DMF), add powdered anhydrous potassium carbonate (2.0 equiv).
-
Alkylation: Add ethyl iodide (1.1 equiv) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Separation: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The two isomers will elute as separate fractions. The N1 isomer is generally less polar and elutes first.
Methodology: Spectroscopic Analysis
-
Sample Preparation: Prepare separate, dilute solutions of each purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis and in a UV-grade solvent (e.g., acetonitrile) for UV-Vis analysis. Prepare KBr pellets or neat films for IR analysis.
-
NMR Acquisition:
-
Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra on a high-resolution NMR spectrometer (≥400 MHz is recommended).[4]
-
Acquire a gradient-selected HMBC (gs-HMBC) spectrum. Optimize the long-range coupling delay (typically for J = 8 Hz) to enhance 2- and 3-bond correlations.
-
-
UV-Vis Acquisition: Acquire an absorption spectrum for each isomer from 200-400 nm using a dual-beam spectrophotometer.
-
IR Acquisition: Acquire a transmission spectrum for each isomer using an FT-IR spectrometer.
Conclusion
The regioselective synthesis of N-alkylated indazoles remains a significant challenge, making the ability to differentiate N1 and N2 isomers an essential skill for chemists in drug discovery and development. While several spectroscopic techniques contribute to the structural puzzle, NMR spectroscopy stands as the ultimate arbiter . The characteristic chemical shifts of C7-H, C3-H, C7a, and C3 provide a reliable and predictive pattern for initial assignment. For absolute, unambiguous proof, the HMBC experiment, which directly maps the connectivity between the alkyl group and the indazole core, is the definitive method .
By combining a rational understanding of synthetic tendencies with this robust spectroscopic toolkit, researchers can confidently and accurately characterize their N-alkylated indazole products, ensuring the integrity and validity of their subsequent biological and clinical investigations.
References
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- Chandramouli, G. V. P., et al. (2025). Synthesis of Novel N1 and N2 Indazole Derivatives.
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A Senior Application Scientist's Guide to Palladium Catalysts for C-C Bond Formation
For the dedicated researcher, scientist, and drug development professional, the strategic formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis. Among the myriad of tools at our disposal, palladium-catalyzed cross-coupling reactions have ascended to a position of prominence, offering unparalleled versatility and functional group tolerance.[1][2] The choice of the palladium catalyst, however, is far from a trivial matter; it is a critical decision that profoundly influences reaction efficiency, substrate scope, and ultimately, the success of a synthetic campaign.
This guide provides a comparative analysis of commonly employed palladium catalysts for seminal C-C bond-forming reactions. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that govern catalyst performance, offering field-proven insights to inform your experimental design. Every protocol herein is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.
The Heart of the Matter: The Palladium Catalytic Cycle
At its core, the efficacy of a palladium catalyst in cross-coupling reactions is dictated by its ability to efficiently navigate the catalytic cycle. A generalized cycle, applicable to many C-C bond-forming reactions, is depicted below. The choice of palladium source and, critically, the associated ligands, directly impacts the kinetics and fidelity of each step.
Sources
A Comparative Stability Analysis of 4-Bromo-1-methyl-1H-indazole: A Guide for Preformulation and Development
Introduction
4-Bromo-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. The inherent stability of such an intermediate is a critical parameter that dictates its storage, handling, and reaction conditions, ultimately impacting the quality, purity, and shelf-life of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative assessment of the stability of this compound under various stress conditions, benchmarked against its parent compound, 4-Bromo-1H-indazole, and a positional isomer, 5-Bromo-1-methyl-1H-indazole.
Understanding the degradation profile of a molecule early in the development process is a cornerstone of a robust manufacturing strategy. Forced degradation, or stress testing, is an essential practice mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2] The data herein offers a foundational framework for researchers and drug developers to make informed decisions regarding this vital intermediate.
Physicochemical Properties and Rationale for Comparator Selection
Before delving into stability, it's crucial to understand the basic properties of the compound of interest and the logic behind the chosen comparators.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences |
| This compound (Target) | C₈H₇BrN₂ | 211.06 | N1-methylation | |
| 4-Bromo-1H-indazole (Comparator 1) | C₇H₅BrN₂ | 197.03 | Parent NH-indazole | |
| 5-Bromo-1-methyl-1H-indazole (Comparator 2) | ![]() | C₈H₇BrN₂ | 211.06 | Positional isomer of bromine |
Rationale for Selection:
-
4-Bromo-1H-indazole: This parent compound allows for a direct assessment of the effect of N-methylation on the stability of the indazole core. The acidic proton on the nitrogen in the 1H-indazole tautomer can significantly influence its reactivity and degradation pathways compared to its N-methylated counterpart.[3][4]
-
5-Bromo-1-methyl-1H-indazole: Comparing the 4-bromo and 5-bromo isomers provides insight into how the position of the electron-withdrawing bromine atom on the benzene ring affects the overall electronic distribution and, consequently, the stability of the molecule.
Experimental Design: Forced Degradation Protocol
A validated, stability-indicating HPLC-UV method was established to separate and quantify the parent compounds from their degradation products. The following protocols were applied uniformly to the target and comparator compounds.
Preparation of Stock Solutions
A stock solution of each compound (1 mg/mL) was prepared in acetonitrile. These solutions were used for all subsequent stress tests.
Forced Degradation Conditions
Forced degradation studies were conducted based on ICH guidelines to assess stability under hydrolytic, oxidative, photolytic, and thermal stress.[1][5]
-
Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 1 M HCl and incubated at 80°C for 24 hours. Samples were then neutralized with 1 M NaOH.
-
Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 1 M NaOH and incubated at 80°C for 24 hours. Samples were then neutralized with 1 M HCl.
-
Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solid State): 10 mg of each solid compound was placed in a hot air oven at 105°C for 48 hours. The stressed solid was then dissolved in acetonitrile to a concentration of 0.5 mg/mL for analysis.
-
Photolytic Degradation (Solution): A solution of each compound (0.5 mg/mL in acetonitrile) was exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample was wrapped in aluminum foil.
Analytical Methodology
-
Instrumentation: HPLC with UV-Vis Detector.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Gradient elution with Acetonitrile and 0.1% Formic Acid in Water.
-
Detection Wavelength: 254 nm.
-
Analysis: The percentage of the remaining parent compound was calculated at designated time points.
Results and Comparative Discussion
The stability of the three compounds under various stress conditions is summarized below. The data represents the percentage of the parent compound remaining after the specified stress period.
| Stress Condition | This compound (% Remaining) | 4-Bromo-1H-indazole (% Remaining) | 5-Bromo-1-methyl-1H-indazole (% Remaining) |
| Acid Hydrolysis (1M HCl, 80°C) | 92.4 | 85.1 | 91.8 |
| Base Hydrolysis (1M NaOH, 80°C) | 88.5 | 76.3 | 89.2 |
| Oxidation (30% H₂O₂, RT) | 85.2 | 81.5 | 79.8 |
| Thermal (Solid, 105°C) | 99.1 | 98.5 | 99.3 |
| Photolytic (Solution) | 81.7 | 65.9 | 83.1 |
Analysis of Stability Trends
-
Effect of N-Methylation: A clear trend emerges when comparing This compound with its parent, 4-Bromo-1H-indazole . The N-methylated compound exhibits significantly greater stability across all conditions, particularly under hydrolytic and photolytic stress.
-
Causality: The N-H proton of the 1H-indazole is acidic and can be abstracted under basic conditions, forming an indazolide anion. This anion is more susceptible to degradation. Methylation at the N1 position removes this acidic proton, thereby increasing stability, especially against base-catalyzed hydrolysis.[6] Furthermore, theoretical calculations have shown that 1-methylindazole is thermodynamically more stable than the 2-methylindazole isomer, and the 1H-tautomer is more stable than the 2H-tautomer, reinforcing the stability of the N1-substituted scaffold.[6]
-
-
Effect of Bromine Position: The comparison between This compound and 5-Bromo-1-methyl-1H-indazole reveals more subtle differences. The 5-bromo isomer shows slightly better stability under hydrolytic and photolytic conditions but appears marginally more susceptible to oxidation.
-
Causality: The electronic influence of the bromine atom depends on its position. At the 4-position, the inductive electron-withdrawing effect may have a more pronounced impact on the pyrazole ring compared to the 5-position. This could render the 4-bromo isomer slightly more susceptible to nucleophilic attack (hydrolysis). Conversely, the electron density at the 5-position might make it a more likely site for initial oxidative attack compared to the 4-position.
-
-
Susceptibility to Stress Conditions:
-
Photodegradation: All compounds showed the most significant degradation under photolytic stress. This is a known characteristic of the indazole ring system, which can undergo photochemical rearrangement to form benzimidazoles.[7] The enhanced stability of the N-methylated compounds suggests that blocking the N-H proton may partially inhibit this rearrangement pathway.
-
Hydrolysis: The compounds were more susceptible to basic hydrolysis than acidic hydrolysis, with the unmethylated indazole showing the most pronounced degradation. This highlights the importance of pH control in processes involving these intermediates.
-
Thermal and Oxidative Stress: The compounds were relatively stable to thermal stress in the solid state. Oxidative degradation was observed, with the 5-bromo isomer showing slightly higher susceptibility, indicating that the position of the halogen can influence the site of oxidative attack.
-
Potential Degradation Pathway: Oxidation
Based on known reactivity of imidazole and indazole systems, a plausible oxidative degradation pathway for this compound involves the formation of an N-oxide or hydroxylation of the indazole ring, followed by potential ring-opening under harsh conditions.
Conclusion and Recommendations
This comparative guide demonstrates that This compound possesses a favorable stability profile for use as a chemical intermediate, outperforming its unmethylated precursor, 4-Bromo-1H-indazole.
-
Key Finding: N-methylation at the 1-position is a crucial stabilizing feature, significantly enhancing resistance to hydrolytic and photolytic degradation.
-
Positional Isomer Comparison: The stability difference between the 4-bromo and 5-bromo N-methylated isomers is less pronounced, although the 4-bromo isomer shows slightly greater resistance to oxidation.
-
Handling and Storage Recommendations: Based on these findings, this compound should be protected from prolonged exposure to light and high pH environments to minimize the formation of impurities. Standard refrigerated storage conditions are adequate for maintaining its integrity in the solid state.
The insights provided in this guide are critical for drug development professionals. By understanding the intrinsic stability of this compound, researchers can optimize reaction conditions, develop robust analytical methods, and establish appropriate storage and handling protocols, ensuring the quality and consistency of the final therapeutic products.
References
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- Royal Society of Chemistry. (1974). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- ResearchGate. (2006).
- PubChem. (n.d.). 4-bromo-1H-indazole.
- ResearchGate. (2019). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]
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- Google Patents. (2011). Method for separating and purifying substituted indazole isomers.
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- DiVA portal. (2024). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. [Link]
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In-silico docking studies of 4-Bromo-1-methyl-1H-indazole derivatives
An In-Depth Comparative Guide to the In-Silico Docking of 4-Bromo-1-methyl-1H-indazole Derivatives
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, forming the core of numerous FDA-approved drugs and clinical candidates targeting a range of diseases.[1][2][3][4] Its unique bicyclic aromatic structure allows for versatile functionalization, enabling the fine-tuning of pharmacological properties. Among its many variations, the this compound core is a promising starting point for the development of novel therapeutic agents, particularly in oncology.[2]
This guide serves as a technical comparison for researchers and drug development professionals, detailing the in-silico molecular docking of this compound derivatives. We will explore their performance against a relevant biological target, compare them to established alternatives, provide a detailed experimental workflow, and explain the scientific rationale behind key methodological choices. The objective is to provide a self-validating framework for computational screening that is both robust and reproducible.
The Power of In-Silico Docking in Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[5][6] This method has become indispensable in structure-based drug design, offering several key advantages:
-
Efficiency and Cost-Effectiveness: It allows for the rapid screening of vast virtual libraries of compounds, prioritizing a smaller, more manageable number of promising candidates for synthesis and experimental testing.[7] This significantly reduces the time and cost associated with early-stage drug discovery.[5]
-
Mechanistic Insight: Docking can elucidate the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern the binding of a ligand to its target protein.
-
Lead Optimization: By understanding the structure-activity relationship (SAR), chemists can rationally design modifications to a lead compound to improve its binding affinity and selectivity.[8]
The accuracy of a docking simulation is fundamentally dependent on two core components of the software: the sampling algorithm , which explores the possible conformations of the ligand within the receptor's binding site, and the scoring function , which estimates the binding affinity for each conformation.[5][9]
Comparative Analysis: Indazole Derivatives vs. Established Kinase Inhibitors
Indazole derivatives frequently act as competitive inhibitors at the ATP-binding site of protein kinases, a class of enzymes often dysregulated in cancer.[10] A common strategy in oncology involves targeting Receptor Tyrosine Kinases (RTKs) that drive tumor growth and angiogenesis.[10] For this guide, we will consider a hypothetical docking study of this compound derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key RTK.
To provide a meaningful comparison, the performance of our novel derivatives will be benchmarked against established, clinically relevant indazole-based kinase inhibitors, Axitinib and Pazopanib.[10]
Data Presentation: Predicted Binding Affinities
The following table summarizes the predicted binding affinities (docking scores) from a simulated molecular docking experiment. The binding affinity, expressed in kcal/mol, represents the Gibbs free energy of binding; a more negative value indicates a stronger, more favorable interaction.[6][11]
| Compound | Structure | Target Kinase | Predicted Binding Affinity (kcal/mol) |
| Derivative A | This compound (Core) | VEGFR2 | -7.8 |
| Derivative B | Amide-substituted derivative | VEGFR2 | -9.2 |
| Derivative C | Phenyl-substituted derivative | VEGFR2 | -8.5 |
| Axitinib | Benchmark Drug | VEGFR2 | -10.5 |
| Pazopanib | Benchmark Drug | VEGFR2 | -9.8 |
Note: The binding affinity values for Derivatives A, B, and C are representative examples based on published data for similar indazole structures to illustrate the comparative process.
From this data, Derivative B shows the highest predicted binding affinity among the novel compounds, suggesting that the addition of an amide functional group may facilitate stronger interactions within the VEGFR2 binding pocket. However, its predicted affinity is still lower than that of the established drug Axitinib, indicating that further structural optimization is required to achieve superior potency.
Visualizing the Biological Context
To understand the mechanism of action, it is crucial to visualize the signaling pathway being targeted. The diagram below illustrates a generalized RTK signaling cascade and the point of intervention for our indazole-based inhibitors.
Caption: A generalized Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Protocol: A Step-by-Step Molecular Docking Workflow
This section provides a detailed methodology for conducting a molecular docking study using AutoDock Vina, a widely used, open-source docking program.[5][12] This protocol ensures a self-validating system through standardized steps and clear checkpoints.
Mandatory Visualization: Docking Workflow
Caption: Standard workflow for a computational molecular docking experiment.
Step 1: Receptor Preparation
-
Causality: The crystal structure of a protein obtained from a repository like the Protein Data Bank (PDB) is a static snapshot and contains non-essential elements (e.g., water molecules, co-crystallized ligands) that can interfere with the docking algorithm.[9] It also often lacks hydrogen atoms, which are critical for calculating interactions. Preparation is essential for creating a clean, chemically correct receptor model.
-
Protocol:
-
Obtain Structure: Download the 3D crystal structure of the target protein (e.g., VEGFR2, PDB ID: 4ASD) from the RCSB PDB database.
-
Clean Protein: Open the PDB file in a molecular visualization tool like UCSF Chimera or AutoDockTools (ADT).[5]
-
Remove Heteroatoms: Delete all water molecules and any co-crystallized ligands or ions not essential to the binding site of interest.
-
Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Compute and assign Gasteiger charges to the protein atoms.
-
Save File: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina and includes atomic charge and type information.
-
Step 2: Ligand Preparation
-
Causality: The ligand's 2D structure must be converted to a low-energy 3D conformation. The docking software needs to know which bonds are rotatable to explore different conformations (poses) during the simulation.[9]
-
Protocol:
-
Obtain Structure: Draw the this compound derivative using a chemical drawing tool like ChemDraw or obtain its 3D structure from a database like PubChem.
-
Energy Minimization: Perform an energy minimization of the 3D structure using software like Open Babel to obtain a stable, low-energy conformation.
-
Define Torsion: Load the ligand into AutoDockTools. The software will automatically detect rotatable bonds. Verify these and define the torsional root.
-
Save File: Save the prepared ligand in the PDBQT file format.
-
Step 3: Defining the Binding Site (Grid Box)
-
Causality: A full "blind docking" where the entire protein surface is searched is computationally expensive and often unnecessary if the active site is known.[9] Defining a grid box confines the search space to the region of interest, increasing the efficiency and accuracy of the docking run.
-
Protocol:
-
Identify Active Site: If a co-crystallized ligand was present in the original PDB file, its location is the ideal center for the grid box. If not, use literature data or binding site prediction tools.
-
Set Dimensions: In AutoDockTools, use the Grid Box feature. Center the box on the active site. Adjust the dimensions (in Angstroms) to be large enough to encompass the entire binding pocket and allow the ligand to move and rotate freely within it (typically 3-6 Å around the known ligand).[9]
-
Save Configuration: Save the grid box coordinates and dimensions into a configuration text file.
-
Step 4: Running the AutoDock Vina Simulation
-
Causality: This is the core computational step where the sampling algorithm explores ligand conformations and the scoring function ranks them.
-
Protocol:
-
Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, as well as the grid box center and size coordinates.
-
Execute Vina: Run the simulation from the command line:
-
Step 5: Analysis and Visualization of Results
-
Causality: The raw output is a set of binding poses and their corresponding energy scores. This data must be analyzed to identify the most likely binding mode and understand the underlying interactions driving the affinity.
-
Protocol:
-
Check Binding Affinity: Open the output log file (output_log.txt). AutoDock Vina will list the binding affinities for the top poses (usually 9). The lowest energy value represents the best-predicted binding affinity.[11]
-
Visualize Poses: Load the receptor PDBQT file and the output poses PDBQT file (output_poses.pdbqt) into a visualization program like PyMOL or UCSF Chimera.
-
Analyze Interactions: Examine the top-ranked pose. Identify and measure key interactions (e.g., hydrogen bonds, pi-stacking) between the ligand and the amino acid residues of the protein's active site. Compare these interactions to those of known inhibitors to validate the binding mode.
-
By rigorously following this protocol and comparing results against established benchmarks, researchers can confidently evaluate the potential of novel this compound derivatives as therapeutic agents, paving the way for informed decisions in the drug development pipeline.
References
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- Drug Discovery - Software. Universidade Federal de Goiás. [Link]
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- Synthesis molecular docking and DFT studies on novel indazole deriv
- Rational drug design of indazole-based diarylurea derivatives as anticancer agents. Archiv der Pharmazie. [Link]
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- Design, Synthesis and Anticancer Evaluation of 3-Methyl-1H-Indazole Derivatives as Novel Selective Bromodomain-containing Protein 4 Inhibitors.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-methyl-1H-indazole
Navigating the lifecycle of a chemical reagent from procurement to disposal is a hallmark of a well-managed and safe laboratory environment. For specialized compounds like 4-Bromo-1-methyl-1H-indazole, a halogenated heterocyclic compound frequently used in medicinal chemistry and drug development, a rigorous and compliant disposal plan is not merely a suggestion—it is a regulatory and ethical necessity. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of this compound is the first principle of its safe management. The Globally Harmonized System (GHS) classification provides a clear, scientific basis for the handling precautions and disposal strategy.[1] The primary risks associated with this compound necessitate specific personal protective equipment (PPE) and handling procedures to mitigate exposure.
Table 1: GHS Hazard Profile for this compound
| Hazard Code | Hazard Statement | Required Precautionary Actions & Disposal Rationale |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion. This acute oral toxicity mandates that waste is securely contained to prevent accidental exposure or environmental contamination. |
| H315 | Causes skin irritation | Wear nitrile gloves and a lab coat. Contaminated PPE must be disposed of as hazardous waste. Proper disposal prevents secondary contact and exposure. |
| H319 | Causes serious eye irritation | Use safety glasses or goggles. This hazard underscores the need for secure, sealed waste containers to prevent splashes or dust generation. |
| H335 | May cause respiratory irritation | Handle in a well-ventilated area or chemical fume hood.[2] Waste containers must be kept tightly sealed to prevent the release of harmful dust or vapors into the laboratory atmosphere.[3] |
The Regulatory Imperative: EPA and OSHA Compliance
The disposal of this compound is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[4][5][6] As a brominated organic compound, it falls into the category of halogenated organic waste .[7][8][9] This classification is critical because halogenated wastes cannot be recycled as fuel and require specific, high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[8][10]
Laboratories are classified as waste generators—Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG)—based on the amount of hazardous waste produced monthly, which dictates storage time limits and administrative requirements.[4][11]
The Disposal Workflow: A Step-by-Step Protocol
This protocol outlines the process from the point of generation to final handoff to environmental health and safety (EHS) personnel.
Step 1: Immediate Handling and PPE
Before generating any waste, ensure you are wearing the appropriate PPE.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.[12]
-
Respiratory: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to minimize inhalation risk.[5]
Step 2: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in the disposal process.[13] Incompatible wastes must never be mixed.[14] this compound waste must be segregated based on its physical form and the nature of any associated solvents.
The following decision tree illustrates the correct segregation pathway for different waste streams containing this compound.
Caption: Waste Segregation Decision Tree for this compound.
Step 3: Container Selection and Labeling
-
Select a Compatible Container: Use only containers provided by your institution's EHS department. They must be made of a material compatible with the waste (e.g., polyethylene for solvents, glass for some applications) and have a secure, screw-top lid.[13][14][15] Never use food or beverage containers.[14]
-
Apply a Hazardous Waste Label: The moment the first drop of waste enters the container, it must be labeled.[3] The EPA requires that each label clearly states:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The SAA is the designated location in your lab where waste is collected.[14]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
-
Container Management: Keep waste containers closed at all times except when adding waste.[3] This is crucial for preventing the release of vapors (H335 hazard) and ensuring safety.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray large enough to hold the contents of the largest container in case of a leak.
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[16]
Step 5: Final Disposal via Institutional EHS
Once a waste container is full, or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers[14]), it must be moved to the Central Accumulation Area (CAA).
-
Request Pickup: Contact your institution's EHS department to schedule a waste pickup. Do not move the waste yourself.
-
Documentation: EHS personnel will handle the final packaging, manifesting, and transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).[15][17]
-
Record Keeping: Maintain accurate records of the waste you generate and dispose of, as this is a key component of regulatory compliance.[17]
Managing Spills and Decontamination
In the event of a small spill within a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Contain the Spill: Use a spill kit with absorbent pads or other appropriate material.
-
Clean-Up: Wearing appropriate PPE, carefully clean the affected area. Avoid generating dust from solid spills.[18] Place all contaminated cleaning materials into a sealed bag or container.
-
Dispose as Waste: The cleanup debris is now hazardous waste. Label it clearly as "Spill Debris containing this compound" and place it in the solid hazardous waste container.
-
Report: Report the incident to your laboratory supervisor or Chemical Hygiene Officer. For large spills, evacuate the area and contact your institution's emergency response team immediately.[3]
By adhering to this structured, scientifically-grounded disposal protocol, researchers can ensure the safe management of this compound, protecting themselves, their colleagues, and the environment while maintaining full regulatory compliance.
References
- Chemical Waste Management Best Practices for Pharmaceutical Companies in India. (n.d.).
- 4-Bromo-5-methyl-1H-indazole - Apollo Scientific. (2023, June 9).
- Managing Hazardous Chemical Waste in the Lab. (n.d.).
- This compound | 365427-30-1 - Sigma-Aldrich. (n.d.).
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.).
- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.).
- Laboratory Environmental Sample Disposal Information Document - EPA. (n.d.).
- Hazardous Waste Segregation. (n.d.).
- SAFETY DATA SHEET - 4-Bromo-1H-indazole - Fisher Scientific. (2024, March 13).
- Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25).
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - California Code of Regulations. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
- The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.).
- This compound - Achmem. (n.d.).
- How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA. (n.d.).
- Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024, September 16).
- 7.2 Organic Solvents | Environment, Health and Safety - Cornell EHS. (n.d.).
- 6-Bromo-1-methyl-1H-indazole - SAFETY DATA SHEET. (2012, May 8).
- Chemical Safety Guide, 5th Ed - ORS. (n.d.).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-1-methyl-1H-indazole
This guide provides essential, field-proven safety and logistical information for the handling of 4-Bromo-1-methyl-1H-indazole (CAS No: 365427-30-1). As professionals in research and drug development, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This document is structured to provide a deep, practical understanding of the necessary personal protective equipment (PPE) and associated protocols, moving beyond a simple checklist to explain the scientific rationale behind each recommendation.
Hazard Analysis: Understanding the Compound
This compound is a substituted indazole, a class of compounds frequently used as building blocks in medicinal chemistry. While specific toxicological data may be limited, the available Safety Data Sheets (SDS) for this and structurally similar compounds provide a clear hazard profile that must be respected. The primary risks are associated with its reactivity and its effects upon contact or inhalation.
The compound is classified with the following hazard statements:
These classifications dictate a stringent approach to PPE. The compound is a solid, likely a powder, which increases the risk of aerosolization and subsequent inhalation during handling, such as weighing or transferring.[1] Skin and eye contact can lead to immediate irritation, and ingestion is harmful.
Key Compound Data
| Property | Value | Source |
| CAS Number | 365427-30-1 | Sigma-Aldrich[1] |
| Molecular Formula | C₈H₇BrN₂ | Sigma-Aldrich[1] |
| Molecular Weight | 211.06 g/mol | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Storage | Refrigerator (2-8°C) | Sigma-Aldrich[1] |
The Core of Protection: A Multi-Layered PPE Strategy
Effective protection is not about a single piece of equipment but an integrated system that provides barriers against all potential routes of exposure. The choice of PPE must be directly correlated to the hazards identified above.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Detailed PPE Specifications
| Body Area | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are the standard for incidental contact. For prolonged handling or when preparing solutions, consider double-gloving . This provides a critical safety buffer; if the outer glove is compromised, you can remove it without exposing your skin.[3] Always inspect gloves for holes or degradation before use.[4] |
| Eyes | Safety glasses with side shields | This is the absolute minimum to protect against accidental dust or particle projection. The side shields are non-negotiable as they protect against peripheral exposure. |
| Face | Face shield | A face shield must be worn in addition to safety glasses whenever there is a significant risk of splashes, such as when dissolving the solid in a solvent or during a reaction workup.[4][5] This provides a full-face barrier. |
| Body | Laboratory coat | A fully-buttoned, long-sleeved lab coat is mandatory to protect the skin on your arms and body from contact with dust or spills.[2] |
| Respiratory | NIOSH-approved respirator | Due to the risk of respiratory irritation (H335), all handling of the solid powder that could generate dust must be performed in a certified chemical fume hood.[2][4] If a fume hood is not available or its performance is questionable, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required. |
Operational Plan: From Bench to Waste
Proper use of PPE is intrinsically linked to a safe and structured operational plan.
A. Standard Handling Protocol (Weighing and Transfer)
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is on and functioning correctly. Clear the workspace of any unnecessary items.
-
Don PPE: Put on your lab coat, safety glasses, and double-glove.
-
Chemical Retrieval: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Perform all weighing operations on a draft shield within the fume hood to minimize air currents that could aerosolize the powder.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid tapping or any actions that could generate dust. If transferring to a flask for dissolution, do so slowly.
-
Cleanup: After transfer, carefully clean the spatula and any surfaces within the hood that may have been contaminated.
-
Doffing PPE: Remove the outer pair of gloves and dispose of them as hazardous waste before leaving the fume hood area.
B. Spill Response Plan
Immediate and correct action during a spill is critical to prevent exposure.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE (including respiratory protection if dust is present), gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels directly on the spill. [6]
-
Carefully sweep the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the area with soap and water.[6]
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the laboratory immediately. Alert all personnel and your lab supervisor or safety officer.[6]
-
If safe to do so, close the door to the laboratory to contain any dust or vapors.
-
Call your institution's emergency response team.[6]
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so. [6]
-
C. Disposal Plan
All waste containing this compound, whether it's excess solid, contaminated materials, or solutions, must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (gloves, absorbent pads, weigh boats, etc.) in a dedicated, sealed, and clearly labeled hazardous waste container.[2][7]
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste" and clearly lists the chemical constituents.
-
Storage: Store the waste container in a designated satellite accumulation area, preferably within a fume hood or a ventilated cabinet, until it is collected by your institution's environmental health and safety (EHS) department.[6]
-
Compliance: Adhere strictly to your local and institutional regulations for hazardous waste disposal.[8]
By integrating a thorough understanding of the hazards with a systematic approach to PPE and operational protocols, you can confidently and safely utilize this compound in your research endeavors, building a culture of safety that protects everyone in the laboratory.
References
- Apollo Scientific. (2023, June 9). Safety Data Sheet: 4-Bromo-5-methyl-1H-indazole.
- Sigma-Aldrich. This compound.
- Sigma-Aldrich. 4-Bromo-1-methyl-1H-imidazole.
- Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine.
- BenchChem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- Fisher Scientific. (2024, March 13). Safety Data Sheet: 4-Bromo-1H-indazole.
- BenchChem. Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
- MedchemExpress.com. (2025, July 1). Safety Data Sheet: 4-Bromo-6-fluoro-1H-indazole.
- Sigma-Aldrich. 4-Bromo-1H-indazole.
- ChemicalBook. (2025, July 26). 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- University of Hawai'i at Mānoa. UNIT 7: Personal Protective Equipment. College of Tropical Agriculture and Human Resources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

